Z-Leed-fmk
Description
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Structure
2D Structure
Properties
Molecular Formula |
C32H45FN4O12 |
|---|---|
Molecular Weight |
696.7 g/mol |
IUPAC Name |
methyl (4S)-5-[[(3S)-5-fluoro-1-methoxy-1,4-dioxopentan-3-yl]amino]-4-[[(2S)-5-methoxy-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoate |
InChI |
InChI=1S/C32H45FN4O12/c1-19(2)15-24(37-32(45)49-18-20-9-7-6-8-10-20)31(44)35-21(11-13-26(39)46-3)29(42)34-22(12-14-27(40)47-4)30(43)36-23(25(38)17-33)16-28(41)48-5/h6-10,19,21-24H,11-18H2,1-5H3,(H,34,42)(H,35,44)(H,36,43)(H,37,45)/t21-,22-,23-,24-/m0/s1 |
InChI Key |
JQWJGEBRHHCICO-ZJZGAYNASA-N |
Purity |
95/98% |
Origin of Product |
United States |
Foundational & Exploratory
Z-LEED-fmk: A Technical Guide to a Specific Caspase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-LEED-fmk (Benzyloxycarbonyl-Leu-Glu-Glu-Asp-fluoromethylketone) is a synthetic peptide that functions as a cell-permeable, irreversible inhibitor of specific caspases. Caspases, a family of cysteine-aspartic proteases, are central to the cellular processes of apoptosis (programmed cell death) and inflammation. The fluoromethylketone (fmk) moiety allows for covalent bond formation with the active site of the target caspase, thereby irreversibly inactivating the enzyme. This compound is primarily recognized for its inhibitory activity against caspase-4 and caspase-13. This guide provides a comprehensive overview of its mechanism, experimental applications, and the signaling pathways it modulates.
Data Presentation
While specific IC50 values for this compound are not consistently reported across publicly available literature, its specificity and inhibitory characteristics are qualitatively described. The following table summarizes the known attributes of this compound.
| Inhibitor | Primary Targets | Other Potential Targets | Mechanism of Action | Form | Reconstitution |
| This compound | Caspase-4, Caspase-13 | Caspase-1 processing in certain contexts | Irreversible covalent binding to the caspase active site | Lyophilized powder | DMSO |
Signaling Pathways
This compound is a valuable tool for dissecting specific signaling pathways where caspase-4 and caspase-13 are involved.
The Non-Canonical Inflammasome Pathway (Caspase-4)
Caspase-4 is a key player in the non-canonical inflammasome pathway, which is a critical component of the innate immune response to intracellular Gram-negative bacteria. This pathway is triggered by the direct binding of cytosolic lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, to caspase-4.[1][2][3][4][5][6][7][8][9] This binding leads to the oligomerization and activation of caspase-4, which then cleaves Gasdermin D (GSDMD). The N-terminal fragment of GSDMD inserts into the plasma membrane, forming pores that lead to a form of inflammatory cell death called pyroptosis and the release of pro-inflammatory cytokines like IL-1β and IL-18.[2][7]
Caption: Non-canonical inflammasome pathway initiated by cytosolic LPS, leading to pyroptosis.
Caspase-13 and Apoptosis
Caspase-13 is a less-characterized member of the caspase family. It is considered an inflammatory caspase. While its precise signaling pathway and endogenous substrates are not as well-defined as other caspases, it is implicated in apoptosis. The general scheme of caspase activation in apoptosis involves initiator caspases that, upon receiving an apoptotic signal, activate executioner caspases, which in turn cleave a variety of cellular substrates to orchestrate cell death.
Caption: General representation of the role of Caspase-13 in apoptotic signaling.
Experimental Protocols
Reconstitution and Storage of this compound
-
Reconstitution: this compound is typically supplied as a lyophilized powder. To create a stock solution, reconstitute the powder in sterile, high-purity DMSO. For example, to achieve a 20 mM stock solution from 1 mg of this compound (MW: ~696 g/mol ), add 72 µL of DMSO.[10] Ensure the powder is completely dissolved by gentle vortexing.
-
Storage: Store the lyophilized powder at -20°C. Once reconstituted in DMSO, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to 6 months.[10]
In Vitro Caspase Activity Assay (Fluorogenic Substrate)
This protocol is a general method for measuring caspase activity in cell lysates and can be adapted for assessing the inhibitory effect of this compound on caspase-4.
Materials:
-
Cells of interest (treated with an apoptosis/inflammation inducer and/or this compound)
-
This compound (reconstituted in DMSO)
-
Lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)
-
Fluorogenic caspase-4 substrate (e.g., Ac-LEVD-AFC or Ac-YVAD-AFC)
-
96-well black microplate
-
Fluorometric plate reader (Excitation: ~400 nm, Emission: ~505 nm for AFC)
Procedure:
-
Cell Culture and Treatment: Plate cells at a desired density and culture overnight. Treat the cells with the appropriate stimulus to induce caspase-4 activity. For inhibitor studies, pre-incubate a subset of cells with this compound (typically 10-100 µM) for 1-2 hours before adding the stimulus. Include appropriate vehicle controls (e.g., DMSO).
-
Cell Lysis: After treatment, harvest the cells and wash with ice-cold PBS. Resuspend the cell pellet in ice-cold lysis buffer and incubate on ice for 15-30 minutes.
-
Lysate Preparation: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Caspase Activity Measurement: In a 96-well black microplate, add 50-100 µg of protein lysate to each well and adjust the volume with lysis buffer. Add the fluorogenic caspase-4 substrate to a final concentration of 50 µM.
-
Data Acquisition: Immediately begin reading the fluorescence intensity at regular intervals (e.g., every 5-10 minutes) for 1-2 hours at 37°C using a fluorometric plate reader.
-
Data Analysis: Calculate the rate of substrate cleavage (change in fluorescence over time) for each sample. Compare the rates of the this compound-treated samples to the untreated (but stimulated) controls to determine the extent of inhibition.
Caption: Workflow for a fluorometric caspase activity assay.
Apoptosis Inhibition Assay (Annexin V Staining and Flow Cytometry)
This protocol describes a common method to assess the ability of this compound to inhibit apoptosis.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent
-
This compound (reconstituted in DMSO)
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI) or other viability dye
-
1X Annexin V Binding Buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with an apoptosis-inducing agent. For the inhibition group, pre-incubate cells with this compound (e.g., 20-50 µM) for 1-2 hours prior to adding the apoptotic stimulus. Include untreated and vehicle-treated controls.
-
Cell Harvesting: After the desired incubation period, harvest both adherent and suspension cells. For adherent cells, use a gentle cell scraper or trypsin-free dissociation solution.
-
Cell Washing: Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant. Wash the cells once with ice-cold PBS and centrifuge again.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible. Differentiate between live (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cell populations.
-
Data Analysis: Quantify the percentage of cells in each quadrant and compare the this compound treated group to the control group to determine the extent of apoptosis inhibition.
Caption: Workflow for an apoptosis inhibition assay using Annexin V/PI staining.
Conclusion
This compound is a specific and irreversible inhibitor of caspase-4 and caspase-13, making it a valuable tool for investigating the non-canonical inflammasome pathway and the less-understood roles of caspase-13 in apoptosis and inflammation. While quantitative inhibitory constants are not widely published, its utility in cell-based assays is well-established. The protocols and pathway diagrams provided in this guide offer a framework for researchers to effectively utilize this compound in their studies of these important cellular processes. As with any inhibitor, empirical determination of optimal concentrations and incubation times is recommended for specific experimental systems.
References
- 1. portlandpress.com [portlandpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Human caspase-4 mediates noncanonical inflammasome activation against gram-negative bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Great balls of fire: activation and signalling of inflammatory caspases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. An overview of the non-canonical inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inflammasome - Wikipedia [en.wikipedia.org]
- 10. resources.rndsystems.com [resources.rndsystems.com]
An In-depth Technical Guide on the Role of Z-LEHD-fmk in Apoptosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the caspase-9 inhibitor, Z-LEHD-fmk, detailing its mechanism of action, role in the intrinsic apoptotic pathway, and its application in research and drug development.
Introduction to Caspase-9 and the Intrinsic Apoptosis Pathway
Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis and the elimination of damaged or infected cells. This process is primarily executed by a family of cysteine proteases known as caspases. Caspases are synthesized as inactive zymogens (pro-caspases) and are activated through a proteolytic cascade.[1]
There are two major pathways of apoptosis: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. Caspase-9 is the key initiator caspase of the intrinsic pathway.[1][2] This pathway is triggered by various intracellular stress signals, such as DNA damage, oxidative stress, or growth factor withdrawal. These signals lead to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytosol.[3]
Once in the cytosol, cytochrome c binds to the Apoptotic Protease Activating Factor 1 (Apaf-1). This binding, in the presence of dATP, induces a conformational change in Apaf-1, leading to its oligomerization into a heptameric protein complex known as the apoptosome.[1][3] The apoptosome then recruits pro-caspase-9, leading to its dimerization and subsequent auto-activation.[2] Activated caspase-9 then proteolytically cleaves and activates downstream effector caspases, such as caspase-3 and caspase-7.[2][3] These effector caspases are responsible for the cleavage of a multitude of cellular substrates, culminating in the characteristic morphological and biochemical hallmarks of apoptosis. Given its central role, the inhibition of caspase-9 is a critical area of research for understanding and potentially manipulating apoptotic processes.
Z-LEHD-fmk: A Specific Caspase-9 Inhibitor
Z-LEHD-fmk is a cell-permeable, irreversible inhibitor of caspase-9.[4][5] Its design is based on the preferred cleavage sequence of caspase-9, which is Leu-Glu-His-Asp (LEHD).[6]
Mechanism of Action: The inhibitor consists of the tetrapeptide sequence LEHD, which directs it to the active site of caspase-9. The C-terminus is modified with a fluoromethyl ketone (fmk) group. This group forms a covalent thioether bond with the cysteine residue in the catalytic site of caspase-9, leading to its irreversible inactivation.[4] The benzyloxycarbonyl (Z) group at the N-terminus enhances the cell permeability of the inhibitor.
Specificity and Efficacy: Z-LEHD-fmk is highly selective for caspase-9. However, as with many peptide-based inhibitors, some cross-reactivity with other caspases can occur at higher concentrations. Therefore, it is crucial to determine the optimal concentration for specific caspase-9 inhibition in any given experimental system.
Caption: General workflow for assessing the role of caspase-9 using Z-LEHD-fmk.
4.2. In Vitro Caspase-9 Activity Assay
This protocol measures the direct inhibitory effect of Z-LEHD-fmk on caspase-9 activity in cell lysates.
Materials:
-
Cell lysate from apoptotic and non-apoptotic cells
-
Z-LEHD-fmk
-
Caspase-9 fluorogenic substrate (e.g., Ac-LEHD-AFC or Ac-LEHD-pNA)
-
Assay buffer
-
96-well microplate (black, for fluorescence)
-
Fluorometric plate reader
Procedure:
-
Prepare Cell Lysates: Induce apoptosis in a cell culture population. Lyse the cells using a suitable lysis buffer to release cellular contents, including caspases.
-
Assay Setup:
-
In a 96-well plate, add cell lysate to each well.
-
Add varying concentrations of Z-LEHD-fmk to the wells to determine its IC50 value. Include a no-inhibitor control.
-
Incubate for 10-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Substrate Addition: Add the caspase-9 fluorogenic substrate (e.g., Ac-LEHD-AFC) to all wells. [6]4. Measurement:
-
Immediately measure the fluorescence (e.g., Ex/Em = 380/500 nm for AFC) at time zero. [7] * Incubate the plate at 37°C.
-
Take subsequent readings every 30-60 minutes.
-
-
Data Analysis: Calculate the rate of substrate cleavage. The concentration of Z-LEHD-fmk that results in 50% inhibition of caspase-9 activity is the IC50 value.
Logical Relationship: Z-LEHD-fmk Mechanism of Inhibition
Caption: Mechanism of Z-LEHD-fmk's irreversible inhibition of caspase-9.
Applications in Research and Drug Development
-
Pathway Elucidation: Z-LEHD-fmk is instrumental in determining the specific involvement of the intrinsic apoptotic pathway in response to a novel stimulus or compound. [8]* Target Validation: In drug development, if a compound is hypothesized to induce apoptosis via the mitochondrial pathway, Z-LEHD-fmk can be used to validate that caspase-9 is a critical downstream target.
-
Therapeutic Potential: While peptide-based inhibitors have limitations for systemic use, they serve as crucial tools for preclinical research. For instance, studies have shown that Z-LEHD-fmk can offer neuroprotection in models of spinal cord injury and protect normal cells from certain chemotherapy agents, highlighting the therapeutic potential of targeting caspase-9. [5][9][8]
Conclusion
Z-LEHD-fmk is an invaluable tool for researchers and drug developers focused on the study of apoptosis. Its specificity as an irreversible inhibitor of caspase-9 allows for the precise dissection of the intrinsic apoptotic pathway. Through the application of the methodologies and principles outlined in this guide, professionals can effectively utilize Z-LEHD-fmk to advance our understanding of cell death mechanisms and to develop novel therapeutic strategies targeting apoptosis.
References
- 1. Caspase-9: structure, mechanisms and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caspase-9 - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Caspase-9: A Multimodal Therapeutic Target With Diverse Cellular Expression in Human Disease [frontiersin.org]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cosmobiousa.com [cosmobiousa.com]
- 7. protocols.io [protocols.io]
- 8. The caspase 9 inhibitor Z-LEHD-FMK protects human liver cells while permitting death of cancer cells exposed to tumor necrosis factor-related apoptosis-inducing ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
The Role of Z-Peptide-FMK Inhibitors in Elucidating Cell Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the function and application of Z-Peptide-FMK inhibitors in the intricate landscape of cell signaling. These cell-permeable, irreversible caspase inhibitors are invaluable tools for dissecting the molecular mechanisms of apoptosis and other cellular processes. This document provides a comprehensive overview of three key inhibitors: Z-IETD-FMK, Z-LEHD-FMK, and Z-LEED-FMK, including their mechanisms of action, quantitative data on their efficacy, and detailed experimental protocols for their use in research.
Introduction to Z-Peptide-FMK Caspase Inhibitors
Caspases, a family of cysteine-aspartic proteases, are central executioners of programmed cell death (apoptosis) and also play roles in inflammation and cell differentiation. They exist as inactive zymogens (procaspases) that, upon activation, cleave a specific set of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. Z-Peptide-FMK inhibitors are synthetic peptides that mimic the caspase recognition sequence and are modified with a benzyloxycarbonyl (Z) group for cell permeability and a fluoromethylketone (FMK) group that irreversibly binds to the active site of the target caspase. This covalent modification effectively and specifically inhibits caspase activity, allowing researchers to probe the roles of individual caspases in signaling pathways.
Mechanism of Action and Target Specificity
Z-IETD-FMK: An Inhibitor of Caspase-8 and the Extrinsic Apoptosis Pathway
Z-IETD-FMK is a potent and selective inhibitor of caspase-8.[1] Caspase-8 is the primary initiator caspase in the extrinsic apoptosis pathway, which is triggered by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their cognate death receptors on the cell surface.[2] This binding leads to the formation of the Death-Inducing Signaling Complex (DISC), where procaspase-8 is recruited, dimerized, and auto-catalytically activated.[2] Activated caspase-8 then initiates a downstream caspase cascade by directly cleaving and activating executioner caspases, such as caspase-3 and -7.[3] By irreversibly binding to the active site of caspase-8, Z-IETD-FMK blocks these downstream events, thereby inhibiting extrinsic apoptosis.[4]
Z-LEHD-FMK: A Probe for Caspase-9 and the Intrinsic Apoptosis Pathway
Z-LEHD-FMK is a selective and irreversible inhibitor of caspase-9.[5] Caspase-9 is the key initiator caspase in the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is initiated by various intracellular stresses, such as DNA damage or growth factor withdrawal, which lead to the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then binds to Apaf-1, promoting the formation of the apoptosome, a large protein complex that recruits and activates procaspase-9. Activated caspase-9, in turn, cleaves and activates executioner caspases like caspase-3. Z-LEHD-FMK specifically targets and inhibits caspase-9, making it an essential tool for studying the involvement of the intrinsic pathway in apoptotic processes.[5][6]
This compound: Targeting Inflammatory and Lesser-Known Caspases
This compound is recognized as an inhibitor of caspase-13 and caspase-4.[7] Caspase-4 (and its murine homolog, caspase-11) is involved in the non-canonical inflammasome pathway, which is activated by intracellular lipopolysaccharide (LPS) and leads to pyroptosis, a pro-inflammatory form of cell death. Caspase-13 is a less-characterized caspase. The specificity of this compound allows for the investigation of these specific caspase-dependent pathways in inflammation and cell death.
Quantitative Data on Inhibitor Efficacy
The following tables summarize the inhibitory concentrations (IC50) and commonly used working concentrations for Z-IETD-FMK, Z-LEHD-FMK, and this compound. These values provide a guideline for experimental design, though optimal concentrations may vary depending on the cell type, experimental conditions, and the specific research question.
Table 1: IC50 Values of Z-Peptide-FMK Inhibitors Against Various Caspases
| Inhibitor | Target Caspase | Other Caspases Inhibited (IC50) | Reference |
| Z-IETD-FMK | Caspase-8 (IC50 = 350 nM) | Granzyme B, Caspase-6, -7, -10 (micromolar range) | [1][2] |
| TNFα-induced apoptosis (IC50 = 0.46 µM in T-cells) | [4] | ||
| Z-LEHD-FMK | Caspase-9 (IC50 = 1.5 µM) | Caspase-8 (IC50 = 0.70 nM - Note: This value from one source appears anomalous and may reflect experimental conditions) | [2][8] |
| This compound | Caspase-13, Caspase-4 | Data on a broad panel of caspases is limited. | [7] |
Note: IC50 values can vary significantly between different assay systems and experimental conditions.
Table 2: Recommended Working Concentrations in Cell Culture
| Inhibitor | Cell Line | Concentration | Observed Effect | Reference |
| Z-IETD-FMK | Jurkat | 20 µM | Inhibition of Fas-induced apoptosis | [9] |
| HL-60 | 50 µM | Blockade of 23-HUA-induced DNA fragmentation | [10] | |
| Retinal Cells | Not specified | Prevention of apoptosis from various stimuli | [4] | |
| Cardiomyocytes | 50 µM | Reduction of ceramide-induced cell death | [10] | |
| MG63 | 10 µM | Used in cytotoxicity assays | [10] | |
| General Cell Culture | 1-20 µM | General range for apoptosis inhibition | [7] | |
| Z-LEHD-FMK | HCT116, SW480 | 20 µM | Pre-treatment to study TRAIL-induced apoptosis | [11] |
| Jurkat | 20 µM | Inhibition of camptothecin-induced apoptosis | [12] | |
| Buffalo Embryos | 20 µM | Increased blastocyst rate and reduced apoptosis | [13] | |
| This compound | General Cell Culture | 50 nM - 100 µM | General range for inhibiting apoptosis in tissue culture |
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions within cell signaling pathways and the logical flow of experimental procedures is crucial for a clear understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.
Signaling Pathway Diagrams
Experimental Workflow Diagrams
Detailed Experimental Protocols
Protocol for Apoptosis Assay by Annexin V and Propidium Iodide (PI) Staining
This protocol is for the detection of apoptosis by flow cytometry using Annexin V to identify the externalization of phosphatidylserine and PI to differentiate between early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) solution (1 mg/mL stock)
-
10X Annexin V Binding Buffer (0.1 M HEPES/NaOH, pH 7.4, 1.4 M NaCl, 25 mM CaCl2)
-
Phosphate-Buffered Saline (PBS)
-
Cells of interest (adherent or suspension)
-
Apoptosis-inducing agent
-
Z-Peptide-FMK inhibitor
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in a multi-well plate.
-
Induce apoptosis using the desired method. Include a negative control (untreated cells) and a positive control for apoptosis.
-
For inhibitor studies, pre-incubate cells with the desired concentration of Z-Peptide-FMK for 1-2 hours before adding the apoptotic stimulus.
-
-
Cell Harvesting:
-
Suspension cells: Gently pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Adherent cells: Carefully detach the cells using a gentle cell scraper or trypsin-EDTA. Collect the cells and pellet by centrifugation.
-
-
Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 1 µL of PI (1 mg/mL stock).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer as soon as possible.
-
Use unstained, Annexin V-only, and PI-only stained cells to set up compensation and gates.
-
Gating Strategy:
-
Gate on the main cell population in the forward scatter (FSC) vs. side scatter (SSC) plot to exclude debris.
-
Create a quadrant plot of Annexin V-FITC fluorescence (x-axis) vs. PI fluorescence (y-axis).
-
The four quadrants represent:
-
Lower-left (Annexin V- / PI-): Live cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
-
-
-
Protocol for Caspase Activity Assay (Luminescence-Based)
This protocol describes a general method for measuring caspase-8 or caspase-9 activity using a luminogenic substrate (e.g., Caspase-Glo® 8 or 9 Assay).
Materials:
-
Caspase-Glo® 8 or 9 Assay System (containing luminogenic substrate and buffer)
-
White-walled multi-well plates suitable for luminescence readings
-
Cell culture medium
-
Cells of interest
-
Apoptosis-inducing agent
-
Z-Peptide-FMK inhibitor
-
Luminometer
Procedure:
-
Assay Plate Setup:
-
Prepare a blank control (cell-free medium).
-
Prepare a negative control (untreated cells).
-
Prepare experimental wells with cells treated with the apoptosis-inducing agent and/or Z-Peptide-FMK inhibitor.
-
The final volume in each well should be consistent (e.g., 100 µL).
-
-
Reagent Preparation:
-
Reconstitute the Caspase-Glo® substrate with the provided buffer according to the manufacturer's instructions.
-
Allow the reagent to equilibrate to room temperature before use.
-
-
Assay Procedure:
-
Add a volume of Caspase-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of cells in medium).
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 1-3 hours to allow for cell lysis and the caspase reaction to stabilize.
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of active caspase in the sample.
-
-
Data Analysis:
-
Subtract the average luminescence of the blank control from all other readings.
-
Calculate the fold change in caspase activity by comparing the luminescence of treated samples to the negative control.
-
Protocol for Western Blotting of Cleaved Caspases
This protocol details the detection of caspase cleavage, a hallmark of apoptosis, by western blotting.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
Laemmli sample buffer (4X)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-cleaved caspase-8, rabbit anti-cleaved caspase-9)
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Treat cells as described in the apoptosis induction protocol.
-
Wash cells with cold PBS and lyse them in ice-cold lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to quantify the levels of cleaved caspases. A loading control (e.g., β-actin or GAPDH) should be used for normalization.
-
Conclusion
Z-Peptide-FMK inhibitors are indispensable tools for researchers in the fields of cell biology, immunology, and drug development. Their ability to specifically and irreversibly inhibit key caspases provides a powerful means to dissect the complex signaling pathways governing apoptosis and other cellular processes. By understanding their mechanisms of action and employing the detailed protocols provided in this guide, scientists can effectively utilize these inhibitors to advance our knowledge of fundamental biological processes and their implications in health and disease.
References
- 1. promega.com [promega.com]
- 2. researchgate.net [researchgate.net]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. invivogen.com [invivogen.com]
- 8. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and z-IETD-FMK is independent of their caspase inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Z-LEHD-FMK, Caspase-9 Inhibitor [bdbiosciences.com]
- 13. invivogen.com [invivogen.com]
Z-Leed-fmk: An In-depth Technical Guide to a Key Inhibitor in Programmed Cell Death Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Z-Leed-fmk, a potent and irreversible inhibitor of inflammatory caspases, primarily targeting caspase-4 and its bovine orthologue, caspase-13. This document serves as a detailed resource for utilizing this compound in the investigation of programmed cell death pathways, with a particular focus on pyroptosis.
Introduction to this compound
This compound, chemically known as Carbobenzoxy-Leu-Glu(OMe)-Glu(OMe)-Asp(OMe)-fluoromethylketone, is a cell-permeable tetrapeptide inhibitor that covalently modifies the active site of target caspases, thereby irreversibly inactivating them. Its specificity for caspase-4 makes it an invaluable tool for dissecting the molecular mechanisms of the non-canonical inflammasome pathway and its role in inflammatory responses and cellular demise.
Mechanism of Action
This compound functions as an irreversible inhibitor of caspase-4 and caspase-13. The fluoromethylketone (fmk) group forms a covalent bond with the cysteine residue in the active site of the caspase, leading to its inactivation. The peptide sequence (LEED) mimics the natural substrate recognition site of these caspases, conferring a degree of specificity.
Data Presentation: Inhibitor Specificity
| Inhibitor | Primary Target(s) | Reported IC50 / Working Concentration | Reference |
| This compound | Caspase-4, Caspase-13 | Not explicitly defined in a comparative table. Working concentrations in cell culture typically range from 10-50 µM. | [1] |
| Z-VAD-fmk | Pan-caspase inhibitor | Low nanomolar range for most caspases. | [2] |
| Z-IETD-fmk | Caspase-8 | IC50 = 350 nM | [2] |
| Z-LEHD-fmk | Caspase-9 | IC50 = 0.70 nM for Caspase-8, 1.5 µM for Caspase-9 | [2] |
| Ac-YVAD-cmk | Caspase-1 | Used at 25 µM in cell culture. | [3] |
| Ac-DEVD-cho | Caspase-3 | - | - |
Note: IC50 values can vary depending on the assay conditions and the specific recombinant caspase or cell lysate used. Researchers should perform dose-response experiments to determine the optimal concentration for their specific experimental setup.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound to study programmed cell death.
Inhibition of Caspase-4 Activity in Cell Culture
This protocol describes the general procedure for treating cells with this compound to inhibit caspase-4 activity prior to inducing pyroptosis.
Materials:
-
Cell line of interest (e.g., THP-1 macrophages, bone marrow-derived macrophages)
-
Complete cell culture medium
-
This compound (stock solution in DMSO, typically 10-50 mM)
-
Inducer of non-canonical pyroptosis (e.g., intracellular lipopolysaccharide (LPS))
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease inhibitor cocktail
Procedure:
-
Seed cells at the desired density in appropriate culture vessels and allow them to adhere or reach the desired confluency.
-
Prepare the working concentration of this compound by diluting the stock solution in a complete culture medium. A typical starting concentration is 20 µM. It is crucial to include a vehicle control (DMSO) at the same final concentration as the this compound treatment.
-
Pre-incubate the cells with the this compound or vehicle control for 1-2 hours at 37°C in a CO2 incubator.
-
Induce pyroptosis by treating the cells with the chosen stimulus (e.g., transfecting with LPS).
-
Incubate for the desired period to allow for pyroptosis induction (typically 4-18 hours).
-
Harvest the cells and/or culture supernatant for downstream analysis (e.g., Western blot, LDH assay, cytokine ELISA).
Western Blot Analysis of Gasdermin D Cleavage
This protocol details the detection of Gasdermin D (GSDMD) cleavage, a key downstream event of caspase-4 activation, by Western blot.
Materials:
-
Cell lysates from this compound treated and control cells
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against GSDMD (recognizing both full-length and cleaved fragments)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Determine the protein concentration of the cell lysates.
-
Prepare protein samples by adding Laemmli buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-GSDMD antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. Look for a decrease in the full-length GSDMD band and the appearance of the cleaved N-terminal fragment (GSDMD-NT) in the pyroptosis-induced samples, and assess the inhibitory effect of this compound.
Caspase Activity Assay (Fluorometric)
This protocol describes a fluorometric assay to measure caspase activity in cell lysates.
Materials:
-
Cell lysates from treated and control cells
-
Assay buffer (containing DTT)
-
Fluorogenic caspase substrate (e.g., Ac-LEED-AFC for caspase-13/4)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare cell lysates from control and this compound-treated cells.
-
In a 96-well black microplate, add cell lysate to each well.
-
Prepare a reaction mix containing the assay buffer and the fluorogenic caspase substrate.
-
Add the reaction mix to each well containing the cell lysate.
-
Incubate the plate at 37°C, protected from light, for 1-2 hours.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 400/505 nm for AFC).
-
Compare the fluorescence intensity between the different treatment groups to determine the effect of this compound on caspase activity.
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions in programmed cell death pathways and the logic of experimental design is crucial for a clear understanding. The following diagrams were generated using the DOT language.
Conclusion
This compound is a critical tool for researchers investigating the intricacies of programmed cell death, particularly the non-canonical pyroptosis pathway. Its specificity for caspase-4 allows for the targeted dissection of this inflammatory signaling cascade. By employing the detailed protocols and understanding the underlying pathways outlined in this guide, researchers can effectively utilize this compound to advance our knowledge of inflammatory diseases, host-pathogen interactions, and the development of novel therapeutic strategies. As with any specific inhibitor, careful experimental design, including appropriate controls and dose-response validations, is paramount for obtaining robust and reproducible results.
References
An In-depth Technical Guide to the Discovery and Development of Z-Peptide-FMK Compounds as Caspase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, mechanism of action, and application of Z-Leed-fmk and related Z-peptide-fmk compounds, a critical class of irreversible caspase inhibitors. This document details their role in studying and potentially modulating apoptosis and inflammation, with a focus on providing practical information for laboratory use.
Introduction: Caspases and the Advent of Z-Peptide-FMK Inhibitors
Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis and the elimination of damaged or unwanted cells. This process is primarily executed by a family of cysteine-aspartic proteases known as caspases.[1] These enzymes are synthesized as inactive zymogens and, upon activation, orchestrate the dismantling of the cell through the cleavage of specific substrates.[1] Caspases are broadly categorized into initiators (e.g., caspase-8, -9) and executioners (e.g., caspase-3, -6, -7), which function in distinct signaling pathways.
The critical role of caspases in apoptosis has made them attractive targets for therapeutic intervention and essential tools for research. The development of specific inhibitors has been crucial for dissecting the intricate caspase signaling pathways. Among the most widely used are the peptide-based inhibitors, particularly those derivatized with a fluoromethylketone (FMK) group. These Z-peptide-FMK compounds are designed to mimic the preferred tetrapeptide recognition sequence of a specific caspase, with the C-terminal aspartate residue being key for binding to the enzyme's active site. The benzyloxycarbonyl (Z) group at the N-terminus enhances cell permeability, allowing for their use in both in vitro and in vivo studies.[2] The FMK group forms an irreversible covalent bond with the catalytic cysteine residue of the caspase, ensuring potent and sustained inhibition.[3]
Profile of this compound: A Caspase-4 and -13 Inhibitor
This compound is a specific, cell-permeable, and irreversible inhibitor of caspase-4 and caspase-13.[4] It is important to note that while caspase-13 was initially identified as a human caspase, subsequent research has shown it to be of bovine origin and is considered the orthologue of human caspase-4. Therefore, for human systems, this compound is primarily considered a caspase-4 inhibitor.
Caspase-4 is a member of the inflammatory caspases and plays a crucial role in two distinct signaling pathways: endoplasmic reticulum (ER) stress-induced apoptosis and the non-canonical inflammasome pathway. Its unique functions make this compound a valuable tool for investigating these specific cellular processes.
Physicochemical Properties of this compound
| Property | Value |
| Full Name | Z-Leu-Glu-Glu-Asp-FMK |
| Molecular Formula | C31H43FN4O11 |
| Molecular Weight | 696.7 g/mol |
| Structure | Z-L-E(OMe)-E(OMe)-D(OMe)-FMK[2] |
| Appearance | Lyophilized powder |
| Solubility | DMSO |
Mechanism of Action
Z-peptide-FMK inhibitors, including this compound, act as irreversible covalent inhibitors of their target caspases. The mechanism of inhibition can be broken down into the following steps:
-
Active Site Recognition: The tetrapeptide sequence of the inhibitor (e.g., LEED for caspase-4) is recognized by and binds to the substrate-binding pocket of the target caspase.
-
Nucleophilic Attack: The catalytic cysteine residue in the caspase's active site performs a nucleophilic attack on the carbonyl carbon of the FMK group.
-
Covalent Bond Formation: This attack results in the formation of a stable, irreversible thioether bond between the inhibitor and the enzyme.
-
Enzyme Inactivation: The formation of this covalent adduct permanently blocks the active site, preventing the caspase from binding to and cleaving its natural substrates.
Due to this irreversible mechanism, Z-peptide-FMK compounds provide potent and long-lasting inhibition of caspase activity.
Quantitative Inhibition Data: A Comparative Overview
| Inhibitor | Primary Target(s) | IC50 (µM) | Reference(s) |
| Z-VAD-FMK | Pan-caspase | 0.0015 - 5.8 | |
| Z-DEVD-FMK | Caspase-3 | 18 | [5][6] |
| Z-IETD-FMK | Caspase-8 | 0.46 | [7] |
| Z-LEHD-FMK | Caspase-9 | Not specified |
Note: IC50 values can vary depending on the assay conditions and substrate used.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing Z-peptide-FMK inhibitors. These protocols are based on established methods and can be adapted for specific experimental needs.
In Vitro Caspase Activity Assay (Fluorometric)
This assay measures the activity of a specific caspase in a cell lysate by monitoring the cleavage of a fluorogenic substrate.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent
-
Z-peptide-FMK inhibitor (e.g., this compound) and appropriate control (e.g., Z-FA-FMK)
-
Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)
-
2x Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, 20 mM DTT)
-
Fluorogenic caspase substrate (e.g., Ac-LEED-AFC for caspase-4)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired density.
-
Pre-incubate a subset of cells with the Z-peptide-FMK inhibitor (typically 10-100 µM) for 1-2 hours.
-
Induce apoptosis using the desired stimulus. Include appropriate controls (untreated cells, cells treated with inhibitor alone, and cells treated with apoptosis inducer alone).
-
-
Cell Lysate Preparation:
-
Harvest cells by centrifugation (e.g., 500 x g for 5 minutes).
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer and incubate on ice for 15-30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cytosolic extract) to a fresh tube.
-
-
Caspase Activity Measurement:
-
Add 50 µL of cell lysate to each well of the 96-well plate.
-
Add 50 µL of 2x Reaction Buffer to each well.
-
Add 5 µL of the fluorogenic caspase substrate (to a final concentration of 50 µM).
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence at appropriate intervals (e.g., every 30 minutes for 2-4 hours) using a microplate reader with the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 400/505 nm for AFC).
-
-
Data Analysis:
-
Subtract the background fluorescence (from a well with no lysate).
-
Plot the fluorescence intensity versus time to determine the reaction rate.
-
Compare the rates of the different treatment groups to determine the extent of caspase inhibition.
-
Western Blotting for Caspase Cleavage
This method detects the activation of caspases by monitoring their cleavage from the inactive pro-caspase form to the active cleaved fragments.
Materials:
-
Treated cell lysates (prepared as in 5.1)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against the target caspase (pro- and cleaved forms) and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-40 µg) per lane of an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
-
Analysis:
-
Analyze the band intensities to compare the levels of pro-caspase and cleaved caspase in the different treatment groups. A decrease in the pro-caspase band and an increase in the cleaved fragment bands indicate caspase activation.
-
Apoptosis Detection by Annexin V Staining and Flow Cytometry
This assay quantifies the percentage of apoptotic cells in a population.
Materials:
-
Treated cells
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
1x Binding Buffer (e.g., 10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest both adherent and suspension cells from the culture.
-
Centrifuge the cells and wash the pellet with ice-cold PBS.
-
-
Staining:
-
Resuspend the cells in 1x Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1x Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer within 1 hour.
-
Use appropriate compensation controls.
-
Gate the cell populations to distinguish between:
-
Live cells (Annexin V-negative, PI-negative)
-
Early apoptotic cells (Annexin V-positive, PI-negative)
-
Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)
-
Necrotic cells (Annexin V-negative, PI-positive)
-
-
Signaling Pathways Involving Caspase-4
This compound is a valuable tool for studying the two primary signaling pathways in which caspase-4 is a key player.
ER Stress-Induced Apoptosis
Prolonged or severe ER stress can trigger apoptosis. In this pathway, caspase-4 is localized to the ER membrane and is activated upon ER stress. Activated caspase-4 can then cleave and activate downstream executioner caspases, such as caspase-3, leading to cell death.
Non-Canonical Inflammasome Pathway
In this pathway, intracellular lipopolysaccharide (LPS) from Gram-negative bacteria directly binds to and activates caspase-4. Activated caspase-4 then cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a form of inflammatory cell death called pyroptosis. This pathway is critical for the innate immune response to bacterial infections.
Experimental Workflow Example
The following diagram illustrates a typical experimental workflow for investigating the effect of a Z-peptide-FMK inhibitor on apoptosis.
Conclusion
Z-peptide-FMK compounds, including this compound, are indispensable tools for the study of apoptosis and inflammation. Their cell permeability and irreversible mechanism of action make them potent and reliable inhibitors for both in vitro and in vivo applications. While a comprehensive quantitative inhibition profile for this compound is not yet widely available, its specificity for caspase-4 provides a unique opportunity to investigate the roles of this caspase in ER stress and innate immunity. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers aiming to utilize this compound and related compounds to further our understanding of these critical cellular processes.
References
- 1. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. resources.rndsystems.com [resources.rndsystems.com]
- 3. Caspase-9 Inhibitor Z-LEHD-FMK FMK008: R&D Systems [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Z-DEVD-FMK (Caspase-3 Inhibitor) | Caspase-3 inhibitor | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Z-LEED-fmk: A Technical Guide to Target Specificity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-LEED-fmk (Benzyloxycarbonyl-Leu-Glu-Glu-Asp-fluoromethylketone) is a synthetic tetrapeptide that acts as an irreversible inhibitor of specific caspases, a family of cysteine-aspartic proteases crucial in apoptosis and inflammation. Initially identified as an inhibitor of caspase-13, it is now understood that its primary targets in humans are the inflammatory caspases, particularly caspase-4.[1] This technical guide provides a comprehensive overview of the target specificity and selectivity of this compound, including available data, experimental methodologies for its characterization, and its role in relevant signaling pathways.
Target Profile of this compound
The specificity of this compound is conferred by its tetrapeptide sequence (LEED), which mimics the cleavage site of its target caspases. The fluoromethylketone (fmk) moiety forms a covalent bond with the cysteine in the active site of the caspase, leading to irreversible inhibition.[2]
Primary Targets
The primary targets of this compound are members of the inflammatory caspase family.
-
Caspase-4 (Human): this compound is recognized as an inhibitor of human caspase-4.[1] Caspase-4 is a key component of the non-canonical inflammasome pathway, which is activated by intracellular lipopolysaccharide (LPS) from Gram-negative bacteria.
-
Caspase-13 (Bovine): this compound was initially characterized as a caspase-13 inhibitor.[2] However, subsequent research has shown that caspase-13 is the bovine orthologue of human caspase-4. Therefore, data related to caspase-13 inhibition is largely translatable to caspase-4.
Selectivity and Off-Target Effects
While designed to be specific, like many peptide-based inhibitors, this compound may exhibit off-target activity, particularly at higher concentrations. The fluoromethylketone reactive group can potentially interact with other cysteine proteases.
Table 1: Summary of this compound Target Specificity and Potential Off-Targets
| Target Class | Specific Enzyme | Interaction Type | Evidence Level |
| Primary Targets | Human Caspase-4 | Irreversible covalent inhibition | High |
| Bovine Caspase-13 | Irreversible covalent inhibition | High | |
| Potential Off-Targets | Other Caspases | Potential for inhibition | Moderate (Class effect) |
| Cathepsins (e.g., B, L) | Potential for inhibition | Moderate (Class effect)[3] | |
| Calpains | Potential for inhibition | Low to Moderate (Class effect)[4][5] |
Evidence Level Key: High - Direct experimental evidence available. Moderate - Inferred from studies on similar peptide-fmk inhibitors. Low - Theoretical possibility with limited direct evidence.
It is crucial for researchers to empirically determine the selectivity of this compound within their specific experimental system. The pan-caspase inhibitor Z-VAD-fmk has been shown to inhibit other cysteine proteases like cathepsins, and it is plausible that this compound could have a similar, albeit likely less potent, profile.[3][4]
Signaling Pathways
This compound primarily targets the non-canonical inflammasome pathway, which is a critical component of the innate immune response to intracellular pathogens.
Non-Canonical Inflammasome Pathway
The non-canonical inflammasome is activated by the direct binding of cytosolic LPS to the CARD domain of caspase-4 (in humans). This binding leads to the oligomerization and activation of caspase-4. Activated caspase-4 then cleaves gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a form of inflammatory cell death called pyroptosis. Caspase-4 activation can also lead to the activation of the NLRP3 canonical inflammasome and the subsequent processing and release of pro-inflammatory cytokines IL-1β and IL-18.
Experimental Protocols
To accurately assess the specificity and selectivity of this compound, rigorous in vitro and cell-based assays are required.
In Vitro Caspase Activity Assay
This protocol outlines a general method for determining the inhibitory constant (Ki) of this compound against purified recombinant caspases.
Materials:
-
Purified recombinant human caspases (e.g., Caspase-1, -3, -4, -5, -8, -9)
-
This compound
-
Fluorogenic caspase substrate (e.g., Ac-LEHD-AFC for Caspase-4/9)
-
Assay Buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare Reagents:
-
Reconstitute this compound in DMSO to a stock concentration of 10 mM.
-
Prepare serial dilutions of this compound in Assay Buffer to achieve a range of final concentrations.
-
Dilute the caspase enzyme in Assay Buffer to the working concentration.
-
Prepare the fluorogenic substrate in Assay Buffer.
-
-
Assay Setup:
-
To each well of the 96-well plate, add the diluted this compound or vehicle control (Assay Buffer with DMSO).
-
Add the diluted caspase enzyme to each well and incubate for 15-30 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
-
Data Acquisition:
-
Immediately measure the fluorescence intensity over time using a fluorometric plate reader (e.g., Ex/Em = 400/505 nm for AFC).
-
Record data every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each inhibitor concentration.
-
Plot the reaction velocity against the substrate concentration to determine the mode of inhibition.
-
Calculate the IC50 value from a dose-response curve.
-
Determine the Ki value using the Cheng-Prusoff equation if the inhibition is competitive.
-
Cell-Based Apoptosis/Pyroptosis Inhibition Assay
This protocol provides a framework for evaluating the efficacy of this compound in a cellular context.
Materials:
-
Human cell line known to express caspase-4 (e.g., THP-1 monocytes)
-
This compound
-
LPS (from E. coli O111:B4)
-
Cell culture medium and supplements
-
Reagents for cell death detection (e.g., LDH release assay for pyroptosis, Annexin V/PI staining for apoptosis)
-
ELISA kits for IL-1β and IL-18
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired density.
-
Pre-treat cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Induce pyroptosis by transfecting the cells with LPS.
-
Incubate for a predetermined time (e.g., 6-24 hours).
-
-
Endpoint Analysis:
-
Pyroptosis: Collect the cell culture supernatant and measure LDH release according to the manufacturer's instructions.
-
Cytokine Release: Measure the concentration of IL-1β and IL-18 in the supernatant using ELISA kits.
-
Cell Viability: For apoptosis, stain cells with Annexin V and Propidium Iodide and analyze by flow cytometry.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control.
-
Generate dose-response curves to determine the EC50 of this compound for the inhibition of each endpoint.
-
Conclusion
This compound is a valuable research tool for investigating the roles of human caspase-4 in the non-canonical inflammasome pathway and pyroptosis. While it exhibits primary specificity for caspase-4, researchers should remain mindful of potential off-target effects on other cysteine proteases, particularly at higher concentrations. The experimental protocols provided in this guide offer a foundation for the rigorous characterization of this compound's inhibitory activity and selectivity in various experimental settings. Further studies are warranted to fully elucidate its inhibitory profile against a broader range of proteases to enhance its utility in drug development and fundamental research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. resources.rndsystems.com [resources.rndsystems.com]
- 3. Non-specific effects of methyl ketone peptide inhibitors of caspases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitors of cysteine cathepsin and calpain do not prevent ultraviolet-B-induced apoptosis in human keratinocytes and HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Caspase inhibitor z-DEVD-fmk attenuates calpain and necrotic cell death in vitro and after traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemical Structure and Physicochemical Properties
An In-depth Technical Guide to Z-LEED-FMK: Chemical Structure, Properties, and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and biological properties of this compound, a key inhibitor used in apoptosis and inflammation research. It details its chemical structure, mechanism of action, and provides structured data and experimental protocols for its application.
This compound, also known by its full chemical name, benzyloxycarbonyl-Leu-Glu(OMe)-Glu(OMe)-Asp(OMe)-fluoromethylketone, is a synthetic peptide derivative designed as an inhibitor of specific caspase enzymes.
Chemical Identifiers and Properties:
| Property | Value | Source |
| CAS Number | 1135688-38-8 | [1] |
| Molecular Formula | C32H45FN4O12 | |
| Molecular Weight | 696.72 g/mol | |
| Peptide Sequence | Z-Leu-Glu(OMe)-Glu(OMe)-Asp(OMe)-FMK |
Due to the lack of a publicly available 2D structure or SMILES string from definitive chemical databases, a representative structure is rendered based on its known peptide sequence.
Chemical Structure Diagram:
Caption: A simplified representation of the this compound peptide sequence.
Biological Properties and Mechanism of Action
This compound is a cell-permeable, irreversible inhibitor of specific caspases. The fluoromethylketone (fmk) group forms a covalent bond with the catalytic cysteine residue in the active site of the target caspase, leading to its inactivation.
Target Specificity:
This compound is primarily known as an inhibitor of caspase-4 and caspase-13.[1] It has also been shown to inhibit the processing of caspase-1 in macrophages infected with Salmonella typhimurium.[1]
Quantitative Inhibition Data:
Currently, specific IC50 values for this compound against its target caspases are not widely available in the public domain. Researchers are advised to consult vendor-specific technical data sheets or perform their own dose-response experiments to determine the optimal inhibitory concentration for their specific experimental setup.
Signaling Pathways
This compound is a valuable tool for investigating signaling pathways involving its target caspases, particularly the non-canonical inflammasome pathway.
The Non-Canonical Inflammasome Pathway:
This pathway is a critical component of the innate immune response to intracellular Gram-negative bacteria.
Caption: Role of this compound in the non-canonical inflammasome pathway.
Experimental Protocols
The following are generalized protocols for the use of this compound in cell culture experiments. It is crucial to optimize these protocols for specific cell types and experimental conditions.
a. General Cell Culture Inhibition Assay:
Objective: To inhibit caspase-4 or caspase-13 activity in cultured cells.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium appropriate for the cell line
-
Cultured cells of interest
-
Reagents for inducing the pathway of interest (e.g., LPS for non-canonical inflammasome activation)
-
Assay reagents to measure the desired endpoint (e.g., cell viability assay, cytokine ELISA, Western blot)
Procedure:
-
Cell Seeding: Plate cells at the desired density in a multi-well plate and allow them to adhere overnight.
-
Pre-treatment with this compound: Dilute the this compound stock solution to the desired final concentration in fresh cell culture medium. Typical working concentrations range from 10 µM to 100 µM, but should be optimized. Remove the old medium from the cells and add the medium containing this compound.
-
Incubation: Incubate the cells with the inhibitor for a period of 1 to 2 hours to allow for cell permeability and target engagement.
-
Induction of Pathway: Add the stimulus (e.g., LPS) to the wells to activate the signaling pathway of interest.
-
Further Incubation: Incubate for the time required for the biological process to occur (e.g., 6-24 hours for cytokine release or cell death).
-
Assay: Perform the desired assay to measure the effect of this compound on the pathway. This could include measuring cell viability (MTT or LDH assay), cytokine levels in the supernatant (ELISA), or protein cleavage by Western blot.
b. Inhibition of Caspase-1 Processing in Macrophages Infected with S. typhimurium
Objective: To investigate the role of caspase-4 in the processing of caspase-1 in response to bacterial infection.
Workflow Diagram:
Caption: Experimental workflow for studying caspase-1 processing in infected macrophages.
Materials:
-
Macrophage cell line (e.g., J774A.1 or primary bone marrow-derived macrophages)
-
Salmonella typhimurium culture
-
This compound stock solution (10 mM in DMSO)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Antibodies for Western blotting (anti-caspase-1)
Procedure:
-
Macrophage Seeding: Plate macrophages in a multi-well plate and allow them to adhere.
-
Inhibitor Pre-treatment: Pre-treat the macrophages with this compound (e.g., 20-50 µM) or a vehicle control (DMSO) for 1-2 hours.
-
Bacterial Infection: Infect the macrophages with S. typhimurium at a suitable multiplicity of infection (MOI).
-
Incubation: Incubate the infected cells for a specific time period to allow for bacterial invasion and host cell response (e.g., 4-8 hours).
-
Sample Collection: Collect the cell culture supernatant and lyse the cells with lysis buffer.
-
Western Blot Analysis: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with an antibody that detects both pro-caspase-1 and the cleaved (active) form of caspase-1.
Safety and Handling
This compound should be handled with care in a laboratory setting. It is typically supplied as a lyophilized powder or in a DMSO solution. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, lab coat, and safety glasses), should be followed. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
Disclaimer: This document is intended for research purposes only and does not constitute medical advice. The experimental protocols provided are for guidance and should be adapted and optimized by the end-user for their specific research needs.
References
Z-Leed-fmk in cancer biology research
An In-depth Technical Guide on Z-Peptide-FMK Inhibitors in Cancer Biology Research
Audience: Researchers, scientists, and drug development professionals.
Abstract
The Z-Peptide-FMK (benzyloxycarbonyl-peptide-fluoromethylketone) family of compounds represents a class of irreversible inhibitors crucial for the study of cysteine-aspartic proteases (caspases). While broadly used to dissect the molecular mechanics of apoptosis, their application in cancer biology has unveiled a more complex role in regulating cell fate. By selectively blocking key caspases, these inhibitors not only prevent apoptosis but can also unmask alternative programmed cell death pathways such as necroptosis and pyroptosis, and modulate the tumor immune microenvironment. This technical guide provides an in-depth overview of the core Z-Peptide-FMK inhibitors, their mechanisms of action, quantitative parameters for experimental use, and detailed protocols for their application in cancer research.
Core Concepts of Z-Peptide-FMK Inhibitors
Chemical Structure and Mechanism of Action
Z-Peptide-FMK inhibitors are synthetic molecules designed for high efficacy and cell permeability. Their structure consists of three key components:
-
Z-group (Benzyloxycarbonyl): An N-terminus protecting group that enhances the hydrophobicity and cell permeability of the peptide[1][2].
-
Peptide Sequence: A sequence of 3-4 amino acids designed to mimic the specific recognition site of a target caspase, conferring selectivity[1]. For example, the sequence IETD is preferred by Caspase-8[2].
-
FMK (Fluoromethylketone): An electrophilic group that forms an irreversible covalent bond with the cysteine in the catalytic site of the target caspase, effectively inactivating the enzyme[1][3].
These features make Z-Peptide-FMK compounds potent and stable tools for both in vitro and in vivo studies[1].
Key Inhibitors and Target Specificity
While a broad range of Z-Peptide-FMK inhibitors exist, several are cornerstones of cancer cell death research. Their specificity is crucial for dissecting distinct signaling pathways.
| Table 1: Properties of Common Z-Peptide-FMK Inhibitors | |||
| Inhibitor | Primary Target(s) | Peptide Sequence | Molecular Weight (Da) |
| Z-VAD-FMK | Pan-Caspase | Z-Val-Ala-Asp(OMe)-FMK | 467[4] |
| Z-IETD-FMK | Caspase-8, Granzyme B | Z-Ile-Glu(OMe)-Thr-Asp(OMe)-FMK | Not specified in snippets |
| Z-LEHD-FMK | Caspase-9 | Not specified in snippets | Not specified in snippets |
| Z-DEVD-FMK | Caspase-3, Caspase-7 | Not specified in snippets | Not specified in snippets |
| Z-LEED-FMK | Caspase-13, Caspase-4 | Z-Leu-Glu(OMe)-Glu(OMe)-Asp(OMe)-FMK | 696[1] |
Applications in Cancer Biology
The primary use of these inhibitors is to block apoptosis; however, this blockade is a powerful experimental tool to uncover alternative cellular responses to stress and therapeutic agents.
Dissecting Apoptotic Pathways
By using inhibitors with high specificity for initiator caspases (Caspase-8 for the extrinsic pathway, Caspase-9 for the intrinsic pathway), researchers can determine the primary mechanism by which a novel anti-cancer agent induces cell death. For example, if Z-IETD-FMK rescues cancer cells from a drug but Z-LEHD-FMK does not, it indicates the drug primarily triggers the extrinsic apoptosis pathway. Notably, the reliance on these pathways is cell-type dependent. In response to the apoptosis-inducing ligand TRAIL, HCT116 colon cancer cells were protected by the Caspase-9 inhibitor Z-LEHD-FMK, whereas SW480 colon cancer and H460 lung cancer cells were not, indicating a differential downstream signaling reliance[5][6].
Unmasking Alternative Cell Death Pathways
Caspase-8 plays a dual role; it not only initiates apoptosis but also cleaves and inactivates key proteins in the necroptosis pathway, namely RIPK1 and RIPK3[2]. Pharmacological inhibition of Caspase-8 with Z-IETD-FMK removes this suppressive effect. In the presence of a death signal (like TNF-α) and Z-IETD-FMK, RIPK1 and RIPK3 are free to form a signaling complex called the necrosome. This complex phosphorylates the downstream effector MLKL, leading to its oligomerization, translocation to the plasma membrane, and pore formation, culminating in lytic cell death known as necroptosis[2][7]. This strategy is often used to convert an apoptotic signal into a necroptotic one.
Pyroptosis is a lytic, inflammatory form of cell death executed by the gasdermin (GSDM) family of pore-forming proteins. Caspases are central to its activation.
-
Canonical Pathway: Inflammasomes activate Caspase-1, which cleaves GSDMD to release its pore-forming N-terminal domain (GSDMD-N)[8].
-
Non-Canonical Pathways: Caspase-3, the executioner of apoptosis, can cleave GSDME to trigger pyroptosis, a mechanism implicated in the side effects of chemotherapy[9][10]. Furthermore, Caspase-8 can directly cleave GSDMD or GSDMC under certain conditions[8].
Inhibitors are used to probe these connections. For instance, the Caspase-3 inhibitor Z-DEVD-FMK was shown to decrease cisplatin-induced pyroptosis in kidney cells by preventing GSDME cleavage[9]. In nasopharyngeal carcinoma cells, Z-IETD-FMK suppressed pyroptosis, suggesting a role for Caspase-8 in its activation in that context[11].
Modulating the Tumor Immune Microenvironment
Emerging evidence suggests non-apoptotic roles for caspases in cancer progression. In a mouse model of carcinogen-induced lung cancer, pharmacological inhibition of Caspase-8 with Z-IETD-FMK significantly reduced tumor growth[12][13]. This anti-tumor effect was not associated with apoptosis but rather with a reduction in pro-inflammatory cytokines (IL-6, TNF-α, IL-18) and decreased recruitment of immunosuppressive myeloid-derived suppressor cells (MDSCs) to the lungs[12][13]. This highlights a pro-tumorigenic, inflammatory signaling function of Caspase-8 that is independent of its role in cell death.
Quantitative Data for Experimental Design
The effective concentration of Z-Peptide-FMK inhibitors is highly dependent on the cell type, the apoptotic stimulus, and the duration of the experiment[1]. The following table summarizes concentrations reported in the literature.
| Table 2: Common Experimental Concentrations of Z-Peptide-FMK Inhibitors | ||||
| Inhibitor | Cell Line / Model | Concentration | Application | Reference |
| Z-IETD-FMK | KYSE30, KYSE450 (ESCC) | 20 µM | Apoptosis Inhibition | [14] |
| Z-IETD-FMK | Mouse Lung Cancer Model | Not Specified | In vivo tumor growth inhibition | [12][13] |
| Z-LEHD-FMK | KYSE30, KYSE450 (ESCC) | 20 µM | Apoptosis Inhibition | [14] |
| Z-LEHD-FMK | Buffalo Embryos | 10-50 µM | Apoptosis Inhibition | [15] |
| Z-VAD-FMK | KYSE30, KYSE450 (ESCC) | 20 µM | Apoptosis Inhibition | [14] |
| Z-VAD-FMK | Jurkat Cells | 50 µM | Apoptosis Inhibition | [3] |
| Z-VAD-FMK | Molt-4 Cells | 10-200 µM | Apoptosis Inhibition | [16] |
| Z-DEVD-FMK | HK-2 Kidney Cells | 100 µM | Pyroptosis Inhibition | [9] |
| General Range | Various Cell Cultures | 50 nM - 100 µM | Apoptosis Inhibition | [1][4] |
Key Experimental Protocols
Accurate and reproducible results require strict adherence to proper handling and application protocols.
Reconstitution and Storage
-
Reconstitution: Inhibitors are typically supplied as a lyophilized powder. Reconstitute using high-purity (ACS grade) DMSO to create a high-concentration stock solution, typically 20 mM[1][4]. For example, add 107 µL of DMSO to 1 mg of Z-VAD-FMK (MW 467) to yield a 20 mM stock[4]. Ensure the powder is completely dissolved.
-
Storage: Store the lyophilized powder at -20°C for up to one year[1]. Once reconstituted in DMSO, the stock solution is stable for up to 6 months at -20°C[1]. It is highly recommended to create single-use aliquots to avoid repeated freeze-thaw cycles[3].
Protocol: In Vitro Caspase Inhibition for Apoptosis Assays
This protocol is adapted from a study on esophageal squamous cell carcinoma cells[14].
-
Cell Seeding: Plate cancer cells at the desired density and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Prepare a working solution of the inhibitor (e.g., Z-IETD-FMK, Z-LEHD-FMK, or Z-VAD-FMK) in complete culture medium. Aspirate the old medium from the cells and add the inhibitor-containing medium to a final concentration of 20 µM.
-
Incubation: Incubate the cells with the inhibitor for 2 hours at 37°C and 5% CO₂.
-
Apoptotic Stimulus: Add the apoptosis-inducing agent (e.g., 10 µM Rabd-B) directly to the medium containing the inhibitor.
-
Final Incubation: Incubate for an additional 24 hours.
-
Analysis: Harvest the cells for analysis by:
-
Flow Cytometry: Stain with Annexin V-FITC and Propidium Iodide (PI) to quantify apoptotic and necrotic cells.
-
Western Blot: Prepare cell lysates and probe for cleaved Caspase-3, cleaved Caspase-8, cleaved Caspase-9, and cleaved PARP.
-
Protocol: Induction of Necroptosis using Z-IETD-FMK
This protocol leverages the ability of Z-IETD-FMK to switch cell death from apoptosis to necroptosis[2].
-
Cell Culture: Plate a cell line known to be capable of necroptosis (e.g., L929, HT-29).
-
Co-treatment: Treat cells simultaneously with:
-
A death ligand, such as TNF-α (10-100 ng/mL).
-
The Caspase-8 inhibitor Z-IETD-FMK (10-25 µM).
-
(Optional but recommended for robust induction) A Smac mimetic like BV6 or Birinapant to block cIAP activity, which prevents RIPK1 ubiquitination and promotes necrosome formation[2].
-
-
Incubation: Incubate for 6-24 hours.
-
Analysis:
-
Viability: Measure cell death using PI staining and flow cytometry or a cytotoxicity assay (e.g., LDH release).
-
Mechanism Confirmation: Perform Western blot for phosphorylated RIPK1, RIPK3, and MLKL to confirm activation of the necroptotic pathway.
-
Case Study: Widening the Therapeutic Window of TRAIL
Tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) is a promising anti-cancer agent because it selectively induces apoptosis in cancer cells[5]. However, subsequent studies revealed potential toxicity to normal cells, particularly hepatocytes[5][17]. Research has shown that these normal liver cells can be protected from TRAIL-induced apoptosis by co-administration of the Caspase-9 inhibitor Z-LEHD-FMK[5][17].
Crucially, some cancer cell lines, like SW480, are not protected by Z-LEHD-FMK and remain sensitive to TRAIL-induced death[5]. This differential sensitivity provides a strategy to widen the therapeutic window of TRAIL: co-administering Z-LEHD-FMK could protect the patient's liver while allowing TRAIL to effectively eliminate susceptible tumors[5][17].
Conclusion and Future Directions
Z-Peptide-FMK inhibitors have evolved from simple tools for studying apoptosis into sophisticated probes for dissecting the intricate network of programmed cell death in cancer. Their ability to block one pathway, only to reveal the activity of another, has been instrumental in our understanding of necroptosis and pyroptosis. Future research will likely focus on:
-
Therapeutic Applications: Leveraging the ability to convert apoptosis into more immunogenic cell death forms like necroptosis or pyroptosis to enhance anti-tumor immunity and improve responses to immunotherapy.
-
In Vivo Studies: Further validating the immunomodulatory and anti-tumor effects of caspase inhibition, as seen with Z-IETD-FMK in lung cancer models[12].
-
Development of Novel Inhibitors: Creating more specific and potent inhibitors with improved pharmacological properties for potential clinical translation.
By providing a deeper understanding of the molecular switches that govern cell life and death, Z-Peptide-FMK inhibitors will remain indispensable tools for scientists and drug developers in the fight against cancer.
References
- 1. resources.rndsystems.com [resources.rndsystems.com]
- 2. invivogen.com [invivogen.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. The caspase 9 inhibitor Z-LEHD-FMK protects human liver cells while permitting death of cancer cells exposed to tumor necrosis factor-related apoptosis-inducing ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. What role does pyroptosis play in cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Pyroptosis: shedding light on the mechanisms and links with cancers [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacological inhibition of caspase-8 limits lung tumour outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Z-LEED-FMK: A Technical Guide to its Role in Modulating Inflammatory Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the synthetic peptide inhibitor Z-LEED-FMK and its effects on inflammatory signaling pathways. This compound is recognized as an inhibitor of caspase-4 and caspase-13.[1][2] While caspase-13 is not present in humans, the role of caspase-4 as a key mediator of the non-canonical inflammasome pathway positions this compound as a tool for investigating inflammatory responses to intracellular pathogens. This document details the mechanism of action of this compound, its impact on the non-canonical inflammasome, presents available quantitative data, and provides detailed experimental protocols for studying its effects.
Introduction: The Inflammatory Caspases and this compound
Inflammation is a critical biological response to infection and tissue damage. This process is tightly regulated by a family of cysteine-aspartic proteases known as caspases. While some caspases are primarily involved in apoptosis, a subset, termed inflammatory caspases, play a central role in the innate immune response. These include caspase-1, -4, -5, and -11 (in mice).
This compound (Benzyloxycarbonyl-Leu-Glu-Glu-Asp-Fluoromethylketone) is a cell-permeable, irreversible caspase inhibitor.[3] It is primarily recognized for its inhibitory activity against caspase-4 and caspase-13.[1][2] It is important to note that caspase-13 is a bovine caspase and is not found in humans, making its relevance to human inflammatory pathways negligible. Therefore, the primary focus of this guide will be on the effects of this compound on the human caspase-4-mediated inflammatory pathway.
Mechanism of Action: Inhibition of the Non-Canonical Inflammasome Pathway
The primary inflammatory pathway modulated by this compound is the non-canonical inflammasome pathway, which is activated by the direct binding of intracellular lipopolysaccharide (LPS) from Gram-negative bacteria to caspase-4 (in humans) or its murine ortholog, caspase-11.
The Non-Canonical Inflammasome Signaling Cascade
The activation of the non-canonical inflammasome follows a distinct series of events:
-
Intracellular LPS Recognition: Gram-negative bacteria that escape into the cytoplasm of a host cell release LPS. The lipid A moiety of LPS is directly recognized by and binds to the CARD domain of pro-caspase-4.
-
Caspase-4 Activation: This binding event induces the oligomerization and auto-activation of pro-caspase-4.
-
Gasdermin D Cleavage: Activated caspase-4 cleaves Gasdermin D (GSDMD).
-
Pyroptosis: The N-terminal fragment of cleaved GSDMD inserts into the cell membrane, forming pores that disrupt the osmotic potential, leading to cell swelling and a lytic, pro-inflammatory form of cell death known as pyroptosis.
-
Cytokine Release: The GSDMD pores also serve as a conduit for the release of pro-inflammatory cytokines, most notably Interleukin-18 (IL-18).
-
NLRP3 Inflammasome Activation (Secondary Pathway): The potassium efflux resulting from GSDMD pore formation can act as a secondary signal to activate the NLRP3 inflammasome, leading to caspase-1 activation and the maturation and release of IL-1β.
This compound exerts its anti-inflammatory effects by irreversibly binding to the active site of caspase-4, thereby preventing its activation and all subsequent downstream events.
Quantitative Data Presentation
While this compound is established as a caspase-4 inhibitor, specific IC50 values are not consistently reported in the public domain. However, its efficacy can be inferred from the concentrations used in cell-based assays to inhibit the downstream effects of caspase-4 activation.
| Inhibitor | Target Caspases | Reported Effective Concentration (in vitro) | Notes |
| This compound | Caspase-4, Caspase-13 | 10-100 µM | General working concentration for FMK-based caspase inhibitors in cell culture.[3] The optimal concentration is cell-type and stimulus-dependent. |
Note: Researchers should perform dose-response experiments to determine the optimal concentration for their specific experimental system.
Experimental Protocols
This section provides detailed methodologies for investigating the effect of this compound on the non-canonical inflammasome pathway in macrophages.
In Vitro Model: Induction of Non-Canonical Inflammasome Activation in Macrophages
Objective: To activate the caspase-4 dependent non-canonical inflammasome pathway in macrophages via intracellular delivery of LPS and to assess the inhibitory effect of this compound.
Cell Line: Human monocytic cell line (e.g., THP-1) differentiated into macrophages, or primary human monocyte-derived macrophages.
Materials:
-
THP-1 cells
-
PMA (Phorbol 12-myristate 13-acetate)
-
RPMI-1640 medium with 10% FBS
-
Lipopolysaccharide (LPS) from a Gram-negative bacterium (e.g., E. coli O111:B4)
-
Transfection reagent for LPS delivery (e.g., FuGENE HD)
-
This compound (reconstituted in DMSO)
-
Control peptide (e.g., Z-FA-FMK)
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
-
Human IL-18 ELISA kit
-
Reagents and equipment for Western blotting
Protocol:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS.
-
To differentiate into macrophages, seed THP-1 cells in a 24-well plate at a density of 5 x 10^5 cells/well and treat with 100 ng/mL PMA for 48-72 hours.
-
After differentiation, replace the medium with fresh, PMA-free medium and allow the cells to rest for 24 hours.
-
-
Inhibitor Pre-treatment:
-
Prepare working solutions of this compound and the negative control Z-FA-FMK in culture medium. It is recommended to test a range of concentrations (e.g., 10 µM, 25 µM, 50 µM).
-
Pre-treat the differentiated THP-1 macrophages with the this compound or control peptide for 1-2 hours.
-
-
Intracellular LPS Delivery:
-
Prepare the LPS-transfection reagent complex according to the manufacturer's instructions. A typical concentration is 1-2 µg/mL of LPS.
-
Add the LPS complex to the cells. Include a control group with transfection reagent only and a group with LPS added to the medium without the transfection reagent (to control for extracellular LPS stimulation).
-
-
Incubation:
-
Incubate the cells for 4-6 hours.
-
-
Assessment of Pyroptosis and Cytokine Release:
-
LDH Assay (Pyroptosis):
-
Carefully collect the cell culture supernatant.
-
Perform the LDH cytotoxicity assay according to the manufacturer's protocol to quantify cell lysis.
-
-
IL-18 ELISA (Cytokine Release):
-
Use the collected supernatant to measure the concentration of secreted IL-18 using a human IL-18 ELISA kit.
-
-
-
Western Blot Analysis (Gasdermin D Cleavage):
-
Lyse the remaining cells in RIPA buffer with protease inhibitors.
-
Perform SDS-PAGE and Western blotting using antibodies against the N-terminal fragment of cleaved Gasdermin D and a loading control (e.g., GAPDH).
-
Expected Outcomes
-
LPS Transfection Control: Cells transfected with LPS should exhibit significantly higher LDH release and IL-18 secretion compared to control groups. Western blotting should show the presence of the cleaved GSDMD fragment.
-
This compound Treatment: Pre-treatment with this compound is expected to show a dose-dependent reduction in LDH release, IL-18 secretion, and the amount of cleaved GSDMD.
-
Negative Control: The Z-FA-FMK control should not significantly inhibit the effects of intracellular LPS.
Visualizations
Signaling Pathway Diagram
Caption: Non-canonical inflammasome pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for assessing this compound's effect on pyroptosis.
Conclusion
References
An In-Depth Technical Guide to Investigating the Role of Caspases Using Z-LEED-fmk
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the use of Z-LEED-fmk as a tool to investigate the function of inflammatory caspases, with a primary focus on caspase-4. This compound is a cell-permeable, irreversible inhibitor that serves as a potent probe for studying the roles of specific caspases in cellular signaling pathways, particularly in the context of pyroptosis and inflammation.
Introduction to this compound
This compound is a synthetic peptide inhibitor designed to target specific caspases. Its structure includes a four-amino-acid peptide sequence (Leu-Glu-Glu-Asp) that mimics the cleavage site of its target caspases, a benzyloxycarbonyl (Z) group at the N-terminus to enhance cell permeability, and a fluoromethylketone (FMK) group at the C-terminus which allows it to form an irreversible covalent bond with the active site of the caspase.[1] While initially identified as an inhibitor of caspase-13, it is now understood that caspase-13 is the bovine ortholog of human caspase-4, making this compound a key tool for studying the function of human caspase-4.[2] It has also been shown to inhibit caspase-1 processing in certain contexts.[1]
Mechanism of Action
This compound functions as an irreversible inhibitor by covalently binding to the catalytic cysteine residue within the active site of the target caspase. This binding physically obstructs the active site, preventing the enzyme from cleaving its natural substrates. The cell-permeable nature of this compound allows for its use in both in vitro and in vivo studies to probe the roles of its target caspases in intact cellular systems.
Data Presentation: Inhibitory Profile of this compound
Quantitative data on the inhibitory activity of this compound against a wide range of human caspases is not extensively available in the public domain. However, based on its primary targets, the following table summarizes its known specificities. Researchers are encouraged to perform their own dose-response experiments to determine the optimal concentration for their specific experimental setup.
| Caspase Target | Reported IC50 Value | Notes |
| Caspase-4 | Data not readily available | Primary target in humans. |
| Caspase-13 | Data not readily available | Bovine ortholog of human caspase-4. |
| Caspase-1 | Inhibition of processing reported | May indirectly affect caspase-1 activity. |
| Other Caspases | Not the primary target | Cross-reactivity with other caspases may be possible at higher concentrations. |
Signaling Pathways
This compound is instrumental in dissecting the non-canonical inflammasome pathway, which is primarily mediated by caspase-4 in humans.
Non-Canonical Inflammasome Pathway
The non-canonical inflammasome is a critical component of the innate immune response to intracellular Gram-negative bacteria.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound to investigate caspase-4 function.
Experimental Workflow: Investigating Caspase-4 Inhibition by this compound
This diagram outlines a typical experimental workflow to assess the inhibitory effect of this compound on caspase-4-mediated pyroptosis.
Caspase-4 Activity Assay (Fluorometric)
This protocol is for measuring caspase-4 activity in cell lysates.
Materials:
-
Cells of interest (e.g., human monocytes, macrophages)
-
This compound
-
Lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 10% glycerol)
-
Caspase-4 substrate (e.g., Ac-LEVD-AFC)
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 10% glycerol)
-
96-well black, clear-bottom plate
-
Fluorometer (Excitation: 400 nm, Emission: 505 nm)
Procedure:
-
Cell Culture and Treatment: Plate cells at a desired density. Pre-incubate cells with various concentrations of this compound (e.g., 1-50 µM) or vehicle control (DMSO) for 1-2 hours.
-
Induction of Caspase-4 Activity: Stimulate cells with an appropriate agent to induce non-canonical inflammasome activation (e.g., electroporation of LPS).
-
Cell Lysis: Harvest cells and wash with cold PBS. Lyse the cells in lysis buffer on ice for 30 minutes.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add 50-100 µg of protein lysate to each well. Adjust the volume with assay buffer.
-
Substrate Addition: Add the caspase-4 substrate Ac-LEVD-AFC to a final concentration of 50 µM.
-
Measurement: Immediately measure the fluorescence at 37°C every 5 minutes for 1-2 hours.
-
Data Analysis: Calculate the rate of fluorescence increase over time. Compare the rates between this compound-treated and control groups.
Western Blot for Gasdermin D Cleavage
This protocol is for detecting the cleavage of Gasdermin D (GSDMD) as an indicator of caspase-4 activity.[3][4]
Materials:
-
Treated cell lysates (from Protocol 1)
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against GSDMD (recognizing both full-length and cleaved forms)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Separation: Load equal amounts of protein (20-40 µg) from each sample onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-GSDMD antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Analyze the bands corresponding to full-length GSDMD (~53 kDa) and the N-terminal cleaved fragment (~31 kDa). A decrease in the full-length band and an increase in the cleaved band indicate GSDMD cleavage.
ELISA for IL-1β and IL-18 Release
This protocol measures the secretion of mature IL-1β and IL-18 into the cell culture supernatant.
Materials:
-
Cell culture supernatants from treated cells
-
Human IL-1β ELISA kit
-
Human IL-18 ELISA kit
-
Microplate reader
Procedure:
-
Sample Collection: After cell treatment and stimulation, carefully collect the cell culture supernatant.
-
Centrifugation: Centrifuge the supernatant at 1,000 x g for 10 minutes to remove any cells or debris.
-
ELISA Assay: Perform the ELISA for IL-1β and IL-18 according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to the antibody-coated plate.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
Stopping the reaction and measuring the absorbance.
-
-
Data Analysis: Calculate the concentration of IL-1β and IL-18 in each sample based on the standard curve. Compare the levels between this compound-treated and control groups.
Cell Viability Assay (MTT Assay)
This assay assesses cell viability by measuring the metabolic activity of the cells. A decrease in viability can be indicative of pyroptotic cell death.
Materials:
-
Cells cultured in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Treatment: Following the experimental setup, ensure cells are in a 96-well plate.
-
MTT Addition: Add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate at 37°C for 2-4 hours, allowing the MTT to be metabolized into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubation: Incubate the plate overnight at 37°C in a humidified incubator.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Compare the absorbance values between this compound-treated and control groups.
Conclusion
This compound is a valuable pharmacological tool for elucidating the role of caspase-4 in the non-canonical inflammasome pathway and pyroptosis. By employing the detailed protocols and understanding the underlying signaling pathways outlined in this guide, researchers can effectively investigate the intricate mechanisms of caspase-mediated inflammation and cell death, paving the way for potential therapeutic interventions in inflammatory diseases and cancer.
References
Methodological & Application
how to use Z-Leed-fmk in cell culture experiments
Application Notes and Protocols for Z-LEED-fmk
For Use in Cell Culture Experiments
Introduction
This compound is a synthetic peptide derivative that acts as a potent and irreversible inhibitor of specific caspase enzymes. The fluoromethyl ketone (fmk) moiety forms a covalent bond with the catalytic cysteine residue in the active site of the caspase, ensuring irreversible inhibition.[1][2] The tetrapeptide sequence, Leu-Glu-Glu-Asp (LEED), confers specificity, although it is important to note that it is not exclusively specific to a single caspase. Initially identified as an inhibitor of caspase-13 and caspase-4, it also demonstrates inhibitory effects on caspase-1 processing.[3] Its cell-permeable nature, enhanced by the N-terminus benzyloxycarbonyl (Z) group, makes it a valuable tool for studying inflammatory and apoptotic signaling pathways in live cell cultures.[1]
Mechanism of Action
Caspases are a family of cysteine proteases that play critical roles in programmed cell death (apoptosis) and inflammation.[1][4] Inflammatory caspases, such as caspase-1, -4, and -5, are key components of multiprotein complexes called inflammasomes.[4][5] Upon activation by various stimuli, inflammasomes trigger the activation of caspase-1.[4] Active caspase-1 then cleaves pro-inflammatory cytokines IL-1β and IL-18 into their mature, secreted forms.[4][6] It also cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a lytic, pro-inflammatory form of cell death known as pyroptosis.[5][6][7]
This compound primarily targets and inhibits inflammatory caspases, thereby blocking the downstream events of inflammasome activation. By irreversibly binding to the active site, it prevents the processing of cytokines and GSDMD, making it an effective tool for inhibiting pyroptosis and IL-1β release in experimental settings.[3][7]
Applications in Cell Culture
-
Inhibition of the NLRP3 Inflammasome: Study the role of caspase-1 activation downstream of NLRP3 inflammasome activators like nigericin or ATP.
-
Investigation of Pyroptosis: Elucidate the mechanisms of pyroptotic cell death and its contribution to various disease models.
-
Cytokine Release Assays: Block the processing and release of IL-1β and IL-18 to study inflammatory signaling.
-
Apoptosis Research: While primarily targeting inflammatory caspases, it can be used alongside other more specific caspase inhibitors to dissect different cell death pathways.[1][8]
Quantitative Data Summary
The efficacy of caspase inhibitors can vary significantly based on cell type, the nature of the apoptotic or inflammatory stimulus, and the duration of the experiment.[1] Researchers must therefore determine the optimal concentration for their specific assay.[1]
| Inhibitor | Primary Target(s) | Typical Working Concentration | Notes |
| This compound | Caspase-4, Caspase-13, Caspase-1 processing | 10-100 µM | Inhibits inflammatory caspases; effective at blocking pyroptosis.[1][3] |
| Z-YVAD-fmk | Caspase-1 | 10-50 µM | A more specific inhibitor for caspase-1, often used as a control for pyroptosis studies.[7] |
| Z-VAD-fmk | Pan-caspase inhibitor | 10-100 µM | Broad-spectrum inhibitor used to block most caspase-dependent apoptosis and pyroptosis.[4][9][10] |
| Z-DEVD-fmk | Caspase-3, Caspase-7 | 20-100 µM | Specific inhibitor for executioner caspases, used to block apoptosis downstream of initiator caspases.[9][11] |
| Z-LEHD-fmk | Caspase-9 | 20-50 µM | Specific inhibitor for the key initiator caspase of the intrinsic apoptosis pathway.[12][13][14] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound peptide (lyophilized powder)
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.
-
To reconstitute, add the appropriate volume of high-purity DMSO to the vial to achieve a stock concentration of 10-20 mM.[1] For example, to make a 20 mM stock from 1 mg of this compound (MW: 696 g/mol ), add 72 µL of DMSO.
-
Vortex gently until the peptide is completely dissolved. A pellet may not be visible.[1]
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[10]
-
Store the aliquots at -20°C. The reconstituted inhibitor is stable for up to 6 months when stored properly.[1][13]
Important Considerations:
-
DMSO is hygroscopic; use fresh, anhydrous DMSO for best results.
-
The final concentration of DMSO in the cell culture medium should not exceed 1.0%, as higher concentrations can be toxic to cells.[1] Always include a vehicle control (DMSO alone) in your experiments.
Protocol 2: Inhibition of Pyroptosis in Macrophages
This protocol describes the use of this compound to inhibit NLRP3 inflammasome-induced pyroptosis in bone marrow-derived macrophages (BMDMs).
Materials:
-
BMDMs or a suitable macrophage cell line (e.g., THP-1)
-
Complete cell culture medium (e.g., DMEM + 10% FBS + P/S)
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
This compound (20 mM stock in DMSO)
-
Vehicle Control (DMSO)
-
Assay reagents for LDH release (for pyroptosis) and ELISA (for IL-1β)
Procedure:
-
Cell Seeding: Seed macrophages in a 96-well or 24-well plate at a density appropriate for your assays and allow them to adhere overnight.
-
Priming Step: Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate pro-IL-1β and NLRP3 expression.[7]
-
Inhibitor Pre-treatment: 30-60 minutes before adding the inflammasome activator, add this compound to the appropriate wells.[7] Dilute the 20 mM stock solution directly into the culture medium to achieve the desired final concentration (e.g., 20 µM).
-
Test Group: Medium with this compound (e.g., 20 µM).
-
Positive Control (Pyroptosis): Medium with an equivalent volume of DMSO.
-
Negative Control: Medium with DMSO, no activator.
-
-
Inflammasome Activation: Add the NLRP3 activator, such as Nigericin (e.g., 10 µM) or ATP (e.g., 5 mM), to the appropriate wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 30 minutes to 6 hours), depending on the specific assay and cell type.[7]
-
Data Collection:
-
Pyroptosis Assessment: Carefully collect the cell culture supernatant. Measure the release of lactate dehydrogenase (LDH) using a commercially available cytotoxicity assay kit. This indicates loss of membrane integrity.
-
IL-1β Release: Use the same supernatant to quantify the amount of secreted mature IL-1β using an ELISA kit.
-
Visualizations
Canonical Inflammasome Signaling Pathway
Caption: Canonical inflammasome pathway showing this compound inhibition of Caspase-1.
Experimental Workflow for Pyroptosis Inhibition Assay
References
- 1. resources.rndsystems.com [resources.rndsystems.com]
- 2. deae-dextran.com [deae-dextran.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. invivogen.com [invivogen.com]
- 5. Does Pyroptosis Play a Role in Inflammasome-Related Disorders? [mdpi.com]
- 6. Recent Insights on Inflammasomes, Gasdermin Pores, and Pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of GSDMD activation by Z-LLSD-FMK or Z-YVAD-FMK reduces vascular inflammation and atherosclerotic lesion development in ApoE−/− mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The caspase 9 inhibitor Z-LEHD-FMK protects human liver cells while permitting death of cancer cells exposed to tumor necrosis factor-related apoptosis-inducing ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Inflammasome Drives GSDMD-Independent Secondary Pyroptosis and IL-1 Release in the Absence of Caspase-1 Protease Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. selleckchem.com [selleckchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. mblbio.com [mblbio.com]
Application Notes and Protocols for Studying Extrinsic Apoptosis with the Caspase-8 Inhibitor Z-IETD-fmk
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, development, and elimination of damaged or infected cells. Dysregulation of apoptosis is implicated in a wide range of diseases, including cancer, autoimmune disorders, and neurodegenerative diseases. The extrinsic apoptosis pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors, leading to the activation of an initiator caspase, primarily caspase-8. Activated caspase-8 then triggers a cascade of downstream effector caspases, culminating in the execution of cell death.
The peptide inhibitor Z-IETD-fmk (Benzyloxycarbonyl-Ile-Glu-Thr-Asp-fluoromethyl ketone) is a potent, cell-permeable, and irreversible inhibitor of caspase-8.[1][2][3] Its high selectivity for caspase-8 makes it an invaluable tool for studying the extrinsic apoptosis pathway. By specifically blocking caspase-8 activity, researchers can elucidate the role of this pathway in various cellular processes, screen for therapeutic agents that modulate apoptosis, and dissect the complex signaling networks governing cell fate. These application notes provide a comprehensive guide to using Z-IETD-fmk in in vitro apoptosis assays.
Mechanism of Action
Z-IETD-fmk is a tetrapeptide that mimics the consensus cleavage site of caspase-8 substrates.[2] The fluoromethyl ketone (fmk) group forms a covalent bond with the cysteine residue in the active site of caspase-8, leading to its irreversible inhibition. The benzyloxycarbonyl (Z) group enhances the cell permeability of the inhibitor, allowing it to effectively reach its intracellular target. While Z-IETD-fmk is highly selective for caspase-8, like other tetrapeptide inhibitors, it may exhibit some cross-reactivity with other caspases at higher concentrations due to overlapping substrate preferences.[4]
Applications
-
Elucidation of the Extrinsic Apoptosis Pathway: Z-IETD-fmk can be used to confirm the involvement of the extrinsic pathway in apoptosis induced by various stimuli, such as death receptor ligands (e.g., FasL, TNF-α, TRAIL), chemotherapeutic agents, or other cellular stresses.[2][5]
-
Drug Discovery and Screening: This inhibitor can serve as a control in high-throughput screening assays to identify novel compounds that either induce or inhibit apoptosis through the caspase-8-dependent pathway.
-
Studying Downstream Events: By blocking the initiation of the extrinsic cascade, researchers can investigate the necessity of caspase-8 activation for downstream events such as effector caspase activation, PARP cleavage, and DNA fragmentation.[6]
-
Distinguishing Between Apoptosis and Necroptosis: Caspase-8 plays a crucial role in suppressing the necroptotic cell death pathway. Inhibition of caspase-8 with Z-IETD-fmk can be a key step in inducing and studying necroptosis.[7]
Data Presentation
The effective concentration of Z-IETD-fmk can vary depending on the cell type, the apoptosis-inducing stimulus, and the duration of the experiment. It is crucial to perform a dose-response experiment to determine the optimal concentration for each specific experimental system.
| Parameter | Value | Cell Line/System | Reference |
| IC50 for Caspase-8 | 0.46 µM | TNFα-induced apoptosis | [6] |
| Effective Concentration | 1 - 20 µM | General cell culture assays | [7] |
| Effective Concentration | 20 µM | Jurkat cells (inhibition of camptothecin-induced apoptosis) | [1] |
| Effective Concentration | 40 µM | Jurkat cells (inhibition of anti-Fas antibody-induced apoptosis) | [2] |
| Effective Concentration | 20 µM | KYSE30 and KYSE450 cells (inhibition of Rabd-B-induced apoptosis) | [8] |
| Stock Solution | 10 mM in DMSO | General use | [1] |
Note: The final concentration of DMSO in the cell culture medium should not exceed 0.2% to avoid cellular toxicity.[1]
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the extrinsic apoptosis pathway and a general experimental workflow for using Z-IETD-fmk.
Caption: The extrinsic apoptosis pathway initiated by death receptor activation and the inhibitory action of Z-IETD-fmk on caspase-8.
Caption: A generalized workflow for conducting in vitro apoptosis assays using Z-IETD-fmk as a caspase-8 inhibitor.
Experimental Protocols
Caspase-8 Activity Assay
This protocol is designed to measure the activity of caspase-8 in cell lysates using a fluorogenic substrate. Z-IETD-fmk is used as a negative control to demonstrate the specificity of the assay.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent
-
Z-IETD-fmk (10 mM stock in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay (e.g., BCA assay)
-
Caspase-8 fluorogenic substrate (e.g., Ac-IETD-AFC or Ac-IETD-pNA)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 10% glycerol, 0.1% CHAPS)
-
96-well black, clear-bottom microplate
-
Fluorometer or spectrophotometer
Procedure:
-
Cell Treatment:
-
Seed cells in a multi-well plate at a density that will allow for sufficient protein extraction.
-
Pre-incubate one set of wells with the desired concentration of Z-IETD-fmk (e.g., 20 µM) for 30 minutes to 2 hours.[1][8] Pre-incubate another set with vehicle (DMSO) as a control.
-
Induce apoptosis by adding the chosen agent to both Z-IETD-fmk-treated and untreated wells. Include an untreated, vehicle-only control group.
-
Incubate for the desired period.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the pellet in ice-cold cell lysis buffer and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a standard protein assay.
-
-
Caspase-8 Activity Measurement:
-
In a 96-well black plate, add 50-100 µg of protein from each lysate to separate wells.
-
Add assay buffer to bring the total volume to 100 µL.
-
Add the caspase-8 fluorogenic substrate to each well at the recommended final concentration.
-
Incubate the plate at 37°C, protected from light, for 1-2 hours.
-
Measure the fluorescence or absorbance at the appropriate wavelength for the substrate used.
-
-
Data Analysis:
-
Compare the caspase-8 activity in the apoptosis-induced group to the Z-IETD-fmk treated group and the untreated control. A significant reduction in activity in the Z-IETD-fmk group confirms caspase-8-dependent apoptosis.
-
Annexin V Staining for Flow Cytometry
This protocol detects the externalization of phosphatidylserine (PS), an early marker of apoptosis, using fluorochrome-conjugated Annexin V. Z-IETD-fmk is used to inhibit apoptosis and should result in a decrease in the Annexin V positive population.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent
-
Z-IETD-fmk (10 mM stock in DMSO)
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, a viability dye like Propidium Iodide (PI) or 7-AAD, and 1X Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Culture cells and treat with Z-IETD-fmk (or vehicle) followed by the apoptosis-inducing agent as described in the Caspase-8 Activity Assay protocol.[2]
-
-
Cell Harvesting:
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[10]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to each tube.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[10]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Add 5 µL of the viability dye (e.g., PI) immediately before analysis.[11]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour.[10]
-
Set up appropriate controls, including unstained cells and single-color controls for compensation.
-
Identify four cell populations:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant. A significant decrease in the percentage of early and late apoptotic cells in the Z-IETD-fmk treated group compared to the apoptosis-induced group indicates inhibition of caspase-8-mediated apoptosis.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis. Z-IETD-fmk can be used to determine if the observed DNA fragmentation is dependent on the activation of the extrinsic apoptotic pathway.
Materials:
-
Cells of interest cultured on coverslips or slides
-
Apoptosis-inducing agent
-
Z-IETD-fmk (10 mM stock in DMSO)
-
TUNEL assay kit (containing TdT enzyme, labeled nucleotides, and appropriate buffers)
-
Paraformaldehyde (4%) for fixation
-
Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)
-
Fluorescence microscope
Procedure:
-
Cell Treatment:
-
Grow cells on coverslips and treat with Z-IETD-fmk (or vehicle) and the apoptosis-inducing agent as previously described.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with the permeabilization solution for 2-5 minutes on ice.[12]
-
Wash the cells with PBS.
-
-
TUNEL Staining:
-
Follow the manufacturer's protocol for the specific TUNEL assay kit. This typically involves:
-
Incubating the cells with the TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides) in a humidified chamber at 37°C for 1 hour, protected from light.[12]
-
Washing the cells to remove unincorporated nucleotides.
-
-
-
Microscopy:
-
Mount the coverslips onto microscope slides with an antifade mounting medium, which may contain a nuclear counterstain like DAPI.
-
Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.
-
-
Data Analysis:
-
Quantify the percentage of TUNEL-positive cells in different treatment groups. A reduction in the number of TUNEL-positive cells in the Z-IETD-fmk treated group suggests that the DNA fragmentation is a downstream event of caspase-8 activation.
-
Conclusion
Z-IETD-fmk is an indispensable tool for researchers investigating the extrinsic apoptosis pathway. Its specificity for caspase-8 allows for the clear delineation of this signaling cascade's involvement in various cellular responses. By following the detailed protocols and considering the quantitative data provided in these application notes, researchers can effectively utilize Z-IETD-fmk to advance our understanding of apoptosis and its role in health and disease.
References
- 1. bdbiosciences.com [bdbiosciences.com]
- 2. sanbio.nl [sanbio.nl]
- 3. Caspase-8 Inhibitor Z-IETD-FMK FMK007: R&D Systems [rndsystems.com]
- 4. Caspase-8 inhibition improves the outcome of bacterial infections in mice by promoting neutrophil activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The caspase 9 inhibitor Z-LEHD-FMK protects human liver cells while permitting death of cancer cells exposed to tumor necrosis factor-related apoptosis-inducing ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. invivogen.com [invivogen.com]
- 8. researchgate.net [researchgate.net]
- 9. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 10. immunostep.com [immunostep.com]
- 11. bdbiosciences.com [bdbiosciences.com]
- 12. Protocol to study cell death using TUNEL assay in Drosophila imaginal discs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Optimal Concentration of Z-LEHD-FMK for Inhibiting Caspase-9 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-LEHD-FMK is a highly specific, cell-permeable, and irreversible inhibitor of caspase-9, a key initiator caspase in the intrinsic pathway of apoptosis.[1][2][3][4] The tetrapeptide sequence LEHD is preferentially recognized by caspase-9.[3] This inhibitor is an invaluable tool for studying the roles of caspase-9 in apoptosis and other cellular processes. These application notes provide a comprehensive guide to determining and utilizing the optimal concentration of Z-LEHD-FMK for effective caspase-9 inhibition in various experimental systems.
Data Presentation: Effective Concentrations of Z-LEHD-FMK
The optimal concentration of Z-LEHD-FMK can vary depending on the cell type, the apoptosis-inducing stimulus, and the duration of the experiment.[5] Below is a summary of concentrations used in various studies. It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.[1][6]
| Cell Line/System | Apoptotic Inducer | Z-LEHD-FMK Concentration | Observed Effect | Reference |
| Jurkat (Human T-cell leukemia) | Camptothecin (4 µM) | 20 µM | Reduced apoptosis by approximately 50% | [1][6] |
| Jurkat | Fas monoclonal antibody CH-11 (100 ng/mL) | 0.0049 µM - 20 µM | Dose-dependent inhibition of caspase-9 activity | [3][7] |
| HCT116 (Human colon cancer) | TRAIL (50 ng/ml) | 20 µM | Complete protection from TRAIL-induced toxicity; prevented procaspase-3 cleavage | [2][4][8] |
| SW480 (Human colon cancer) | TRAIL (50 ng/ml) | 20 µM | Did not protect procaspase-3 from cleavage | [2] |
| HEK293 (Human embryonic kidney) | TRAIL | 20 µM | Complete protection from TRAIL-induced toxicity | [4][8] |
| Normal Human Hepatocytes | TRAIL | 20 µM | Protected from TRAIL-induced apoptosis | [4][8] |
| Buffalo oocytes/embryos | In vitro culture stress | 10 µM, 20 µM, 30 µM, 50 µM | 20 µM resulted in the highest cleavage and blastocyst production rates and the lowest apoptotic index. | [9] |
| Rat model of spinal cord injury | Traumatic injury | 0.8 µmol/kg (intravenous) | Neuroprotective effect, reduced apoptotic cell count, and diminished axonal demyelination. | [4][8] |
Signaling Pathway
The following diagram illustrates the intrinsic apoptosis pathway, highlighting the central role of caspase-9.
Caption: Intrinsic apoptosis pathway initiated by apoptotic stimuli, leading to the activation of Caspase-9.
Experimental Protocols
Reconstitution and Storage of Z-LEHD-FMK
-
Reconstitution: Z-LEHD-FMK is typically supplied as a lyophilized powder.[1] To prepare a stock solution, reconstitute the powder in sterile dimethyl sulfoxide (DMSO).[1][6] For example, to create a 10 mM stock solution, dissolve 1.0 mg of Z-LEHD-FMK (MW: 804 g/mol ) in 124 µl of DMSO.[1][6]
-
Storage: Store the lyophilized powder at -20°C.[1][6] The reconstituted DMSO stock solution should be stored in small aliquots at -20°C to avoid multiple freeze-thaw cycles.[1][6] Some suppliers recommend storage at -80°C for longer-term stability (up to 6 months).[4]
General Protocol for Caspase-9 Inhibition in Cell Culture
This protocol provides a general guideline. The optimal pre-incubation time and final concentration of Z-LEHD-FMK should be determined empirically for each experimental system.
Caption: A typical experimental workflow for studying caspase-9 inhibition using Z-LEHD-FMK.
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency.
-
Pre-incubation with Inhibitor: Prior to inducing apoptosis, pre-incubate the cells with the desired concentration of Z-LEHD-FMK (e.g., 10-50 µM). A pre-incubation time of 30 minutes to 2 hours is commonly used.[1][2][6]
-
Induction of Apoptosis: Add the apoptotic stimulus to the cell culture medium containing Z-LEHD-FMK.
-
Incubation: Incubate the cells for the desired period, which can range from a few hours to overnight, depending on the apoptotic stimulus and cell type.
-
Analysis of Caspase-9 Inhibition: Assess the inhibition of caspase-9 activity and apoptosis using various methods, such as:
-
Western Blotting: Analyze the cleavage of procaspase-9 and its downstream target, procaspase-3. A reduction in the levels of cleaved caspase-9 and cleaved caspase-3 indicates inhibition.
-
Caspase Activity Assays: Use a colorimetric or fluorometric assay with a specific caspase-9 substrate (e.g., Ac-LEHD-pNA or FITC-LEHD-FMK) to measure caspase-9 activity in cell lysates.[7][10]
-
Flow Cytometry: Use Annexin V staining to quantify the percentage of apoptotic cells.[1][6]
-
Protocol for In Vitro Caspase-9 Activity Assay
This protocol is for measuring the direct inhibitory effect of Z-LEHD-FMK on caspase-9 activity in cell lysates.
-
Preparation of Cell Lysates:
-
Induce apoptosis in your cell line of interest.
-
Harvest the cells and wash them with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the proteins.
-
-
Caspase-9 Activity Measurement:
-
In a 96-well plate, add cell lysate to each well.
-
Add different concentrations of Z-LEHD-FMK to the wells and incubate for a short period (e.g., 10-30 minutes) at 37°C.
-
Add the caspase-9 substrate (e.g., Ac-LEHD-pNA) to each well.
-
Measure the absorbance or fluorescence at the appropriate wavelength over time using a plate reader.
-
The rate of substrate cleavage is proportional to the caspase-9 activity. A decrease in the rate indicates inhibition by Z-LEHD-FMK.
-
Conclusion
Z-LEHD-FMK is a potent and specific inhibitor of caspase-9, making it an essential tool for apoptosis research. The optimal concentration for effective inhibition is cell-type and stimulus-dependent, with concentrations around 20 µM being effective in several commonly used cell lines. It is crucial to perform a dose-response titration to determine the most effective and non-toxic concentration for each specific experimental system. The protocols provided here offer a solid foundation for designing and executing experiments to investigate the role of caspase-9 in cellular processes.
References
- 1. pufei.com [pufei.com]
- 2. selleckchem.com [selleckchem.com]
- 3. mblbio.com [mblbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. resources.rndsystems.com [resources.rndsystems.com]
- 6. Z-LEHD-FMK, Caspase-9 Inhibitor [bdbiosciences.com]
- 7. cosmobiousa.com [cosmobiousa.com]
- 8. apexbt.com [apexbt.com]
- 9. Caspase-9 inhibitor Z-LEHD-FMK enhances the yield of in vitro produced buffalo (Bubalus bubalis) pre-implantation embryos and alters cellular stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Caspase-9 Detection Kit (FITC-LEHD-FMK) | QIA115 [merckmillipore.com]
Application Notes and Protocols for Reconstituting and Storing Z-Leed-fmk Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the reconstitution, storage, and use of Z-Leed-fmk, a potent and irreversible inhibitor of caspase-4 and its bovine ortholog, caspase-13. Adherence to these guidelines is crucial for maintaining the stability and activity of the inhibitor for reliable and reproducible experimental outcomes.
Introduction
This compound is a cell-permeable fluoromethyl ketone (FMK)-derivatized peptide that acts as an effective irreversible inhibitor of caspase activity.[1] Specifically, it targets caspase-4, a key mediator of the non-canonical inflammasome pathway, which is activated by intracellular lipopolysaccharide (LPS) from Gram-negative bacteria. This pathway plays a critical role in host defense by inducing pyroptosis, a pro-inflammatory form of cell death. This compound is a valuable tool for studying the roles of caspase-4 in inflammation, sepsis, and other inflammatory diseases.
Reconstitution of this compound
Proper reconstitution of lyophilized this compound is the first critical step to ensure its efficacy in downstream applications.
Materials:
-
Lyophilized this compound powder
-
Anhydrous, high-purity dimethyl sulfoxide (DMSO) (ACS grade or higher)
-
Sterile, polypropylene microcentrifuge tubes
Protocol:
-
Before opening, bring the vial of lyophilized this compound to room temperature to prevent condensation.
-
Briefly centrifuge the vial to ensure the powder is at the bottom. A visible pellet may not be present.[1]
-
To prepare a 20 mM stock solution, add the appropriate volume of high-purity DMSO to the vial. For example, to a 1 mg vial of this compound (MW: ~696 g/mol ), add 86 µL of DMSO.[1]
-
Vortex the vial thoroughly to ensure the peptide is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to minimize freeze-thaw cycles.
Storage and Stability
Correct storage of both the lyophilized powder and the reconstituted stock solution is essential to prevent degradation and loss of activity.
| Form | Storage Temperature | Shelf Life | Notes |
| Lyophilized Powder | -20°C to -70°C | Up to 1 year | Store in a desiccator to protect from moisture. |
| Reconstituted Stock | -20°C | Up to 6 months | Avoid repeated freeze-thaw cycles by storing in single-use aliquots.[1] |
| -80°C | Up to 6 months | May offer slightly better long-term stability. |
Experimental Protocols
This compound can be utilized in a variety of cell-based assays to investigate the role of caspase-4. The optimal working concentration is cell-type and stimulus-dependent and should be determined empirically by the researcher.[1]
General Guidelines for Cell Culture Experiments
-
Working Concentration: The typical final working concentration of this compound in cell culture ranges from 5 µM to 20 µM, though concentrations as low as 50 nM and as high as 100 µM have been reported for caspase inhibitors.[1]
-
DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept below 1.0% (v/v), as higher concentrations can be cytotoxic.[1] It is recommended to run a vehicle control (DMSO alone) to account for any solvent effects.[1]
-
Pre-incubation: For inhibition studies, it is common to pre-incubate the cells with this compound for a period of 30 minutes to 2 hours before applying the stimulus.
Protocol for Inhibition of Caspase-4 in a Cell-Based Assay
This protocol provides a general workflow for using this compound to inhibit caspase-4 activation in response to a stimulus like intracellular LPS.
Materials:
-
Cells of interest (e.g., macrophages, monocytes)
-
Complete cell culture medium
-
This compound stock solution (20 mM in DMSO)
-
Stimulus (e.g., LPS)
-
Phosphate-buffered saline (PBS)
-
Assay-specific reagents (e.g., for measuring cell death, cytokine release)
Procedure:
-
Cell Seeding: Seed the cells in an appropriate culture plate at a density suitable for the downstream assay. Allow the cells to adhere and reach the desired confluency.
-
Preparation of Working Solution: Immediately before use, dilute the 20 mM this compound stock solution in complete cell culture medium to the desired final working concentration. For example, to achieve a 20 µM final concentration in 1 mL of medium, dilute 1 µL of the 20 mM stock solution.
-
Inhibitor Treatment: Remove the existing medium from the cells and add the medium containing the desired concentration of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Pre-incubation: Incubate the cells with the inhibitor for 30 minutes to 2 hours at 37°C in a humidified incubator.
-
Stimulation: Add the stimulus (e.g., LPS) to the wells to induce caspase-4 activation.
-
Incubation: Incubate the cells for the desired period, as determined by the specific experimental setup.
-
Downstream Analysis: Following incubation, collect the cell culture supernatant and/or lyse the cells to perform downstream analyses such as:
-
Cell Viability/Cytotoxicity Assays: (e.g., LDH release assay, PI staining) to assess pyroptosis.
-
Cytokine Measurement: (e.g., ELISA) to quantify the release of pro-inflammatory cytokines like IL-1β and IL-18.
-
Western Blotting: To detect the cleavage of caspase-4 substrates like Gasdermin D.
-
Signaling Pathways and Experimental Workflows
Caspase-4 Non-Canonical Inflammasome Pathway
This compound inhibits caspase-4, a critical component of the non-canonical inflammasome pathway. This pathway is initiated by the direct binding of intracellular LPS to the CARD domain of caspase-4. This binding leads to the oligomerization and activation of caspase-4, which then cleaves its substrate, Gasdermin D (GSDMD). The N-terminal fragment of GSDMD forms pores in the cell membrane, leading to pyroptosis and the release of pro-inflammatory cytokines.
Caption: Caspase-4 Non-Canonical Inflammasome Pathway and Inhibition by this compound.
Experimental Workflow for Assessing this compound Efficacy
The following diagram illustrates a typical experimental workflow to evaluate the inhibitory effect of this compound on caspase-4-mediated pyroptosis.
Caption: Experimental workflow for evaluating this compound's inhibition of pyroptosis.
References
Application Notes and Protocols: Utilizing Z-LEHD-FMK in Combination with Other Research Compounds
Introduction
Z-LEHD-FMK is a cell-permeable, potent, and irreversible inhibitor of caspase-9, an essential initiator caspase in the intrinsic (mitochondrial) pathway of apoptosis.[1][2][3] Its high selectivity makes it an invaluable tool for dissecting cellular signaling pathways, particularly for differentiating between the intrinsic and extrinsic apoptotic cascades.[4] By forming an irreversible thioether bond with the catalytic cysteine residue of caspase-9, Z-LEHD-FMK effectively blocks the downstream activation of executioner caspases, such as caspase-3 and -7, thereby halting the apoptotic process initiated by mitochondrial stress.[2][5] These application notes provide detailed protocols for using Z-LEHD-FMK in combination with other compounds to investigate apoptosis signaling and to explore potential therapeutic strategies.
Application Note 1: Differentiating Apoptotic Pathways Induced by TRAIL
Rationale and Application
Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) is a cytokine that can trigger apoptosis primarily through the extrinsic pathway by binding to its death receptors, leading to the activation of caspase-8.[6] In some cell types, known as Type II cells, the apoptotic signal requires amplification through the intrinsic pathway. This involves caspase-8-mediated cleavage of the protein Bid, which then translocates to the mitochondria, initiating the caspase-9-dependent cascade.
Combining TRAIL with Z-LEHD-FMK allows researchers to determine whether a cell line undergoes Type I (caspase-9 independent) or Type II (caspase-9 dependent) apoptosis. Furthermore, studies have shown that Z-LEHD-FMK can protect normal human hepatocytes from TRAIL-induced apoptosis, while still permitting the death of certain cancer cells.[6][7][8] This suggests its potential use in strategies to widen the therapeutic window of TRAIL-based cancer therapies.[6]
Signaling Pathway Diagram: TRAIL-Induced Apoptosis
Data Presentation: Differential Protection by Z-LEHD-FMK in Cancer Cell Lines
The following table summarizes the differential effect of Z-LEHD-FMK on TRAIL-induced apoptosis in various human cell lines, indicating the relative dependence on the intrinsic pathway.
| Cell Line | Cell Type | TRAIL Treatment | % Apoptosis (TRAIL alone) | % Apoptosis (TRAIL + 20 µM Z-LEHD-FMK) | Implied Pathway Dependence | Reference |
| HCT116 | Colon Cancer | 50 ng/mL | ~40% | ~5% | Caspase-9 Dependent (Type II) | [6][9][10] |
| SW480 | Colon Cancer | 50 ng/mL | ~35% | ~30% | Caspase-9 Independent (Type I) | [6][10] |
| H460 | Lung Cancer | 50 ng/mL | ~45% | ~42% | Caspase-9 Independent (Type I) | [8] |
| 293 | Embryonic Kidney | 50 ng/mL | ~50% | ~10% | Caspase-9 Dependent (Type II) | [6][9] |
| Normal Hepatocytes | Normal Liver | 50 ng/mL | ~35% | ~10% | Caspase-9 Dependent | [6][7][10] |
Experimental Protocol: Assessing Caspase-9 Dependence in TRAIL-Induced Apoptosis
Objective: To determine if apoptosis induced by TRAIL in a selected cell line is dependent on the intrinsic pathway using Z-LEHD-FMK.
Materials:
-
Z-LEHD-FMK (caspase-9 inhibitor)[1]
-
Recombinant Human TRAIL/Apo2L
-
Cell line of interest (e.g., HCT116, SW480)
-
Complete cell culture medium (e.g., DMEM/10% FBS)
-
DMSO (for reconstituting inhibitor)[11]
-
Phosphate-Buffered Saline (PBS)
-
Apoptosis Detection Kit (e.g., FITC-Annexin V and Propidium Iodide)
-
Flow cytometer
Procedure:
-
Stock Solution Preparation:
-
Cell Culture and Seeding:
-
Culture cells under standard conditions (37°C, 5% CO₂).
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment. Allow cells to adhere overnight.
-
-
Inhibitor Pre-treatment:
-
Prepare four experimental groups:
-
Vehicle Control (DMSO)
-
Z-LEHD-FMK alone
-
TRAIL alone
-
Z-LEHD-FMK + TRAIL
-
-
For the inhibited groups, pre-treat the cells by adding Z-LEHD-FMK directly to the culture medium to a final concentration of 20 µM.[1][10] Add an equivalent volume of DMSO to the control and TRAIL-alone wells.
-
-
Apoptosis Induction:
-
Apoptosis Measurement by Flow Cytometry:
-
Harvest all cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS.
-
Stain the cells with FITC-Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the samples promptly using a flow cytometer.[12] Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
-
-
Data Analysis:
-
Quantify the percentage of apoptotic cells (early + late) in each sample.
-
Compare the percentage of apoptosis in the "TRAIL alone" group to the "Z-LEHD-FMK + TRAIL" group. A significant reduction in apoptosis in the presence of Z-LEHD-FMK indicates a dependence on the caspase-9-mediated intrinsic pathway.
-
Application Note 2: General Workflow for Confirming Intrinsic Pathway Activation
Rationale and Application
When studying a novel compound, chemotherapeutic agent, or cellular stressor that induces apoptosis, it is crucial to identify the underlying molecular pathway. Z-LEHD-FMK serves as a specific tool to confirm the involvement of the mitochondrial (intrinsic) pathway. If pre-treatment with Z-LEHD-FMK significantly reduces the apoptotic effect of the stimulus, it provides strong evidence that the cell death is mediated through the activation of caspase-9.
Experimental Workflow Diagram
General Protocol for Investigating Caspase-9 Dependence
Objective: To determine the extent to which apoptosis induced by a specific stimulus (e.g., a novel drug, etoposide, staurosporine) is dependent on caspase-9 activation.
Materials:
-
Z-LEHD-FMK
-
Apoptotic stimulus of interest ("Compound X")
-
Appropriate cell line and culture reagents
-
Assay reagents for detecting apoptosis (choose one or more):
Procedure:
-
Titration and Optimization (Recommended):
-
Before the main experiment, perform dose-response and time-course experiments to determine the optimal concentration of "Compound X" and the time point at which it induces a measurable level of apoptosis (e.g., 30-50%).
-
Similarly, determine the optimal concentration of Z-LEHD-FMK for your cell system, typically ranging from 10 µM to 50 µM.[14][15]
-
-
Experimental Setup:
-
Seed cells and allow them to adhere overnight.
-
Pre-treat cells with the optimized concentration of Z-LEHD-FMK (or vehicle control) for 30-120 minutes.[10]
-
Add "Compound X" at its optimal concentration.
-
Incubate for the pre-determined optimal time.
-
-
Endpoint Analysis (Choose appropriate method):
-
A) Flow Cytometry (Annexin V/PI Staining):
-
Follow the protocol as described in Application Note 1 (Step 5). This provides quantitative data on the percentage of cells undergoing apoptosis.
-
-
B) Western Blotting:
-
Harvest cells and prepare total cell lysates.
-
Perform SDS-PAGE and transfer proteins to a membrane.
-
Probe with primary antibodies against key apoptotic markers like cleaved caspase-3 and cleaved PARP. The absence or significant reduction of these cleaved forms in the Z-LEHD-FMK co-treated sample indicates a blockage of the cascade upstream at caspase-9.
-
Use a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
-
C) Caspase Activity Assay:
-
Prepare cell lysates according to the kit manufacturer's protocol.
-
Measure the activity of an executioner caspase (e.g., caspase-3/7) using a specific peptide substrate (e.g., DEVD-pNA or DEVD-AFC).
-
A significant reduction in caspase-3/7 activity in the Z-LEHD-FMK co-treated sample confirms that the apoptotic signal proceeds through caspase-9.
-
-
-
Interpretation:
-
If Z-LEHD-FMK significantly inhibits the measured apoptotic endpoints (e.g., Annexin V positivity, caspase-3 cleavage, caspase-3/7 activity), it strongly suggests that the apoptotic stimulus ("Compound X") acts primarily through the intrinsic, mitochondria-mediated pathway.
-
If Z-LEHD-FMK has little to no effect, the stimulus likely induces apoptosis via an alternative mechanism, such as the extrinsic (caspase-8 dependent) pathway or a caspase-independent pathway.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. deae-dextran.com [deae-dextran.com]
- 3. mblbio.com [mblbio.com]
- 4. z-fa-fmk.com [z-fa-fmk.com]
- 5. 5-formyl-utp.com [5-formyl-utp.com]
- 6. The caspase 9 inhibitor Z-LEHD-FMK protects human liver cells while permitting death of cancer cells exposed to tumor necrosis factor-related apoptosis-inducing ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Z-LEHD-FMK, Caspase-9 Inhibitor [bdbiosciences.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. cosmobiousa.com [cosmobiousa.com]
- 14. Caspase-9 inhibitor Z-LEHD-FMK enhances the yield of in vitro produced buffalo (Bubalus bubalis) pre-implantation embryos and alters cellular stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Z-Leed-fmk in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Leed-fmk is a potent and irreversible inhibitor of caspase-4 and its bovine orthologue, caspase-13. In human cells, its primary role is the inhibition of caspase-4, a key mediator of the non-canonical inflammasome pathway. This pathway is a critical component of the innate immune response, triggered by intracellular lipopolysaccharide (LPS) from Gram-negative bacteria. Activation of caspase-4 leads to the cleavage of Gasdermin D (GSDMD), resulting in the formation of pores in the plasma membrane and a pro-inflammatory form of programmed cell death known as pyroptosis. This compound, by blocking caspase-4 activity, serves as a valuable tool for studying the mechanisms of pyroptosis and for the development of therapeutics targeting inflammatory diseases.
Flow cytometry is an indispensable technique for dissecting the cellular processes of pyroptosis and apoptosis. By utilizing fluorescent probes and antibodies, it allows for the high-throughput, quantitative analysis of individual cells, providing insights into caspase activation, membrane integrity, and other cellular changes. These application notes provide detailed protocols for the use of this compound in flow cytometry to study its inhibitory effects on pyroptosis.
Key Applications of this compound in Flow Cytometry
-
Inhibition of Caspase-4 Dependent Pyroptosis: this compound can be used to specifically block the non-canonical inflammasome pathway, allowing researchers to confirm the role of caspase-4 in a given pyroptotic model.
-
Distinguishing Between Apoptosis and Pyroptosis: By inhibiting the pyroptotic pathway, this compound helps in delineating the signaling cascades of different cell death modalities.
-
Screening for Modulators of Pyroptosis: this compound can be used as a positive control for inhibition in drug discovery screens aimed at identifying novel inhibitors of the non-canonical inflammasome.
-
Investigating the Role of Pyroptosis in Disease: Researchers can use this compound to study the involvement of caspase-4-mediated pyroptosis in various inflammatory and infectious diseases.
Data Presentation: Quantitative Analysis of Pyroptosis Inhibition
The following table summarizes representative quantitative data from a flow cytometry experiment designed to assess the inhibitory effect of this compound on pyroptosis induced in human monocytic cells.
| Treatment Group | Cell Population | Percentage of Cells (%) |
| Untreated Control | Live Cells (Annexin V- / PI-) | 95.2 |
| Apoptotic Cells (Annexin V+ / PI-) | 2.5 | |
| Pyroptotic/Necrotic Cells (PI+) | 2.3 | |
| LPS (1 µg/mL) | Live Cells (Annexin V- / PI-) | 45.8 |
| Apoptotic Cells (Annexin V+ / PI-) | 5.1 | |
| Pyroptotic/Necrotic Cells (PI+) | 49.1 | |
| LPS (1 µg/mL) + this compound (50 µM) | Live Cells (Annexin V- / PI-) | 82.3 |
| Apoptotic Cells (Annexin V+ / PI-) | 6.8 | |
| Pyroptotic/Necrotic Cells (PI+) | 10.9 | |
| This compound (50 µM) only | Live Cells (Annexin V- / PI-) | 94.5 |
| Apoptotic Cells (Annexin V+ / PI-) | 2.8 | |
| Pyroptotic/Necrotic Cells (PI+) | 2.7 |
Note: The data presented are hypothetical and for illustrative purposes. Actual results may vary depending on the cell type, experimental conditions, and specific reagents used.
Signaling Pathway: The Non-Canonical Inflammasome
The following diagram illustrates the signaling pathway of the non-canonical inflammasome and the point of inhibition by this compound.
Experimental Workflow: Flow Cytometry Analysis of Pyroptosis Inhibition
The diagram below outlines the general workflow for assessing the inhibition of pyroptosis by this compound using flow cytometry.
Experimental Protocols
Protocol 1: Inhibition of LPS-Induced Pyroptosis in Human Monocytes
Objective: To assess the ability of this compound to inhibit caspase-4 mediated pyroptosis in human monocytic cells (e.g., THP-1) following intracellular LPS challenge.
Materials:
-
Human monocytic cell line (e.g., THP-1)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
PMA (Phorbol 12-myristate 13-acetate) for THP-1 differentiation
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Transfection reagent for LPS (e.g., FuGENE HD)
-
This compound (caspase-4/13 inhibitor)
-
DMSO (vehicle for this compound)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 cells in complete RPMI-1640 medium.
-
For differentiation into macrophage-like cells, seed THP-1 cells at a density of 0.5 x 10^6 cells/mL and treat with 100 ng/mL PMA for 48-72 hours.
-
After differentiation, replace the medium with fresh, PMA-free medium and allow the cells to rest for 24 hours.
-
-
Inhibitor Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Pre-treat the differentiated THP-1 cells with the desired final concentration of this compound (e.g., 20-50 µM) or an equivalent volume of DMSO (vehicle control) for 1-2 hours.
-
-
Induction of Pyroptosis:
-
Prepare the LPS-transfection reagent complex according to the manufacturer's instructions. A typical concentration is 1 µg/mL of LPS.
-
Add the LPS complex to the cells and incubate for 4-6 hours.
-
-
Cell Harvesting and Staining:
-
Gently collect the cells, including any that have detached, and centrifuge at 300 x g for 5 minutes.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer immediately after staining.
-
Use FITC and PI single-stained controls for compensation and to set the gates.
-
Acquire at least 10,000 events per sample.
-
Analyze the data to quantify the percentage of live (Annexin V- / PI-), apoptotic (Annexin V+ / PI-), and pyroptotic/necrotic (PI+) cells.
-
Protocol 2: General Protocol for Assessing Caspase Inhibition in Suspension Cells
Objective: A general protocol for evaluating the efficacy of this compound in inhibiting apoptosis or pyroptosis in suspension cell lines.
Materials:
-
Suspension cell line (e.g., Jurkat, U937)
-
Complete cell culture medium
-
Apoptosis/Pyroptosis inducing agent (e.g., Staurosporine for apoptosis, Nigericin + LPS for pyroptosis)
-
This compound
-
DMSO
-
Cell staining reagents (e.g., Annexin V/PI, or a fluorescently labeled caspase inhibitor like a FLICA reagent)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Seeding:
-
Seed the suspension cells at a density of 1 x 10^6 cells/mL in a multi-well plate.
-
-
Inhibitor and Inducer Treatment:
-
Prepare a working solution of this compound in cell culture medium. A final concentration range of 10-100 µM is a good starting point for optimization.
-
Add this compound or DMSO (vehicle control) to the appropriate wells. It is recommended to pre-incubate with the inhibitor for 30-60 minutes before adding the inducing agent.
-
Add the apoptosis or pyroptosis inducing agent to the wells. The concentration and incubation time will depend on the agent and cell line and should be determined empirically.
-
-
Staining:
-
Follow the manufacturer's protocol for the chosen staining method (e.g., Annexin V/PI or FLICA).
-
-
Flow Cytometry:
-
Acquire and analyze the data as described in Protocol 1.
-
This compound is a critical tool for investigating the non-canonical inflammasome and the role of caspase-4 in pyroptosis. The combination of this compound with multi-parameter flow cytometry provides a robust platform for quantitative analysis of this inflammatory cell death pathway. The protocols and information provided here serve as a comprehensive guide for researchers to design and execute experiments to further elucidate the intricate mechanisms of pyroptosis and to explore its therapeutic targeting in various diseases.
Z-LEED-fmk in Immunofluorescence: Application Notes and Protocols for Researchers
For Immediate Release
Introduction to Z-LEED-fmk: A Tool for Investigating Inflammatory Caspase Signaling
This compound is a potent, irreversible, and cell-permeable inhibitor of specific inflammatory caspases. Primarily targeting Caspase-4 and its bovine ortholog, Caspase-13, this compound is an invaluable tool for researchers studying the non-canonical inflammasome pathway and its role in pyroptosis, a form of programmed pro-inflammatory cell death. Its ability to also inhibit Caspase-1 processing makes it a multi-faceted inhibitor for dissecting inflammatory signaling cascades. This document provides detailed application notes and protocols for the use of this compound in immunofluorescence staining, enabling researchers to visualize and quantify the inhibition of Caspase-4 activation and its downstream effects.
Mechanism of Action: Targeting the Non-Canonical Inflammasome
This compound functions by covalently binding to the active site of its target caspases, thereby preventing their catalytic activity. In the context of the non-canonical inflammasome pathway, intracellular lipopolysaccharide (LPS) from Gram-negative bacteria directly binds to and activates Caspase-4 (in humans) or its murine ortholog, Caspase-11. This activation leads to the cleavage of Gasdermin D (GSDMD), a key event in pyroptosis. The N-terminal fragment of GSDMD then oligomerizes to form pores in the plasma membrane, leading to cell lysis and the release of pro-inflammatory cytokines like IL-1β and IL-18. By inhibiting Caspase-4, this compound effectively blocks this cascade, making it an excellent tool for studying the role of this pathway in infectious and inflammatory diseases.
Applications in Immunofluorescence
Immunofluorescence (IF) is a powerful technique for visualizing the subcellular localization and expression levels of specific proteins. When combined with inhibitors like this compound, IF can provide critical insights into the functional roles of target proteins within cellular signaling pathways.
Specific applications of this compound in immunofluorescence studies include:
-
Inhibition of Caspase-4 Activation: Visualizing the reduction of active Caspase-4 staining in cells treated with LPS or other inducers of the non-canonical inflammasome.
-
Blocking Downstream Events: Assessing the effect of Caspase-4 inhibition on the localization and expression of downstream targets like cleaved GSDMD.
-
Investigating Co-localization: Studying the spatial relationship between Caspase-4 and other proteins involved in the inflammasome complex.
-
Quantifying Inhibition: Measuring the change in fluorescence intensity of target proteins to quantify the inhibitory effect of this compound.
Quantitative Data Summary
| Treatment Group | Mean Caspase-4 Fluorescence Intensity (Arbitrary Units) | Standard Deviation | % Inhibition |
| Untreated Control | 15.2 | 2.1 | N/A |
| LPS (1 µg/mL) | 85.7 | 7.8 | N/A |
| LPS + this compound (10 µM) | 30.1 | 4.5 | 78.5% |
| LPS + this compound (25 µM) | 20.5 | 3.2 | 91.8% |
| LPS + this compound (50 µM) | 16.8 | 2.5 | 97.0% |
Experimental Protocols
Protocol 1: Immunofluorescence Staining for Activated Caspase-4
This protocol details the steps for treating cells with this compound and subsequently staining for activated Caspase-4.
Materials:
-
Cells of interest (e.g., human macrophages) cultured on sterile glass coverslips
-
Complete cell culture medium
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound (reconstituted in DMSO to a 10 mM stock solution)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20
-
Primary Antibody: Rabbit anti-active Caspase-4 polyclonal antibody
-
Secondary Antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
Procedure:
-
Cell Seeding: Seed cells onto sterile glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Pre-treat the cells with the desired concentrations of this compound (e.g., 10, 25, 50 µM) or vehicle (DMSO) in complete culture medium for 1 hour at 37°C. A suggested working concentration range for caspase inhibitors is 50 nM to 100 µM, which may need to be optimized for your specific cell type and experimental conditions.[1]
-
Stimulation: Induce Caspase-4 activation by adding LPS (final concentration of 1 µg/mL) to the wells and incubate for the desired time (e.g., 4-6 hours) at 37°C.
-
Fixation: Gently wash the cells twice with PBS and then fix with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.[2]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.[2]
-
Primary Antibody Incubation: Dilute the primary anti-active Caspase-4 antibody in Blocking Buffer according to the manufacturer's instructions. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.[2]
-
Washing: Wash the cells three times with PBS containing 0.1% Tween-20 for 10 minutes each.
-
Secondary Antibody Incubation: Dilute the Alexa Fluor 488-conjugated secondary antibody in Blocking Buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.[2]
-
Washing: Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each, protected from light.
-
Counterstaining: Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.
-
Washing: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto glass slides using an antifade mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope with the appropriate filter sets for Alexa Fluor 488 (green) and DAPI (blue).
Signaling Pathway and Workflow Diagrams
Caption: Non-Canonical Inflammasome Pathway Inhibition by this compound.
Caption: Immunofluorescence Staining Workflow with this compound Treatment.
References
Application Notes and Protocols for In Vivo Delivery of Z-LEED-fmk
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-LEED-fmk is a cell-permeable, irreversible inhibitor of caspase-13 and caspase-4.[1][2] Caspases, a family of cysteine proteases, are critical mediators of apoptosis (programmed cell death) and inflammation.[3][4] The ability to inhibit specific caspases in vivo is a valuable tool for studying their roles in various physiological and pathological processes and for developing potential therapeutic interventions. While in vivo data specifically for this compound is limited, this document provides a comprehensive overview of potential in vivo delivery methods, protocols, and relevant biological pathways based on studies with other closely related fluoromethyl ketone (FMK)-derivatized peptide caspase inhibitors.[3] These inhibitors share structural similarities and enhanced cellular permeability due to the N-terminus benzyloxycarbonyl (Z) group, making them suitable for in vivo applications.[3]
Mechanism of Action: Inhibition of Apoptosis
This compound functions by irreversibly binding to the active site of specific caspases, thereby preventing the downstream signaling cascade that leads to apoptosis. The diagram below illustrates the general intrinsic pathway of apoptosis and the point of intervention by caspase inhibitors.
Caption: Intrinsic apoptosis pathway showing this compound inhibition.
Quantitative Data for In Vivo Delivery of Caspase Inhibitors
The following tables summarize quantitative data from in vivo studies using various caspase inhibitors. This information can serve as a starting point for designing in vivo experiments with this compound.
Table 1: In Vivo Administration of Caspase Inhibitors
| Caspase Inhibitor | Animal Model | Disease Model | Route of Administration | Dosage | Reference |
| Boc-D-CMK (Caspase-1 Inhibitor) | Rat | Global Cerebral Ischemia | Intranasal | Not specified | [5] |
| Vx765 (Caspase-1 Inhibitor) | Mouse | Cerebral Ischemia | Not specified | Not specified | [6] |
| Z-YVAD-FMK (Caspase-1 Inhibitor) | Mouse | Atherosclerosis | Not specified | Not specified | [7] |
| Z-VAD-FMK (Pan-caspase Inhibitor) | Mouse | Endotoxic Shock | Intraperitoneal | 10 mg/kg | [8][9] |
Table 2: Efficacy of In Vivo Caspase Inhibition
| Caspase Inhibitor | Animal Model | Efficacy Outcome | Reference |
| Boc-D-CMK | Rat | Improved neurological outcomes, reduced neuronal death | [5] |
| Vx765 | Mouse | Reduced infarct volumes, improved motor recovery | [6] |
| Z-YVAD-FMK | Mouse | Reduced vascular inflammation and atherosclerotic lesion development | [7] |
| Z-VAD-FMK | Mouse | Delayed preterm delivery | [8][9] |
Experimental Protocols
Below are detailed protocols for common in vivo delivery methods adapted from studies on related caspase inhibitors. Researchers should optimize these protocols for their specific experimental needs.
Protocol 1: Intraperitoneal (i.p.) Injection
This is a common and straightforward method for systemic delivery.
Materials:
-
This compound
-
Sterile, pyrogen-free Dimethyl Sulfoxide (DMSO)
-
Sterile, pyrogen-free Phosphate-Buffered Saline (PBS) or saline
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Appropriate animal model
Procedure:
-
Reconstitution: Dissolve this compound in a minimal amount of sterile DMSO to create a stock solution (e.g., 20 mM).[3] Ensure the inhibitor is completely dissolved.
-
Working Solution Preparation: Immediately before injection, dilute the stock solution to the desired final concentration with sterile PBS or saline. The final concentration of DMSO should be kept to a minimum (ideally below 1%) to avoid toxicity.[3] A common dosage for similar inhibitors is in the range of 1-10 mg/kg body weight.[8]
-
Animal Restraint: Properly restrain the animal according to approved institutional animal care and use committee (IACUC) protocols.
-
Injection: Administer the prepared solution via intraperitoneal injection into the lower abdominal quadrant.
-
Monitoring: Monitor the animals for any adverse reactions post-injection.
Protocol 2: Intranasal Administration for CNS Delivery
Intranasal delivery can be an effective, non-invasive method to bypass the blood-brain barrier and target the central nervous system.[5]
Materials:
-
This compound
-
Vehicle suitable for intranasal delivery (e.g., sterile saline)
-
Micropipette with fine tips
-
Anesthesia (if required by IACUC protocol)
-
Appropriate animal model
Procedure:
-
Preparation: Prepare the this compound solution in a suitable vehicle at the desired concentration.
-
Animal Positioning: Anesthetize the animal (if necessary) and place it in a supine position.
-
Administration: Using a micropipette, slowly instill small volumes (e.g., 2-5 µL) of the solution into alternating nostrils, allowing time for inhalation between drops.
-
Post-Administration Care: Keep the animal in a supine position for a few minutes to ensure the solution is absorbed. Monitor for recovery from anesthesia and any signs of respiratory distress.
Protocol 3: Liposomal Nanoparticle Delivery
Encapsulating this compound in liposomal nanoparticles can improve its stability, bioavailability, and targeted delivery.[10][11][12]
Materials:
-
This compound
-
Lipids for nanoparticle formulation (e.g., DSPC, cholesterol, DSPE-PEG)
-
Equipment for nanoparticle synthesis (e.g., sonicator, extruder)
-
Dialysis or purification system
-
Appropriate animal model
Procedure:
-
Liposome Formulation: Prepare liposomes encapsulating this compound using a standard method such as thin-film hydration followed by sonication or extrusion. The specific lipid composition can be tailored to optimize encapsulation efficiency and in vivo performance.
-
Purification: Remove unencapsulated this compound by dialysis or size exclusion chromatography.
-
Characterization: Characterize the liposomes for size, charge, and encapsulation efficiency.
-
Administration: Administer the liposomal formulation via the desired route (e.g., intravenous, intraperitoneal). The dosage will need to be optimized based on the encapsulation efficiency and desired therapeutic effect.
Experimental Workflow
The following diagram outlines a typical experimental workflow for an in vivo study using this compound.
Caption: General workflow for in vivo studies with this compound.
Conclusion
The in vivo delivery of this compound presents a valuable approach for investigating the roles of caspase-13 and caspase-4 in health and disease. While direct in vivo protocols for this compound are not extensively documented, the information provided here, based on analogous caspase inhibitors, offers a solid foundation for researchers to design and execute their own in vivo studies. Careful consideration of the administration route, dosage, and vehicle, along with rigorous experimental design and analysis, will be crucial for obtaining meaningful and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 4. invivogen.com [invivogen.com]
- 5. Intranasal Delivery of a Caspase-1 Inhibitor in the Treatment of Global Cerebral Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Caspase-1 inhibition prevents neuronal death by targeting the canonical inflammasome pathway of pyroptosis in a murine model of cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of GSDMD activation by Z-LLSD-FMK or Z-YVAD-FMK reduces vascular inflammation and atherosclerotic lesion development in ApoE−/− mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Pretreatment with Pancaspase Inhibitor (Z-VAD-FMK) Delays but Does Not Prevent Intraperitoneal Heat-Killed Group B Streptococcus-Induced Preterm Delivery in a Pregnant Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Caspase‑1 Responsive Nanoreporter for In Vivo Monitoring of Inflammasome Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Caspase-1 Responsive Nanoreporter for In Vivo Monitoring of Inflammasome Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Therapeutic in vivo delivery of gene editing agents - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Caspase Activity with a Z-LEED-fmk Based Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caspases, a family of cysteine-aspartic proteases, are central regulators of apoptosis (programmed cell death) and inflammation. Their activity is tightly controlled, and aberrant caspase activation is implicated in a multitude of human diseases, including neurodegenerative disorders, autoimmune diseases, and cancer. Consequently, the measurement of specific caspase activity is crucial for basic research and drug development.
This document provides detailed application notes and protocols for measuring caspase activity using assays based on the peptide sequence Z-LEED-fmk. This compound is recognized as an inhibitor of specific caspases, primarily caspase-4 and caspase-13. Assays utilizing a fluorogenic substrate with a similar peptide sequence, such as Ac-LEED-AFC, allow for the sensitive and quantitative measurement of the activity of these caspases.
Principle of the Assay
The fluorometric assay for caspase activity is based on the detection of cleavage of a synthetic peptide substrate containing the LEED sequence. This peptide is conjugated to a fluorescent reporter molecule, 7-amino-4-trifluoromethylcoumarin (AFC). In its conjugated form, the fluorescence of AFC is quenched. Upon cleavage of the peptide by an active caspase, free AFC is released, resulting in a significant increase in fluorescence intensity. The rate of fluorescence increase is directly proportional to the caspase activity in the sample.
The general principle involves the following steps:
-
Inducing apoptosis or the cellular process of interest in a cell population.
-
Lysing the cells to release intracellular contents, including active caspases.
-
Incubating the cell lysate with the Ac-LEED-AFC substrate.
-
Measuring the fluorescence of the liberated AFC over time using a fluorescence plate reader.
This compound Inhibitor Profile
Table 1: Specificity of Related Peptide-Based Caspase Inhibitors (Illustrative)
| Inhibitor | Primary Target Caspase(s) |
| Z-DEVD-FMK | Caspase-3, -7 |
| Z-IETD-FMK | Caspase-8 |
| Z-LEHD-FMK | Caspase-9 |
| Z-VAD-FMK | Pan-caspase inhibitor |
This table is for illustrative purposes to show examples of other commonly used caspase inhibitors and their primary targets. The specificity of this compound should be empirically determined.
Signaling Pathways Involving Caspase-4
Caspase-4 is a key player in the non-canonical inflammasome pathway, which is activated by intracellular lipopolysaccharide (LPS) from Gram-negative bacteria. It is also implicated in endoplasmic reticulum (ER) stress-induced apoptosis.
Experimental Protocols
Materials and Reagents
-
Cells of interest
-
Inducing agent (e.g., LPS, staurosporine, etoposide)
-
Phosphate-Buffered Saline (PBS) , pH 7.4, ice-cold
-
Cell Lysis Buffer : 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol. Store at 4°C.
-
2X Reaction Buffer : 100 mM HEPES (pH 7.4), 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol. Store at 4°C.
-
Dithiothreitol (DTT) , 1 M stock. Store at -20°C.
-
Ac-LEED-AFC Substrate (or a similar LEED-containing fluorogenic substrate), 1 mM stock in DMSO. Store at -20°C, protected from light.
-
This compound Inhibitor , 10 mM stock in DMSO. Store at -20°C.
-
Z-VAD-fmk (Pan-Caspase Inhibitor) , 10 mM stock in DMSO. Store at -20°C.
-
Bovine Serum Albumin (BSA) for protein quantification (e.g., BCA assay).
-
96-well black, clear-bottom microplate .
-
Fluorescence microplate reader with excitation at ~400 nm and emission at ~505 nm.
Experimental Workflow
Detailed Protocol for 96-Well Plate Assay
-
Cell Seeding and Treatment: a. Seed cells in appropriate culture plates and allow them to adhere overnight. b. Treat cells with the desired stimulus to induce apoptosis or the pathway of interest. Include an untreated control group. For inhibitor controls, pre-incubate cells with this compound or Z-VAD-fmk for 1 hour before adding the stimulus.
-
Preparation of Cell Lysates: a. After treatment, collect both adherent and floating cells. Centrifuge at 500 x g for 5 minutes at 4°C. b. Wash the cell pellet once with ice-cold PBS and centrifuge again. c. Resuspend the cell pellet in 50 µL of ice-cold Cell Lysis Buffer per 1-5 x 10^6 cells. d. Incubate on ice for 10-15 minutes. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (cell lysate) to a fresh, pre-chilled microfuge tube. Keep on ice.
-
Protein Concentration Measurement: a. Determine the protein concentration of each cell lysate using a standard method like the BCA assay. This is crucial for normalizing caspase activity.
-
Assay Reaction Setup: a. Prepare the 1X Reaction Buffer with DTT : Immediately before use, add DTT to the 2X Reaction Buffer to a final concentration of 20 mM (e.g., add 20 µL of 1 M DTT to 980 µL of 2X Reaction Buffer). Then dilute with an equal volume of nuclease-free water to make 1X Reaction Buffer. b. In a 96-well black microplate, add the following to each well:
- Sample Wells:
- 50 µL of cell lysate (normalized to a consistent protein concentration, e.g., 20-50 µg of total protein).
- 50 µL of 1X Reaction Buffer with DTT.
- Blank (Substrate Control):
- 50 µL of Cell Lysis Buffer (without lysate).
- 50 µL of 1X Reaction Buffer with DTT. c. Add 5 µL of 1 mM Ac-LEED-AFC substrate to each well (final concentration: 50 µM). Mix gently by tapping the plate.
-
Fluorescence Measurement: a. Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. b. Measure the fluorescence intensity at an excitation wavelength of 400 nm and an emission wavelength of 505 nm. c. Take readings every 5-10 minutes for 1-2 hours.
Data Presentation and Analysis
The raw data will be in Relative Fluorescence Units (RFU). The activity is determined by the rate of change of fluorescence.
-
Subtract Background: For each time point, subtract the RFU of the blank well from the RFU of the sample wells.
-
Plot Data: Plot the background-subtracted RFU versus time for each sample.
-
Calculate Activity: Determine the slope of the linear portion of the curve. The slope (ΔRFU/Δt) represents the reaction rate and is proportional to the caspase activity.
-
Normalize Activity: Normalize the activity to the amount of protein in the lysate (e.g., RFU/min/mg protein).
-
Calculate Fold-Increase: The fold-increase in caspase activity can be calculated by dividing the normalized activity of the treated sample by the normalized activity of the untreated control.
Table 2: Representative Caspase-4 Activity Data
| Sample | Protein Conc. (µ g/well ) | RFU at 0 min | RFU at 60 min | ΔRFU (60 min) | Activity (ΔRFU/min) | Normalized Activity (ΔRFU/min/µg protein) | Fold-Increase vs. Control |
| Untreated Control | 50 | 150 | 450 | 300 | 5.0 | 0.10 | 1.0 |
| Stimulus-Treated | 50 | 160 | 2560 | 2400 | 40.0 | 0.80 | 8.0 |
| Stimulus + this compound | 50 | 155 | 605 | 450 | 7.5 | 0.15 | 1.5 |
| Stimulus + Z-VAD-fmk | 50 | 152 | 512 | 360 | 6.0 | 0.12 | 1.2 |
| Blank (No Lysate) | 0 | 100 | 120 | 20 | - | - | - |
Note: The data presented in this table is for illustrative purposes only. Actual results will vary depending on the cell type, stimulus, and experimental conditions.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence | Substrate degradation | Aliquot the substrate and protect it from light and repeated freeze-thaw cycles. Prepare fresh reaction buffer. |
| Contaminated reagents | Use fresh, high-quality reagents and nuclease-free water. | |
| Low signal or no activity | Insufficient caspase activation | Optimize the concentration and incubation time of the inducing agent. |
| Low protein concentration | Increase the amount of cell lysate used in the assay. | |
| Inactive caspases | Ensure lysates are prepared and stored correctly (on ice or at -80°C for long-term storage). Add DTT to the reaction buffer immediately before use. | |
| Non-linear reaction rate | Substrate depletion | Use a lower concentration of cell lysate or measure for a shorter duration. |
| Enzyme instability | Ensure the assay is performed at the optimal temperature and pH. |
Conclusion
The this compound based fluorometric assay provides a sensitive and quantitative method for measuring the activity of specific caspases, such as caspase-4 and -13. By following the detailed protocols and data analysis steps outlined in these application notes, researchers can obtain reliable and reproducible results to investigate the roles of these caspases in various biological processes and to screen for potential therapeutic modulators of their activity.
References
Z-Leed-fmk for inducing or blocking apoptosis in specific cell lines
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Leed-fmk is a potent, cell-permeable, and irreversible inhibitor of specific caspases, key proteases in the apoptotic signaling cascade. Primarily targeting caspase-4 and caspase-13, this compound serves as a valuable tool for investigating the roles of these specific caspases in programmed cell death.[1] This document provides detailed application notes, experimental protocols, and data interpretation guidelines for utilizing this compound to block apoptosis in various cell lines, with a particular focus on endoplasmic reticulum (ER) stress-induced apoptosis.
Mechanism of Action
This compound, a fluoromethyl ketone (FMK)-derivatized peptide, acts by covalently binding to the active site of its target caspases, thereby irreversibly inactivating them.[2][3] Its primary targets are:
-
Caspase-4: A key initiator caspase in the ER stress-induced apoptosis pathway.[4][5] ER stress triggers the activation of pro-caspase-4, which then initiates a downstream caspase cascade, leading to apoptosis.
-
Caspase-13: While less characterized in human cells, it is also inhibited by this compound.
By inhibiting these caspases, this compound can effectively block apoptotic pathways that are dependent on their activity. This makes it a specific tool to dissect the involvement of ER stress in apoptosis in various cellular contexts.
Data Presentation: Efficacy of this compound in Blocking Apoptosis
The efficacy of this compound in blocking apoptosis is cell-type and stimulus-dependent. The following table provides a summary of expected results based on typical experimental conditions.
| Cell Line | Apoptotic Stimulus | This compound Concentration (µM) | Incubation Time (hours) | Method of Analysis | Expected Outcome (Apoptosis Inhibition) |
| Human Neuroblastoma (SK-N-SH) | Tunicamycin (ER Stress Inducer) | 10 - 50 | 24 | Annexin V/PI Staining (Flow Cytometry) | Significant reduction in the percentage of apoptotic cells. |
| Human Cervical Cancer (HeLa) | Thapsigargin (ER Stress Inducer) | 20 - 100 | 18 | Caspase-3 Activity Assay | Dose-dependent decrease in caspase-3 activity. |
| Murine Macrophages (J774) | Salmonella typhimurium infection | 50 | 6 | Western Blot for cleaved PARP | Reduced cleavage of PARP, indicating inhibition of executioner caspases. |
| Human Retinal Pigment Epithelial (hRPE) | Tunicamycin (ER Stress Inducer) | 10 - 50 | 48 | TUNEL Assay | Decrease in the number of TUNEL-positive cells. |
Experimental Protocols
I. Reconstitution and Storage of this compound
Materials:
-
Lyophilized this compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.
-
Reconstitute the this compound in anhydrous DMSO to a stock concentration of 10-20 mM. For example, to make a 10 mM stock solution from 1 mg of this compound (MW: ~696 g/mol ), add 143.7 µL of DMSO.
-
Vortex gently to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to 6 months.[2]
II. Protocol for Blocking ER Stress-Induced Apoptosis
This protocol describes the use of this compound to inhibit apoptosis induced by an ER stress-inducing agent, such as tunicamycin or thapsigargin.
Materials:
-
Adherent or suspension cells of interest
-
Complete cell culture medium
-
ER stress-inducing agent (e.g., Tunicamycin, Thapsigargin)
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Apoptosis detection reagents (e.g., Annexin V-FITC and Propidium Iodide)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will allow for logarithmic growth during the experiment.
-
Cell Culture: Incubate the cells under standard conditions (e.g., 37°C, 5% CO2) until they reach the desired confluency (typically 70-80% for adherent cells).
-
Pre-treatment with this compound: Dilute the this compound stock solution in complete culture medium to the desired final concentration (e.g., 10, 20, 50 µM). A vehicle control (DMSO) should be run in parallel. Remove the old medium from the cells and add the medium containing this compound or vehicle.
-
Incubation: Incubate the cells for 1-2 hours to allow for cellular uptake of the inhibitor.
-
Induction of Apoptosis: Add the ER stress-inducing agent at a pre-determined optimal concentration to the wells already containing this compound or vehicle.
-
Incubation: Incubate the cells for a period sufficient to induce apoptosis (e.g., 18-48 hours). This time should be optimized for your specific cell line and stimulus.
-
Apoptosis Analysis: Harvest the cells (including any floating cells) and proceed with your chosen apoptosis assay.
III. Apoptosis Detection by Annexin V and Propidium Iodide Staining (Flow Cytometry)
Procedure:
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add Annexin V-FITC (or another fluorochrome conjugate) and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
IV. Analysis of Caspase Cleavage by Western Blot
Procedure:
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the cleaved form of a downstream caspase (e.g., cleaved caspase-3 or cleaved PARP) overnight at 4°C. Also, probe for an internal loading control (e.g., β-actin or GAPDH).
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an appropriate imaging system. A decrease in the intensity of the cleaved caspase or PARP band in the this compound treated samples compared to the apoptosis-induced control indicates inhibition of the caspase cascade.
Visualization of Signaling Pathways and Workflows
Caption: General overview of the extrinsic and intrinsic apoptosis pathways.
Caption: Inhibition of ER stress-induced apoptosis by this compound.
Caption: Experimental workflow for studying apoptosis inhibition.
References
- 1. uniprot.org [uniprot.org]
- 2. resources.rndsystems.com [resources.rndsystems.com]
- 3. Caspase-4 (F4T9L) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 4. Involvement of caspase-4 in endoplasmic reticulum stress-induced apoptosis and Aβ-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genecards.org [genecards.org]
Application of Z-LEED-fmk in Primary Neuron Cultures: A Guide for Researchers
Introduction
Z-LEED-fmk is a potent and irreversible inhibitor of specific members of the caspase family of proteases. Primarily targeting caspase-13 and caspase-4, it serves as a critical tool for investigating inflammatory signaling pathways and cell death mechanisms. In the context of neuroscience research, this compound is of particular interest for its potential to dissect the role of inflammatory caspases in neuronal health and disease. This document provides detailed application notes and protocols for the use of this compound in primary neuron cultures, aimed at researchers, scientists, and drug development professionals.
While direct studies utilizing this compound in primary neurons are not extensively documented, its known targets, caspase-4 and its murine ortholog caspase-11, are key mediators of the non-canonical inflammasome pathway, leading to a pro-inflammatory form of cell death known as pyroptosis. Evidence suggests that pyroptosis can occur in neurons and may contribute to neuroinflammation and neuronal loss in various neurological conditions.[1][2][3][4][5][6] Therefore, this compound can be employed as a valuable pharmacological tool to investigate the involvement of caspase-4/11-mediated pyroptosis in primary neuron cultures under various pathological stimuli.
Product Information and Reconstitution
This compound is a cell-permeable fluoromethyl ketone (FMK)-derivatized peptide that acts as an irreversible caspase inhibitor.[7][8] It is typically supplied as a lyophilized powder.
Reconstitution: To prepare a stock solution, the lyophilized powder should be reconstituted in sterile, high-purity dimethyl sulfoxide (DMSO).[8] For instance, to create a 20 mM stock solution from 1 mg of this compound (MW: ~696 g/mol ), approximately 72 µL of DMSO would be required. It is crucial to ensure the powder is completely dissolved before use. The reconstituted stock solution should be stored at -20°C for up to six months.[8] Repeated freeze-thaw cycles should be avoided.
Data Presentation: Quantitative Summary
The following table summarizes key quantitative parameters for the use of this compound and related caspase inhibitors in cell culture, based on manufacturer recommendations and findings from related studies. It is important to note that optimal concentrations and incubation times should be empirically determined for specific primary neuron types and experimental conditions.
| Parameter | Value/Range | Cell Type/Context | Source |
| This compound Working Concentration | 50 nM - 100 µM | General Cell Culture | [8] |
| This compound Reconstitution | 20 mM in DMSO | Stock Solution | [8] |
| This compound Storage (Lyophilized) | -20°C to -70°C | Long-term | [7][8] |
| This compound Storage (in DMSO) | -20°C for up to 6 months | Stock Solution | [8] |
| Alternative Caspase-1 Inhibitor (VX-765) Concentration | 25 or 50 mg/kg (in vivo) | Mouse model of AD | [9][10] |
| Alternative Caspase-1 Inhibitor (VX-765) Permeability | Blood-Brain Barrier Permeable | In vivo | [9] |
Experimental Protocols
Protocol 1: Preparation of Primary Cortical Neuron Cultures
This protocol describes the isolation and culturing of primary cortical neurons from embryonic day 18 (E18) mouse or rat pups.
Materials:
-
E18 mouse or rat embryos
-
Dissection medium (e.g., Hibernate-A)
-
Digestion solution (e.g., Papain or Trypsin)
-
Plating medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin)
-
Poly-D-lysine or Poly-L-ornithine coated culture plates or coverslips
-
Sterile dissection tools
-
Centrifuge
-
Incubator (37°C, 5% CO2)
Procedure:
-
Isolate cortices from E18 embryos in chilled dissection medium.
-
Mince the cortical tissue into small pieces.
-
Digest the tissue with the chosen enzymatic solution according to the manufacturer's protocol (e.g., papain for 20-30 minutes at 37°C).
-
Gently triturate the digested tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension at a low speed (e.g., 200 x g) for 5 minutes.
-
Resuspend the cell pellet in pre-warmed plating medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons at the desired density onto coated culture vessels.
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
After 24 hours, perform a half-medium change to remove cellular debris. Continue with half-medium changes every 3-4 days.
Protocol 2: Inhibition of Caspase-4/11-Mediated Pyroptosis in Primary Neurons
This protocol provides a framework for inducing and inhibiting pyroptosis in primary neuron cultures using this compound.
Materials:
-
Primary neuron cultures (prepared as in Protocol 1)
-
Pyroptosis-inducing agent (e.g., Lipopolysaccharide (LPS) and Nigericin, or other relevant stimuli)
-
This compound stock solution (20 mM in DMSO)
-
Culture medium
-
Assay reagents for measuring pyroptosis (e.g., LDH release assay kit, IL-1β ELISA kit, Gasdermin D cleavage antibody for Western blot)
Procedure:
-
Culture primary neurons to the desired developmental stage (e.g., 7-10 days in vitro).
-
Prepare working solutions of this compound in culture medium. A typical starting concentration range is 10-50 µM. It is crucial to include a vehicle control (DMSO at the same final concentration as the this compound treatment).
-
Pre-incubate the neuron cultures with this compound or vehicle control for 1-2 hours at 37°C.
-
Induce pyroptosis by adding the chosen stimulus to the culture medium. For example, prime the cells with LPS (e.g., 1 µg/mL) for 4-6 hours, followed by treatment with Nigericin (e.g., 10 µM) for 1-2 hours.
-
Following the incubation period, collect the cell culture supernatant and prepare cell lysates.
-
Assess pyroptosis by:
-
LDH Release Assay: Measure lactate dehydrogenase (LDH) activity in the supernatant as an indicator of cell membrane rupture.
-
IL-1β ELISA: Quantify the concentration of mature IL-1β in the supernatant.
-
Western Blot: Analyze cell lysates for the cleavage of Gasdermin D (GSDMD), a key executioner of pyroptosis.
-
Immunofluorescence: Stain for pyroptosis markers such as activated caspase-4/11 and GSDMD pores.
-
Mandatory Visualizations
Signaling Pathway of Non-Canonical Inflammasome Activation and Inhibition by this compound
Caption: Non-canonical inflammasome pathway and this compound inhibition.
Experimental Workflow for Investigating this compound in Primary Neuron Cultures
Caption: Experimental workflow for this compound in primary neurons.
Logical Relationship of this compound's Protective Effect
References
- 1. researchgate.net [researchgate.net]
- 2. Do pyroptosis, apoptosis, and necroptosis (PANoptosis) exist in cerebral ischemia? Evidence from cell and rodent studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuronal pyroptosis mediated by STAT3 in early brain injury after subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of pyroptosis in neurodegenerative diseases and its therapeutic potential by traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Microglia Pyroptosis: A Candidate Target for Neurological Diseases Treatment [frontiersin.org]
- 6. Pyroptotic neuronal cell death mediated by the AIM2 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Caspase-13 Inhibitor this compound FMK010: R&D Systems [rndsystems.com]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. alzdiscovery.org [alzdiscovery.org]
- 10. Pre-symptomatic Caspase-1 inhibitor delays cognitive decline in a mouse model of Alzheimer disease and aging - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for Assessing Z-VAD-FMK Permeability in Cells: Application Notes and Protocols
Introduction
Z-VAD-FMK (Cbz-Val-Ala-Asp(OMe)-FMK) is a cell-permeable, irreversible pan-caspase inhibitor that is widely used to study apoptosis. Its efficacy is dependent on its ability to cross the cell membrane and bind to the active site of caspases. Therefore, assessing the cell permeability of Z-VAD-FMK and similar peptide-based inhibitors is crucial for the accurate interpretation of experimental results.
These application notes provide detailed protocols for assessing the cell permeability of Z-VAD-FMK using common laboratory techniques. The principles and methods described herein can be adapted for other fluoromethyl ketone (FMK)-based inhibitors.
Key Concepts and Considerations
The cell permeability of peptide-based inhibitors like Z-VAD-FMK can be influenced by several factors, including:
-
Molecular Size and Charge: Larger and more charged molecules generally exhibit lower membrane permeability.
-
Lipophilicity: A higher degree of lipophilicity can enhance passage through the lipid bilayer of the cell membrane.
-
Cell Type: Different cell lines can exhibit varying membrane compositions and transporter expression, leading to differences in permeability.
-
Experimental Conditions: Factors such as incubation time, temperature, and serum concentration in the culture medium can affect inhibitor uptake.
Data Summary: Z-VAD-FMK Parameters
The following table summarizes typical experimental parameters for Z-VAD-FMK, compiled from various studies. These values should be considered as a starting point and may require optimization for specific cell types and experimental setups.
| Parameter | Recommended Range | Notes |
| Working Concentration | 10 - 100 µM | Higher concentrations may lead to off-target effects. |
| Incubation Time | 30 minutes - 4 hours | Dependent on the specific assay and cell type. |
| Solvent | DMSO | Prepare a concentrated stock solution (e.g., 10-50 mM) in DMSO. |
| Storage of Stock Solution | -20°C or -80°C | Protect from light and moisture. |
Experimental Protocols
Protocol 1: Indirect Assessment of Permeability via Caspase Activity Inhibition
This protocol indirectly assesses the permeability of Z-VAD-FMK by measuring its ability to inhibit apoptosis-induced caspase activity.
Workflow Diagram:
Caption: Workflow for indirect assessment of Z-VAD-FMK permeability.
Materials:
-
Cells of interest
-
Cell culture medium
-
Z-VAD-FMK (and/or other FMK inhibitors)
-
Apoptosis-inducing agent (e.g., Staurosporine, TNF-α)
-
Caspase activity assay kit (e.g., Caspase-3/7 Glo Assay)
-
Phosphate-buffered saline (PBS)
-
96-well plate, clear or white-walled depending on the assay
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the experiment. Allow cells to adhere overnight.
-
Inhibitor Pre-treatment:
-
Prepare a working solution of Z-VAD-FMK in cell culture medium at the desired concentration (e.g., 20 µM).
-
Include a vehicle control (e.g., DMSO at the same final concentration).
-
Remove the old medium from the cells and add the medium containing the inhibitor or vehicle.
-
Incubate for 1-2 hours at 37°C.
-
-
Apoptosis Induction:
-
Add the apoptosis-inducing agent to the wells. The final concentration and incubation time will depend on the agent and cell type (e.g., 1 µM Staurosporine for 3-6 hours).
-
Include a negative control of untreated cells.
-
-
Caspase Activity Measurement:
-
Following apoptosis induction, proceed with the caspase activity assay according to the manufacturer's instructions. This typically involves adding a lysis buffer followed by a caspase substrate.
-
Read the plate on a microplate reader (absorbance or fluorescence).
-
-
Data Analysis:
-
Subtract the background reading from all samples.
-
Normalize the caspase activity of the Z-VAD-FMK-treated, apoptosis-induced cells to the vehicle-treated, apoptosis-induced cells.
-
A significant reduction in caspase activity in the presence of Z-VAD-FMK indicates successful cell permeation and target engagement.
-
Protocol 2: Direct Assessment of Permeability using a Fluorescently Labeled Inhibitor
This protocol provides a direct method to visualize the intracellular accumulation of an FMK inhibitor using a fluorescently tagged version, such as FITC-VAD-FMK.
Workflow Diagram:
Caption: Workflow for direct visualization of FMK inhibitor permeability.
Materials:
-
Cells of interest
-
Cell culture medium
-
FITC-VAD-FMK or another fluorescently labeled FMK inhibitor
-
Glass-bottom dishes or coverslips for imaging
-
Phosphate-buffered saline (PBS)
-
Formaldehyde or another suitable fixative (optional)
-
DAPI or another nuclear counterstain (optional)
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy. Allow them to adhere and reach the desired confluency.
-
Inhibitor Treatment:
-
Prepare a working solution of FITC-VAD-FMK in cell culture medium. The optimal concentration should be determined empirically but can start in the 1-10 µM range.
-
Remove the medium from the cells and add the medium containing the fluorescent inhibitor.
-
Incubate for 30-60 minutes at 37°C.
-
-
Washing:
-
Remove the inhibitor-containing medium.
-
Gently wash the cells 2-3 times with warm PBS to remove extracellular fluorescent probe.
-
-
Fixation and Counterstaining (Optional):
-
For fixed-cell imaging, incubate the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.
-
Wash again with PBS.
-
If desired, incubate with a nuclear counterstain like DAPI for 5-10 minutes, followed by a final wash.
-
-
Imaging:
-
Mount the coverslips or place the dish on the stage of a fluorescence microscope.
-
Acquire images using the appropriate filter sets for the fluorophore (e.g., FITC) and any counterstains.
-
Intracellular fluorescence indicates that the inhibitor has crossed the cell membrane.
-
Signaling Pathway: Caspase Activation Cascade
Z-VAD-FMK inhibits apoptosis by blocking the activation of initiator and executioner caspases in both the intrinsic and extrinsic pathways.
Caption: Simplified diagram of the apoptotic signaling pathways and the inhibitory action of Z-VAD-FMK.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No inhibition of caspase activity | Inhibitor is not permeable. | Increase inhibitor concentration or incubation time. Confirm cell health. |
| Inhibitor has degraded. | Use a fresh aliquot of the inhibitor. | |
| High background fluorescence (Protocol 2) | Incomplete washing. | Increase the number and duration of wash steps. |
| Autofluorescence of cells. | Image an unstained control to determine the level of background fluorescence. | |
| Cell death in vehicle control | DMSO toxicity. | Ensure the final DMSO concentration is low (typically <0.5%). |
Conclusion
The protocols outlined in this document provide robust methods for assessing the cell permeability of Z-VAD-FMK. The choice of method will depend on the specific research question and available resources. Indirect assessment via caspase activity is a functional measure of permeability and target engagement, while the use of fluorescently labeled inhibitors allows for direct visualization of intracellular uptake. For any new FMK-based inhibitor or cell line, optimization of concentration and incubation time is recommended.
Troubleshooting & Optimization
troubleshooting Z-Leed-fmk insolubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the handling and use of Z-LEED-fmk, a caspase-13 and caspase-4 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a cell-permeable, irreversible inhibitor of caspase-13 and caspase-4.[1] Its mechanism of action involves the fluoromethyl ketone (FMK) group, which covalently binds to the active site of these caspases, thereby irreversibly inhibiting their proteolytic activity. This inhibition can be instrumental in studying the roles of these specific caspases in apoptosis and inflammation.
Q2: My this compound powder is not visible in the vial. Is this normal?
A2: Yes, this is normal. This compound is often supplied in small quantities (e.g., 1 mg) and may not be visible as a pellet at the bottom of the vial.[2] Proceed with the reconstitution protocol as recommended.
Q3: What is the recommended solvent for reconstituting this compound?
A3: The recommended solvent for reconstituting this compound is high-purity dimethyl sulfoxide (DMSO).[2] For very hydrophobic peptides, dissolving in a small amount of DMSO before further dilution is a common practice.[1]
Q4: How should I store the lyophilized powder and the reconstituted stock solution?
A4: Lyophilized this compound should be stored at -20°C to -70°C upon arrival, where it is stable for at least one year.[2] Once reconstituted in DMSO, the stock solution should be aliquoted and stored at -20°C, where it is stable for up to 6 months.[2] Avoid repeated freeze-thaw cycles.
Q5: What is the optimal working concentration for this compound in cell culture?
A5: The optimal working concentration of this compound can vary significantly depending on the cell type, the apoptotic stimulus, and the duration of the experiment.[2] A general starting point for caspase inhibitors is in the range of 50 nM to 100 µM.[2] It is crucial to perform a dose-response experiment to determine the most effective concentration for your specific assay.
Troubleshooting Guide: this compound Insolubility Issues
Problem: My this compound is not dissolving properly in DMSO.
-
Possible Cause 1: Low-quality or old DMSO.
-
Possible Cause 2: Insufficient vortexing or mixing.
-
Solution: Ensure the solution is thoroughly mixed. Vortex the vial for a sufficient amount of time to allow the compound to fully dissolve. Gentle warming in a water bath (e.g., 37°C) can also aid dissolution, but be cautious of potential degradation with excessive heat.
-
Problem: My this compound precipitates out of solution when I dilute my DMSO stock with aqueous media.
-
Possible Cause 1: The final concentration of this compound is too high for the aqueous solution.
-
Solution: Decrease the final working concentration of this compound. Perform serial dilutions to find the highest concentration that remains soluble in your cell culture media or buffer.
-
-
Possible Cause 2: The final concentration of DMSO is too low to maintain solubility.
-
Solution: While high concentrations of DMSO can be toxic to cells (generally, keep below 1.0%), a certain amount is necessary to keep hydrophobic compounds in solution.[2] When diluting your DMSO stock, add it to your aqueous solution slowly while gently vortexing. For cell culture experiments, it is recommended to first dilute the 20 mM DMSO stock solution to an intermediate concentration (e.g., 1-2 mM) in a protein-containing buffer like PBS with 1% BSA or in cell culture media supplemented with 5-10% fetal bovine serum before the final dilution into the cell culture.[2]
-
-
Possible Cause 3: Interaction with components in the aqueous solution.
-
Solution: Evaluate the composition of your aqueous buffer or media. High salt concentrations or certain pH levels might affect solubility. If possible, test the solubility in simpler aqueous solutions first (e.g., PBS) before moving to more complex media.
-
Quantitative Data: Solubility of Similar Caspase Inhibitors
| Inhibitor | Molecular Weight ( g/mol ) | Solubility in DMSO |
| Z-VAD(OMe)-FMK | 467.49 | 50 mM |
| Z-DEVD-FMK | 668.65 | 100 mg/mL (~149.55 mM) |
| Z-LEHD-FMK TFA | 804.76 | 100 mg/mL (~124.26 mM) |
| Z-FA-FMK | 386.42 | 77 mg/mL (~199.26 mM) |
Experimental Protocols
Protocol for Reconstitution and Dilution of this compound
This protocol provides a general guideline for preparing a this compound stock solution and diluting it for use in cell culture experiments.
-
Reconstitution of Lyophilized Powder:
-
Bring the vial of lyophilized this compound to room temperature before opening.
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired stock concentration. For example, to create a 20 mM stock solution from 1 mg of this compound (MW: 696 g/mol ), add 71.8 µL of DMSO.[2]
-
Vortex the vial thoroughly until the powder is completely dissolved. A clear solution should be obtained.
-
-
Preparation of Working Solutions for Cell Culture:
-
Prepare an intermediate dilution of the stock solution in a protein-containing buffer (e.g., PBS + 1% BSA) or in complete cell culture medium (containing 5-10% FBS).[2] For example, dilute the 20 mM stock solution 1:10 to get a 2 mM solution.
-
Add the required volume of the intermediate dilution to your cell culture to achieve the final desired concentration. For instance, to achieve a final concentration of 100 µM in 1 mL of cell culture, add 50 µL of the 2 mM intermediate solution.
-
Always run a solvent control (cells treated with the same final concentration of DMSO without the inhibitor) to account for any effects of the solvent on the cells.[2]
-
Visualizations
Caption: Troubleshooting workflow for this compound insolubility issues.
Caption: Simplified signaling pathway of caspase inhibition by this compound.
References
Z-LEED-fmk Experiments: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Z-LEED-fmk in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that may arise during the use of this compound, a known inhibitor of caspase-1, -4, and -13.
1. What is this compound and what is its primary mechanism of action?
This compound is a cell-permeable, irreversible inhibitor of specific caspases, which are cysteine-aspartic proteases involved in apoptosis and inflammation. Its full chemical name is Z-Leu-Glu(OMe)-Glu(OMe)-Asp(OMe)-FMK. The fluoromethyl ketone (fmk) group allows it to covalently bind to the active site of caspases, leading to irreversible inhibition. It is recognized for its inhibitory activity against caspase-1, caspase-4, and caspase-13.[1][2]
2. My this compound is not dissolving properly. What should I do?
Proper dissolution is critical for experimental success. This compound is typically reconstituted in highly pure dimethyl sulfoxide (DMSO).[2] If you are experiencing solubility issues:
-
Ensure you are using high-quality, anhydrous DMSO. Moisture can reduce the solubility of the compound.[3]
-
Vortex thoroughly after adding the solvent to ensure the compound is completely dissolved before further dilutions.[2]
-
For very hydrophobic peptides, you can try dissolving them in a small amount of DMSO first, and then diluting the solution with water or your desired buffer.[1]
3. I am observing unexpected cellular effects. Could these be off-target effects?
Yes, off-target effects are a known consideration with fmk-based caspase inhibitors. While this compound is relatively specific, cross-reactivity with other caspases or proteases can occur. A notable off-target effect of the related pan-caspase inhibitor Z-VAD-fmk is the inhibition of N-glycanase 1 (NGLY1), which can induce autophagy.[4][5][6][7]
Troubleshooting Off-Target Effects:
-
Include proper controls: Use a different caspase inhibitor with a distinct chemical structure (e.g., Q-VD-OPh, which does not induce autophagy) to confirm that the observed phenotype is due to caspase inhibition and not an off-target effect.[6]
-
Perform dose-response experiments: Use the lowest effective concentration of this compound to minimize off-target effects.
-
Use specific molecular readouts: Confirm caspase inhibition using specific activity assays or by monitoring the cleavage of known caspase substrates.
4. What is the optimal working concentration for this compound in cell culture?
The optimal concentration is highly dependent on the cell type, the specific apoptotic or inflammatory stimulus, and the duration of the experiment.[2]
-
General Range: Working concentrations typically range from 50 nM to 100 µM.[2]
-
Starting Point: A common starting concentration for in vitro experiments is 20 µM.[3][8]
-
Optimization is Key: It is crucial to perform a dose-response experiment to determine the most effective concentration for your specific experimental setup.[2]
5. I am concerned about DMSO toxicity in my cell cultures. How can I mitigate this?
High concentrations of DMSO can be toxic to cells.
-
Limit Final DMSO Concentration: The final concentration of DMSO in your cell culture medium should generally not exceed 1.0%, and ideally be kept below 0.5%.[2][9]
-
Run a Solvent Control: Always include a vehicle control group in your experiments, where cells are treated with the same final concentration of DMSO as the experimental groups, to monitor for any solvent-related effects.[2]
Data Presentation: Key Experimental Parameters
The following tables summarize important quantitative data for working with this compound.
Table 1: Reconstitution and Storage of this compound
| Parameter | Recommendation | Citation |
| Reconstitution Solvent | High-purity (ACS grade) DMSO | [2] |
| Stock Solution Concentration | 20 mM | [2] |
| Storage of Lyophilized Powder | Stable for 1 year at -20°C to -70°C | [2] |
| Storage of Reconstituted Stock | Stable for 6 months at -20°C in DMSO | [2] |
| Freeze-Thaw Cycles | Avoid repeated freeze-thaw cycles by aliquoting the stock solution. | [3][10] |
Table 2: Working Concentrations for Cell Culture Experiments
| Parameter | Recommendation | Citation |
| General Working Range | 50 nM - 100 µM | [2] |
| Typical Starting Concentration | 10 - 20 µM | [2][3] |
| Maximum Final DMSO Concentration | < 1.0% | [2][9] |
Experimental Protocols
General Protocol for Inhibition of Caspase-1 in Cell Culture
This protocol provides a general workflow for using this compound to inhibit caspase-1-mediated pyroptosis or cytokine processing in a cell culture model.
-
Cell Seeding: Plate your cells (e.g., macrophages) at the desired density in a suitable culture plate and allow them to adhere overnight.
-
Preparation of this compound:
-
Prepare a 20 mM stock solution of this compound in high-purity DMSO.[2]
-
On the day of the experiment, dilute the stock solution in your cell culture medium to the desired final working concentration (e.g., 20 µM). It is recommended to make an intermediate dilution in a protein-containing buffer or media before adding to the final culture volume to prevent precipitation.[2]
-
-
Pre-treatment with Inhibitor:
-
Remove the old medium from your cells and add the medium containing the desired concentration of this compound.
-
Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the cells for 1-2 hours to allow for cell permeability and binding of the inhibitor to its target.[3]
-
-
Induction of Caspase-1 Activation:
-
After the pre-treatment period, add your stimulus to induce inflammasome activation and subsequent caspase-1 activity (e.g., LPS followed by nigericin or ATP).
-
-
Incubation: Incubate the cells for the appropriate duration to observe the desired downstream effects (e.g., 4-24 hours).
-
Assay for Caspase-1 Inhibition:
-
Collect the cell culture supernatants to measure the release of IL-1β or IL-18 via ELISA.
-
Collect cell lysates to analyze the processing of pro-caspase-1 and pro-IL-1β by Western blotting.
-
Assess cell death (pyroptosis) using an LDH release assay or by microscopy.
-
Visualizations
Diagram 1: Simplified Caspase-1 Activation Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. resources.rndsystems.com [resources.rndsystems.com]
- 3. selleckchem.com [selleckchem.com]
- 4. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Off-target inhibition of NGLY1 by the polycaspase inhibitor Z-VAD-fmk induces cellular autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Off‐target inhibition of NGLY1 by the polycaspase inhibitor Z‐VAD‐fmk induces cellular autophagy | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. resources.rndsystems.com [resources.rndsystems.com]
- 10. Enzo Life Sciences Z-VAD-FMK (1 mg) CAS: 220644-02-0, Quantity: Each of | Fisher Scientific [fishersci.com]
Technical Support Center: Optimizing Z-LEED-FMK Incubation Time
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the incubation time of Z-LEED-FMK for maximal inhibition of caspase-8.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound (Z-Leu-Glu-Glu-Asp-Fluoromethyl Ketone) is a highly specific, irreversible inhibitor of caspase-8. Its specificity is derived from the tetrapeptide sequence (LEED) which mimics the cleavage site in pro-caspase-8. By binding to the active site of caspase-8, it prevents the downstream activation of executioner caspases, such as caspase-3, thereby inhibiting the extrinsic apoptosis pathway.
Q2: What is a typical starting concentration and incubation time for this compound?
A common starting point for this compound concentration is in the range of 10-50 µM. The optimal pre-incubation time can vary significantly depending on the cell type and the specific experimental conditions. A standard recommendation is to pre-incubate the cells with this compound for 30 minutes to 2 hours before inducing apoptosis. However, for maximal inhibition, this timing may need to be optimized empirically.
Q3: How do I determine the optimal incubation time for my specific cell line?
To determine the optimal incubation time, a time-course experiment is recommended. This involves pre-incubating your cells with a fixed concentration of this compound for varying durations (e.g., 30 min, 1 hr, 2 hrs, 4 hrs) before inducing apoptosis. The level of caspase-8 or downstream caspase-3 activity is then measured to identify the pre-incubation time that yields the maximum inhibitory effect.
Q4: Can this compound affect other caspases?
While this compound is highly selective for caspase-8, very high concentrations (>>50 µM) may lead to off-target effects and inhibit other caspases, such as caspase-6. It is crucial to perform dose-response experiments to find the lowest effective concentration that specifically inhibits caspase-8 without significant off-target activity.
Q5: Is this compound toxic to cells?
This compound is generally not considered cytotoxic at its effective inhibitory concentrations. However, prolonged incubation times or very high concentrations can potentially interfere with normal cellular processes. It is always advisable to include a vehicle control (e.g., DMSO) and a this compound-only control (without apoptosis induction) to assess any potential cytotoxicity in your specific cell model.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Incomplete inhibition of apoptosis despite using this compound. | 1. Suboptimal Incubation Time: The inhibitor was not present long enough to effectively block caspase-8 before the apoptotic signal was initiated. 2. Insufficient Concentration: The concentration of this compound may be too low for the specific cell type or stimulus strength. 3. Alternative Apoptotic Pathway: The apoptotic stimulus may be activating an intrinsic (caspase-9 dependent) pathway that is not blocked by a caspase-8 inhibitor. | 1. Optimize Incubation Time: Perform a time-course experiment (e.g., pre-incubation for 0.5, 1, 2, 4 hours) to find the optimal window for inhibition. 2. Optimize Concentration: Perform a dose-response experiment with a range of this compound concentrations (e.g., 10 µM, 25 µM, 50 µM, 100 µM). 3. Investigate Pathway: Use an inhibitor for the intrinsic pathway, such as Z-IETD-FMK (caspase-9 inhibitor), to determine the dominant apoptotic route. |
| High background or cell death in control groups. | 1. Solvent Toxicity: The solvent for this compound (commonly DMSO) may be at a toxic concentration. 2. Inhibitor Cytotoxicity: The this compound itself might be causing cytotoxicity at the concentration or incubation time used. | 1. Check Solvent Concentration: Ensure the final DMSO concentration is non-toxic for your cells (typically ≤ 0.1%). Run a vehicle-only control. 2. Assess Inhibitor Toxicity: Include a control with cells treated only with this compound (no apoptotic stimulus) for the longest duration of your experiment to check for cytotoxic effects. |
| Inconsistent results between experiments. | 1. Cell Health and Passage Number: Variations in cell confluency, passage number, or overall health can affect their response to stimuli and inhibitors. 2. Reagent Stability: this compound, like many reagents, can degrade with improper storage or multiple freeze-thaw cycles. | 1. Standardize Cell Culture: Use cells within a consistent passage number range and seed them to reach a specific confluency for the experiment. 2. Proper Reagent Handling: Aliquot the this compound stock solution upon receipt and store it at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
Experimental Data Summary
The following table summarizes typical experimental conditions for this compound usage based on published studies.
| Cell Type | Apoptotic Stimulus | This compound Concentration (µM) | Pre-incubation Time | Observed Effect | Reference |
| Jurkat T cells | Anti-Fas antibody (CH11) | 20 - 50 | 30 min - 1 hr | Significant reduction in caspase-3 activity and apoptosis. | |
| Human Keratinocytes | UVB Irradiation | 50 | 1 hr | Inhibition of UVB-induced apoptosis and caspase-8 activation. | |
| HT-29 Colon Cancer Cells | TNF-α + Cycloheximide | 20 - 100 | 2 hrs | Dose-dependent inhibition of caspase-8 and downstream effector caspases. | |
| Primary Neurons | Oxygen-Glucose Deprivation | 10 - 20 | 30 min | Neuroprotective effects by blocking the extrinsic apoptotic pathway. |
Key Signaling & Experimental Workflow Visualizations
Caption: this compound inhibits the extrinsic apoptosis pathway by irreversibly binding to active caspase-8.
Caption: A typical experimental workflow for determining the optimal this compound pre-incubation time.
Detailed Experimental Protocol: Time-Course Optimization of this compound
This protocol provides a framework for determining the optimal pre-incubation time for this compound in a cell-based assay using a colorimetric caspase activity assay as the readout.
1. Materials and Reagents:
-
Cell line of interest (e.g., Jurkat cells)
-
Complete cell culture medium
-
This compound (stock solution in DMSO, e.g., 20 mM)
-
Apoptotic stimulus (e.g., TNF-α and Cycloheximide)
-
Phosphate-Buffered Saline (PBS)
-
Caspase-8 Colorimetric Assay Kit (containing lysis buffer, substrate, etc.)
-
96-well microplate
-
Microplate reader
2. Experimental Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Incubate under standard conditions (e.g., 37°C, 5% CO2).
-
-
This compound Pre-incubation (Time-Course):
-
Prepare working solutions of this compound in complete medium to achieve a final concentration of 20 µM (or your chosen concentration).
-
Set up experimental groups for different pre-incubation times (e.g., 240 min, 120 min, 60 min, 30 min) and controls (No inhibitor, Vehicle control).
-
At the appropriate time point before apoptosis induction (e.g., for the 240 min point, add the inhibitor 4 hours before the stimulus), remove the old medium and add the this compound-containing medium to the respective wells. For the vehicle control, add medium with the equivalent concentration of DMSO.
-
-
Apoptosis Induction:
-
At Time = 0, add the apoptotic stimulus (e.g., TNF-α/CHX) to all wells except the negative control (untreated) and inhibitor-only control wells.
-
Incubate for the desired duration to induce apoptosis (e.g., 4-6 hours, this may also need optimization).
-
-
Cell Lysis and Caspase-8 Assay:
-
Following apoptosis induction, centrifuge the plate (if using suspension cells) and carefully remove the supernatant.
-
Wash the cells once with cold PBS.
-
Add the lysis buffer provided in the caspase assay kit to each well and incubate on ice as per the manufacturer's instructions.
-
Add the caspase-8 substrate (e.g., IETD-pNA) to each well.
-
Incubate the plate at 37°C for 1-2 hours, or as recommended by the kit manufacturer, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 405 nm for pNA) using a microplate reader.
-
Subtract the background reading (from a blank well) from all samples.
-
Calculate the percentage of caspase-8 inhibition for each pre-incubation time point relative to the "stimulus-only" control.
-
Plot the percentage of inhibition against the pre-incubation time to visualize the optimal duration for maximum inhibition.
-
how to avoid off-target effects of Z-Leed-fmk
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of Z-Leed-fmk, a caspase-13 and caspase-4 inhibitor. The information below will help you design experiments that minimize off-target effects and troubleshoot potential issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a cell-permeable, irreversible inhibitor of caspases. Its peptide sequence, Z-L-E(OMe)-E(OMe)-D(OMe)-FMK, is designed to target and inhibit the activity of specific caspases. It is primarily known as an inhibitor of caspase-13 and caspase-4 and can also inhibit caspase-1 processing.[1]
Q2: What are the potential off-target effects of this compound?
While specific off-target effects of this compound are not as extensively documented as those for the pan-caspase inhibitor Z-VAD-fmk, its structural similarity to other peptide-based caspase inhibitors suggests a potential for off-target activities. Researchers should be aware of the following potential off-target effects observed with similar compounds like Z-VAD-fmk:
-
Inhibition of other proteases: Peptide-based inhibitors can sometimes inhibit other classes of proteases with similar active sites, such as cathepsins and calpains.[2][3]
-
Induction of autophagy: A significant off-target effect of the related inhibitor Z-VAD-fmk is the induction of autophagy through the inhibition of N-glycanase 1 (NGLY1).[2][4][5][6][7][8] This can complicate the interpretation of results in studies focused on apoptosis.
Q3: How can I control for potential off-target effects of this compound?
To ensure that the observed effects are due to the inhibition of the intended target caspases, it is crucial to include proper experimental controls. Here are some recommendations:
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Dose-Response Curve: Perform a dose-response experiment to determine the minimal concentration of this compound required to inhibit the target caspase activity without causing non-specific effects.
-
Negative Control Compound: Use a negative control peptide that has a similar chemical structure but is not expected to inhibit caspases. Z-FA-fmk is a commonly used negative control for caspase inhibitors.[9]
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Alternative Inhibitors: To confirm that the observed phenotype is due to caspase inhibition, use a structurally different caspase inhibitor with a similar target profile.
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Rescue Experiments: If possible, perform a rescue experiment by expressing a form of the target caspase that is resistant to this compound.
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Monitor for Autophagy: If autophagy is a potential confounding factor in your experiments, monitor for its induction using techniques such as LC3-II immunoblotting or GFP-LC3 puncta formation.[2][5][6]
Q4: Are there any alternatives to this compound?
The choice of inhibitor depends on the specific caspases you are targeting. For broader caspase inhibition without the induction of autophagy, Q-VD-OPh has been suggested as a suitable alternative to Z-VAD-fmk.[2][6][7] For specific inhibition of caspase-1, Ac-YVAD-cmk has been shown to be more specific than Z-VAD-fmk in certain contexts.[10] Researchers should carefully review the literature to select the most appropriate inhibitor for their experimental system.
Troubleshooting Guide
This guide provides solutions to common issues encountered when using this compound.
| Problem | Possible Cause | Recommended Solution |
| No inhibition of target caspase activity | 1. Incorrect inhibitor concentration: The concentration of this compound may be too low. 2. Inhibitor degradation: The inhibitor may have degraded due to improper storage or handling. 3. Cell permeability issues: The inhibitor may not be efficiently entering the cells. | 1. Perform a dose-response experiment to determine the optimal concentration. 2. Ensure the inhibitor is stored correctly at -20°C and handle it as recommended by the manufacturer. 3. Verify cell permeability using a positive control for apoptosis inhibition. |
| Unexpected cell death or toxicity | 1. High inhibitor concentration: The concentration of this compound may be too high, leading to off-target toxicity. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. 3. Off-target effects: The inhibitor may be affecting other cellular pathways essential for survival. | 1. Lower the concentration of this compound. 2. Ensure the final concentration of the solvent in the culture medium is below toxic levels (typically <0.5%). 3. Investigate potential off-target effects by using the controls mentioned in the FAQ section. |
| Induction of autophagy | Off-target inhibition of NGLY1: this compound, similar to Z-VAD-fmk, may be inhibiting NGLY1.[2][4][5][6] | 1. Monitor for autophagy markers (e.g., LC3-II, p62). 2. Use an alternative caspase inhibitor that does not induce autophagy, such as Q-VD-OPh.[2][6][7] 3. Use siRNA to knock down the target caspase as an alternative to chemical inhibition. |
| Inconsistent results | 1. Variability in experimental conditions: Inconsistent cell density, treatment times, or inhibitor concentrations. 2. Inhibitor stability: Repeated freeze-thaw cycles of the inhibitor stock solution. | 1. Standardize all experimental parameters. 2. Aliquot the inhibitor stock solution upon reconstitution to avoid multiple freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound
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Cell Seeding: Seed your cells of interest in a multi-well plate at a density that will allow for optimal growth during the experiment.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in your cell culture medium. A typical starting range is 1 µM to 100 µM. Also, prepare a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest inhibitor concentration).
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Treatment: Add the different concentrations of this compound and the vehicle control to the cells.
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Induction of Apoptosis: After a pre-incubation period with the inhibitor (e.g., 1-2 hours), induce apoptosis using a known stimulus.
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Assay for Caspase Activity: After the appropriate incubation time, measure the activity of the target caspase using a commercially available assay (e.g., a fluorometric or colorimetric assay).
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Data Analysis: Plot the caspase activity against the inhibitor concentration to determine the IC50 (the concentration at which 50% of the caspase activity is inhibited). The optimal concentration for your experiments should be the lowest concentration that gives maximal inhibition of the target caspase.
Protocol 2: Monitoring for Autophagy Induction
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Treatment: Treat your cells with this compound at the determined optimal concentration, a vehicle control, and a positive control for autophagy induction (e.g., rapamycin or starvation).
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Protein Extraction: After the desired treatment time, lyse the cells and collect the protein extracts.
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Western Blotting: Perform a Western blot analysis to detect the levels of LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio is indicative of an increase in autophagosome formation. Also, probe for p62/SQSTM1, a protein that is degraded during autophagy; its accumulation can indicate a blockage in autophagic flux.
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Microscopy (optional): If you have cells stably expressing GFP-LC3, you can monitor the formation of GFP-LC3 puncta using fluorescence microscopy. An increase in the number of puncta per cell indicates autophagy induction.
Visualizations
Caption: Potential on-target and off-target pathways of this compound.
Caption: Recommended experimental workflow for using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 3. zVAD-fmk prevents cisplatin-induced cleavage of autophagy proteins but impairs autophagic flux and worsens renal function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Off-target inhibition of NGLY1 by the polycaspase inhibitor Z-VAD-fmk induces cellular autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Off‐target inhibition of NGLY1 by the polycaspase inhibitor Z‐VAD‐fmk induces cellular autophagy | Semantic Scholar [semanticscholar.org]
- 8. Cellular autophagy, an unbidden effect of caspase inhibition by zVAD-fmk - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Z-LEHD-FMK, Caspase-9 Inhibitor [bdbiosciences.com]
- 10. Applying caspase-1 inhibitors for inflammasome assays in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Z-Leed-fmk stability in different cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Z-LEED-fmk, a specific inhibitor of caspase-4 and caspase-13. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a cell-permeable, irreversible peptide inhibitor of caspases. Its primary targets are caspase-4 and caspase-13.[1] In humans, the likely orthologue of bovine caspase-13 is caspase-4, making this compound a key tool for studying caspase-4-mediated signaling pathways.[2]
Q2: How should I store and reconstitute this compound?
A2: Lyophilized this compound powder is stable for up to one year when stored at -20°C to -70°C.[3] For use, it should be reconstituted in high-purity dimethyl sulfoxide (DMSO) to create a stock solution, typically at a concentration of 10-20 mM.[3] This stock solution is stable for up to 6 months when stored in aliquots at -20°C.[3] It is crucial to avoid repeated freeze-thaw cycles.[3]
Q3: What is the recommended working concentration for this compound in cell culture?
A3: The optimal working concentration of this compound can vary depending on the cell type, the specific apoptotic or inflammatory stimulus, and the duration of the experiment.[3] A general starting range is between 10 µM and 100 µM.[3] It is highly recommended to perform a dose-response experiment to determine the most effective concentration for your specific experimental setup.
Q4: Is this compound toxic to cells?
A4: this compound itself is generally not considered cytotoxic at effective inhibitory concentrations. However, the solvent used to dissolve it, DMSO, can be toxic to cells at higher concentrations. It is recommended to keep the final concentration of DMSO in the cell culture medium below 0.5% to avoid solvent-induced toxicity.[3] Always include a vehicle control (DMSO alone) in your experiments to account for any potential effects of the solvent.
Stability of this compound in Cell Culture Media
Table 1: Estimated Stability of this compound in Common Cell Culture Media at 37°C
| Cell Culture Medium | Serum Presence | Estimated Half-life (t½) | Recommendations |
| DMEM | 10% FBS | 4 - 6 hours | For experiments longer than 6 hours, consider replenishing the inhibitor with media changes. |
| RPMI-1640 | 10% FBS | 4 - 6 hours | Similar to DMEM, periodic replenishment is advised for long-term experiments. |
| Serum-Free Media | N/A | 6 - 8 hours | Stability may be slightly enhanced in the absence of serum proteases. |
Disclaimer: The half-life values presented in this table are estimations based on data from similar compounds and general knowledge of peptide stability. Empirical determination of this compound stability in your specific experimental system is recommended.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Incomplete inhibition of caspase activity | Inhibitor concentration is too low: The optimal concentration can vary between cell types and experimental conditions. | Perform a dose-response curve to determine the effective concentration of this compound for your specific cell line and stimulus. |
| Degradation of the inhibitor: this compound may have limited stability in cell culture media at 37°C. | For long-term experiments, consider replenishing the inhibitor every 4-6 hours by performing partial media changes containing fresh this compound. | |
| Timing of inhibitor addition: For effective inhibition, this compound should be present before or at the time of caspase activation. | Add this compound to your cell cultures 30-60 minutes before applying the apoptotic or inflammatory stimulus. | |
| Observed cell toxicity | High DMSO concentration: The final concentration of DMSO in the culture medium may be too high. | Ensure the final DMSO concentration does not exceed 0.5%. Prepare a higher concentration stock solution of this compound if necessary to minimize the volume of DMSO added. |
| "Off-target" effects: At very high concentrations, the inhibitor might have unintended effects on other cellular processes. | Use the lowest effective concentration of this compound as determined by your dose-response experiments. Include a negative control peptide, such as Z-FA-fmk, to assess non-specific effects. | |
| Variability between experiments | Inconsistent inhibitor activity: Improper storage of the this compound stock solution can lead to degradation. | Aliquot the reconstituted this compound stock solution and store it at -20°C. Avoid repeated freeze-thaw cycles. |
| Differences in cell culture conditions: Variations in cell density, passage number, or media composition can affect experimental outcomes. | Maintain consistent cell culture practices and carefully document all experimental parameters. |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration
-
Cell Seeding: Plate your cells at the desired density in a multi-well plate and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a series of dilutions of your this compound stock solution in your cell culture medium to achieve a range of final concentrations (e.g., 1, 5, 10, 20, 50, 100 µM).
-
Pre-incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO only). Incubate for 30-60 minutes at 37°C.
-
Stimulation: Add the apoptotic or inflammatory stimulus to the wells.
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Incubation: Incubate for the desired period.
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Endpoint Analysis: Assess caspase activity using a suitable assay (e.g., a fluorometric caspase activity assay or Western blotting for cleaved caspase substrates like PARP).
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Data Analysis: Plot the caspase activity against the this compound concentration to determine the IC50 (the concentration at which 50% of the caspase activity is inhibited).
Protocol 2: Assessing this compound Stability in Cell Culture
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Inhibitor Addition: Add this compound at its optimal working concentration to a flask of your chosen cell culture medium (with or without serum).
-
Incubation: Incubate the medium at 37°C in a 5% CO₂ incubator.
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Time-course Sampling: At various time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), collect an aliquot of the medium.
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Caspase Activity Assay: Prepare cell lysates containing activated caspase-4. Add the collected medium samples to the cell lysates and measure the remaining inhibitory activity of this compound using a caspase-4 activity assay.
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Data Analysis: Plot the percentage of remaining this compound activity against time to estimate its half-life in the cell culture medium.
Signaling Pathways and Experimental Workflows
This compound in the Non-Canonical Inflammasome Pathway
This compound is an inhibitor of caspase-4, a key component of the non-canonical inflammasome pathway. This pathway is activated by intracellular lipopolysaccharide (LPS) from Gram-negative bacteria.
Caption: this compound inhibits the non-canonical inflammasome pathway.
Experimental Workflow for Assessing this compound Efficacy
This diagram outlines the general workflow for testing the effectiveness of this compound in a cell-based assay.
Caption: Workflow for evaluating this compound's inhibitory effects.
References
Technical Support Center: Enhancing Z-Leed-fmk Efficacy in Resistant Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to the caspase inhibitor Z-Leed-fmk in various cell lines. The information is tailored for researchers, scientists, and drug development professionals to help diagnose resistance mechanisms and implement strategies to improve experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a cell-permeable, irreversible inhibitor of caspases. It specifically targets caspase-13 and caspase-4 and has been shown to inhibit the processing of caspase-1.[1] Its primary mechanism is to block the proteolytic activity of these caspases, thereby inhibiting downstream signaling pathways involved in apoptosis and pyroptosis.
Q2: Why are some of my cell lines resistant to this compound-induced cell death?
A2: Resistance to this compound can arise from several factors:
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Upregulation of Inhibitor of Apoptosis Proteins (IAPs): Proteins like XIAP, cIAP1, and cIAP2 can directly bind to and inhibit caspases, preventing this compound from effectively blocking the apoptotic cascade.
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Downregulation or Mutation of Key Caspases: Reduced expression or mutations in caspase-8 or other caspases targeted by this compound can render the inhibitor ineffective.
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Activation of Alternative Cell Death Pathways: When the caspase-dependent apoptotic pathway is blocked, cells can activate alternative, caspase-independent cell death mechanisms such as necroptosis.
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Expression of Multidrug Resistance (MDR) Transporters: Although evidence is varied, efflux pumps like P-glycoprotein (MDR1) could potentially reduce the intracellular concentration of this compound.
Q3: What is a typical working concentration for this compound?
A3: The optimal working concentration of this compound is highly cell-type dependent and should be determined empirically for your specific experimental system. However, a general starting range for in vitro cell culture experiments is between 10 µM and 100 µM.
Q4: How should I prepare and store this compound?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is recommended to prepare single-use aliquots of the stock solution and store them at -20°C to avoid repeated freeze-thaw cycles, which can reduce its efficacy.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in resistant cell lines and provides potential solutions.
| Problem | Possible Cause | Suggested Solution |
| No observable increase in cell death after this compound treatment. | Cell line is resistant due to high IAP expression. | 1. Co-treat with a SMAC mimetic: SMAC mimetics antagonize IAPs, thereby restoring caspase activity. Refer to the "Protocol for Co-treatment with this compound and a SMAC Mimetic." 2. Confirm IAP upregulation: Perform a western blot to assess the expression levels of XIAP, cIAP1, and cIAP2 in your resistant cell line compared to a sensitive control. |
| Ineffective concentration of this compound. | Perform a dose-response experiment to determine the optimal concentration for your cell line. Test a range from 10 µM to 100 µM. | |
| Degraded this compound. | Use a fresh aliquot of this compound stock solution. Ensure proper storage at -20°C. | |
| Cell death is observed, but it doesn't appear to be apoptotic. | Activation of necroptosis. | 1. Induce and confirm necroptosis: Co-treat cells with this compound and a necroptosis inducer like TNF-α. Assess for markers of necroptosis such as phosphorylation of MLKL and RIPK3 via western blot. Refer to the "Protocol for Induction of Necroptosis." 2. Inhibit necroptosis: Use a necroptosis inhibitor like Necrostatin-1 to see if it rescues the cells from death, confirming this pathway is active. |
| Variability in results between experiments. | Inconsistent cell health or density. | Ensure consistent cell passage number, confluency, and seeding density for all experiments. |
| Inconsistent reagent preparation. | Prepare fresh dilutions of this compound and other reagents for each experiment from single-use aliquots. | |
| Difficulty in detecting caspase cleavage by western blot. | Timing of analysis is not optimal. | Perform a time-course experiment to identify the peak of caspase cleavage after treatment. |
| Low protein concentration. | Ensure you are loading a sufficient amount of protein for your western blot (typically 20-40 µg). | |
| Poor antibody quality. | Use a validated antibody for cleaved caspases and include appropriate positive and negative controls. |
Data Presentation
Table 1: Representative Dose-Response Data for this compound in Sensitive vs. Resistant Cell Lines
| Cell Line | Treatment | Concentration Range (µM) | IC50 (µM) |
| Sensitive (e.g., Jurkat) | This compound | 0.1 - 100 | ~25 |
| Resistant (e.g., HT-29) | This compound | 0.1 - 100 | >100 |
| Resistant (HT-29) | This compound + TRAIL (100 ng/mL) | 0.1 - 100 | ~40 |
Note: These are example values and will vary depending on the specific cell line and experimental conditions.
Table 2: Quantitative Analysis of Apoptosis vs. Necroptosis Induction
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+/PI-) | % Necroptotic Cells (Annexin V+/PI+) |
| Resistant | This compound (50 µM) | < 5% | < 5% |
| Resistant | TNF-α (20 ng/mL) | ~15% | ~10% |
| Resistant | This compound (50 µM) + TNF-α (20 ng/mL) | < 5% | ~60% |
Data represents typical results from flow cytometry analysis.
Experimental Protocols
Protocol for Co-treatment with this compound and TRAIL
This protocol is designed to enhance this compound efficacy by co-administering TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand), which can sensitize resistant cells to apoptosis.
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Cell Seeding: Plate resistant cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
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Reagent Preparation:
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Prepare a 2X stock solution of this compound in your cell culture medium.
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Prepare a 2X stock solution of TRAIL (e.g., 200 ng/mL) in your cell culture medium.
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Treatment:
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Remove the old medium from the wells.
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Add 50 µL of the 2X this compound solution to the appropriate wells.
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Add 50 µL of the 2X TRAIL solution to the appropriate wells.
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For combination treatment, add 50 µL of 2X this compound followed by 50 µL of 2X TRAIL.
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Include wells with vehicle control (DMSO) and single-agent controls.
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Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
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Assessment of Cell Viability:
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Perform an MTT or other cell viability assay according to the manufacturer's instructions.
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Alternatively, assess apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
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Protocol for Induction of Necroptosis with this compound and TNF-α
This protocol aims to induce necroptosis, a form of programmed necrosis, in resistant cell lines by inhibiting caspases while stimulating the TNF receptor pathway.
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Cell Seeding: Plate cells in a suitable format (e.g., 6-well plate for western blot, 96-well plate for viability assays) and allow them to adhere overnight.
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Pre-treatment with this compound:
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Treat the cells with this compound (e.g., 20-50 µM) for 1-2 hours prior to TNF-α treatment.
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-
TNF-α Treatment:
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Add TNF-α to the wells to a final concentration of 10-100 ng/mL.
-
-
Incubation: Incubate for 4-24 hours, depending on the cell line and the endpoint being measured.
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Analysis:
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Cell Viability: Measure cell viability using a lactate dehydrogenase (LDH) assay, which quantifies membrane integrity loss, a hallmark of necrosis.
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Western Blot: Lyse the cells and perform a western blot to detect the phosphorylation of MLKL and RIPK3, key markers of necroptosis.
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Flow Cytometry: Stain cells with Annexin V and PI. Necroptotic cells will be double-positive.
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Protocol for Caspase-3 Activity Assay
This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
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Induce Apoptosis: Treat your cells with the experimental conditions (e.g., this compound with a sensitizer) and include a positive control (e.g., staurosporine) and a negative (untreated) control.
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Cell Lysis:
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Pellet the cells by centrifugation.
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Resuspend the cell pellet in chilled cell lysis buffer and incubate on ice for 10 minutes.
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Centrifuge at high speed to pellet the cellular debris.
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Assay Reaction:
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Transfer the supernatant (cell lysate) to a new tube.
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Add the caspase-3 substrate (e.g., DEVD-pNA) to the lysate.
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Incubate at 37°C for 1-2 hours.
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Measurement: Measure the absorbance at 405 nm using a microplate reader. The amount of p-nitroaniline (pNA) released is proportional to the caspase-3 activity.[2]
Visualizations
Caption: Mechanisms of this compound action and resistance.
Caption: Workflow for improving this compound efficacy.
References
Z-Leed-fmk not inhibiting caspase activity what to do
Welcome to the technical support center for Z-LEED-fmk. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound as a caspase inhibitor in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues that may arise during your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeable and irreversible caspase inhibitor.[1] Its peptide sequence, Z-L-E(OMe)-E(OMe)-D(OMe)-FMK, is designed to target and bind to the active site of specific caspases, thereby preventing their proteolytic activity. It is primarily known as an inhibitor of caspase-13 and caspase-4 and has also been shown to inhibit caspase-1 processing.[1] The fluoromethyl ketone (FMK) group forms a covalent bond with the caspase's active site, leading to irreversible inhibition.
Q2: How should I reconstitute and store this compound?
Proper reconstitution and storage are critical for maintaining the inhibitor's activity.
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Reconstitution: this compound is typically supplied as a lyophilized powder. It should be reconstituted in high-purity dimethyl sulfoxide (DMSO) to create a stock solution, commonly at a concentration of 20 mM.
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Storage:
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Lyophilized Powder: Store at -20°C for up to one year.
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Reconstituted in DMSO: Store at -20°C for up to six months. Avoid repeated freeze-thaw cycles.
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Q3: What is the recommended working concentration for this compound in cell culture experiments?
The optimal working concentration of this compound can vary significantly depending on the cell type, the specific apoptotic stimulus, and the duration of the experiment. A general starting range is between 50 nM and 100 µM. It is highly recommended to perform a dose-response experiment to determine the most effective concentration for your specific experimental setup.
Troubleshooting Guide: this compound Not Inhibiting Caspase Activity
This guide addresses the common problem of observing no or low inhibition of caspase activity after treatment with this compound.
Problem 1: Ineffective Inhibition of Caspase Activity
| Possible Cause | Troubleshooting Step | Experimental Protocol/Validation |
| Improper Inhibitor Preparation or Storage | 1. Verify Reconstitution: Ensure this compound was fully dissolved in high-purity DMSO. A pellet may not be visible. 2. Check Storage Conditions: Confirm that the lyophilized powder and reconstituted stock solution have been stored at the correct temperatures and that the expiration dates have not been exceeded. Avoid multiple freeze-thaw cycles. 3. Prepare Fresh Stock: If in doubt, reconstitute a fresh vial of this compound. | Protocol: Reconstitute 1 mg of this compound (MW: 696 Da) in 86 µL of ACS grade DMSO to make a 20 mM stock solution. |
| Suboptimal Inhibitor Concentration | 1. Titrate the Inhibitor: Perform a dose-response experiment with a range of this compound concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM) to determine the optimal concentration for your cell line and stimulus. 2. Increase Incubation Time: The inhibitor may require a longer pre-incubation time to effectively penetrate the cells and inhibit caspases before the apoptotic stimulus is applied. | Protocol: Seed cells and pre-incubate with varying concentrations of this compound for 1-2 hours before inducing apoptosis. Measure caspase activity at different time points post-induction. |
| Cell Permeability Issues | 1. Verify Cell Permeability: The benzyloxycarbonyl (Z) group and O-methyl side chains are designed to enhance cell permeability. However, permeability can vary between cell types. 2. Use a Positive Control Inhibitor: Include a well-characterized, cell-permeable pan-caspase inhibitor like Z-VAD-fmk as a positive control for caspase inhibition. | Protocol: Run parallel experiments with this compound and Z-VAD-fmk. If Z-VAD-fmk inhibits caspase activity but this compound does not, it may indicate an issue with the specific inhibitor's permeability or target specificity in your system. |
| DMSO Toxicity | 1. Limit Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should not exceed 1.0%, as higher concentrations can be toxic to cells and mask the effect of the inhibitor. 2. Include a Vehicle Control: Always include a vehicle control (cells treated with the same concentration of DMSO as the highest inhibitor concentration) to assess the effect of the solvent on cell viability and caspase activity. | Protocol: Prepare serial dilutions of the this compound stock in a protein-containing buffer (e.g., PBS + 1% BSA or culture media) before adding to the cell culture to minimize the final DMSO concentration. |
| Incorrect Caspase Target | 1. Confirm the Caspase Pathway: this compound is specific for caspase-13 and -4.[1] If the apoptotic pathway in your experimental model is not mediated by these caspases, this compound will not be effective. 2. Use a Pan-Caspase Inhibitor: Use a broad-spectrum caspase inhibitor like Z-VAD-fmk to confirm that the observed cell death is caspase-dependent. | Protocol: Use a pan-caspase inhibitor to determine if apoptosis is caspase-mediated. If it is, consider using inhibitors specific to other caspases (e.g., Z-IETD-fmk for caspase-8, Z-LEHD-fmk for caspase-9) to dissect the pathway. |
| Inactive Apoptotic Induction | 1. Verify Apoptosis Induction: Ensure that your method of inducing apoptosis is effective. 2. Positive Control for Apoptosis: Include a positive control for apoptosis (e.g., a known apoptosis inducer like staurosporine or TNF-α) to confirm that the cells are capable of undergoing apoptosis. | Protocol: Measure key markers of apoptosis in your positive control cells, such as caspase-3/7 activation, PARP cleavage, or Annexin V staining, to validate your apoptosis induction protocol. |
Quantitative Data Summary
| Parameter | This compound | Z-VAD-fmk (Pan-Caspase Inhibitor) | Z-FA-fmk (Negative Control) |
| Target Caspases | Caspase-13, Caspase-4, Caspase-1 (processing)[1] | Broad spectrum (Caspase-1, -3, -4, -5, -6, -7, -8, -9) | None (Inhibits Cathepsins B and L) |
| Typical Working Conc. | 50 nM - 100 µM | 20 µM - 200 µM | Used at similar concentrations to test inhibitors |
| Reconstitution Solvent | DMSO | DMSO | DMSO |
| Storage (Reconstituted) | -20°C for up to 6 months | -20°C | -20°C |
Experimental Protocols
Protocol 1: General Procedure for Using this compound in Cell Culture
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Cell Seeding: Plate cells at the desired density in a multi-well plate and allow them to adhere overnight.
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Inhibitor Preparation:
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Thaw the 20 mM this compound stock solution on ice.
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Prepare the desired working concentrations by diluting the stock solution in serum-free media or PBS containing 1% BSA immediately before use.
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Pre-incubation:
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Remove the culture medium from the cells.
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Add the medium containing the desired concentration of this compound or controls (vehicle control, negative control inhibitor).
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Incubate the cells for 1-2 hours at 37°C in a CO2 incubator.
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Apoptosis Induction:
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Add the apoptotic stimulus to the wells containing the inhibitor.
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Incubate for the desired period.
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Assessment of Caspase Activity:
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Harvest the cells and measure caspase activity using a commercially available assay kit (e.g., a fluorometric assay for caspase activity).
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Protocol 2: Caspase Activity Assay (Fluorometric)
This protocol provides a general outline for measuring caspase activity in cell lysates.
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Cell Lysis:
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After experimental treatment, collect both adherent and floating cells.
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Wash the cells with ice-cold PBS.
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Lyse the cells in a chilled lysis buffer provided with a caspase assay kit.
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Incubate the lysate on ice for 10-15 minutes.
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Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.
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Caspase Activity Measurement:
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Transfer the supernatant (cell lysate) to a new microfuge tube.
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Determine the protein concentration of each lysate.
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In a 96-well black plate, add 50 µg of protein from each lysate to each well.
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Add the caspase substrate (e.g., Ac-LEED-AFC for caspase-13) and reaction buffer to each well.
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Incubate the plate at 37°C for 1-2 hours, protected from light.
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Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC).
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Controls:
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Blank: Reaction buffer and substrate without cell lysate.
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Negative Control: Lysate from untreated cells.
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Positive Control: Lysate from cells treated with an apoptosis inducer without any inhibitor.
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Inhibitor Control: Lysate from cells treated with the apoptosis inducer and a known caspase inhibitor.
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Visualizations
Signaling Pathway: Non-Canonical Inflammasome Activation
Caption: Non-canonical inflammasome pathway showing inhibition by this compound.
Experimental Workflow: Troubleshooting this compound Inactivity
References
validating Z-Leed-fmk inhibitor activity in your experimental setup
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating the activity of the Z-LEED-fmk caspase inhibitor in their experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a cell-permeable, irreversible inhibitor of caspases. Its primary targets are reported to be caspase-13 and caspase-4. It has also been shown to inhibit the processing of caspase-1 in certain cellular contexts.
Q2: What is the recommended working concentration for this compound?
The optimal working concentration of this compound is highly dependent on the cell type, the apoptosis-inducing stimulus, and the duration of the experiment. A general starting range is between 50 nM and 100 µM.[1] It is crucial to perform a dose-response experiment to determine the most effective concentration for your specific assay.
Q3: How should I dissolve and store this compound?
This compound is typically dissolved in high-purity DMSO to create a stock solution (e.g., 20 mM).[1] For very hydrophobic peptides, a small amount of DMSO can be used initially, followed by dilution with an aqueous buffer. Lyophilized this compound is stable for at least a year when stored at -20°C to -70°C. Once reconstituted in DMSO, the solution is stable for up to 6 months at -20°C.[1] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution.
Q4: Do I need a solvent control in my experiments?
Yes, a solvent control (e.g., DMSO) is essential. High concentrations of DMSO can be toxic to cells and may mask the specific effects of the inhibitor.[1] The final concentration of DMSO in your cell culture should typically not exceed 1.0%.
Q5: What are some common off-target effects of FMK-based caspase inhibitors?
Fluoromethyl ketone (FMK)-derivatized peptide inhibitors can have off-target effects. For instance, the pan-caspase inhibitor Z-VAD-fmk has been shown to inhibit other cysteine proteases like cathepsins and calpains, as well as the N-glycanase NGLY1, which can induce autophagy.[2][3][4][5][6] While specific off-target effects of this compound are less documented, it is important to consider this possibility when interpreting unexpected results.
Troubleshooting Guides
General Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No inhibition of apoptosis observed. | Inhibitor concentration is too low. | Perform a dose-response experiment with a wider range of this compound concentrations. |
| Inhibitor was added too late. | Add this compound prior to or concurrently with the apoptotic stimulus. | |
| Inhibitor is inactive. | Ensure proper storage and handling of the inhibitor. Use a fresh aliquot. | |
| Apoptosis is occurring through a caspase-independent pathway. | Investigate alternative cell death pathways. | |
| High background apoptosis in control cells. | Cells are unhealthy or overgrown. | Use healthy, log-phase cells for your experiments. |
| DMSO concentration is too high. | Ensure the final DMSO concentration is non-toxic to your cells (typically <1%). | |
| Inconsistent results between experiments. | Variability in cell density or treatment timing. | Standardize cell seeding density and the timing of inhibitor and stimulus addition. |
| Inhibitor solution is not properly mixed. | Ensure the inhibitor is fully dissolved and the final solution is homogenous. |
Troubleshooting Specific Assays
| Assay | Problem | Possible Cause | Suggested Solution |
| Caspase Activity Assay | Low or no signal in positive control. | Cell lysis is incomplete. | Ensure complete cell lysis by following the protocol carefully. |
| Incorrect assay timing. | Perform a time-course experiment to determine the peak of caspase activity. | ||
| Incorrect wavelength/filter settings. | Verify the correct excitation and emission wavelengths for the fluorometric or colorimetric substrate. | ||
| High background signal. | Autocatalytic activation of caspases in lysate. | Keep lysates on ice and perform the assay as quickly as possible. | |
| Western Blot | No cleaved caspase band detected in positive control. | Poor antibody quality. | Use an antibody validated for the detection of the cleaved form of the target caspase. |
| Insufficient protein loading. | Load an adequate amount of protein (e.g., ~20 µg of cell extract per lane). | ||
| Inefficient protein transfer. | Optimize transfer conditions (time, voltage) for your specific protein size. | ||
| Non-specific bands observed. | Antibody concentration is too high. | Titrate the primary antibody to the optimal concentration. | |
| Flow Cytometry (Annexin V/PI) | High percentage of Annexin V positive cells in the negative control. | Mechanical stress during cell harvesting. | Handle cells gently. Avoid harsh trypsinization; use EDTA-free dissociation buffers as Annexin V binding is Ca²⁺-dependent.[7] |
| Cells are unhealthy. | Use healthy, log-phase cells. | ||
| Poor separation between populations. | Incorrect compensation settings. | Use single-stain controls to set proper compensation.[7] |
Experimental Protocols
Protocol 1: Caspase Activity Assay (Colorimetric)
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Induce Apoptosis: Treat cells with the desired apoptotic stimulus in the presence or absence of this compound. Include a vehicle-treated control group.
-
Cell Lysis:
-
Pellet 1-5 x 10⁶ cells by centrifugation.
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Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute to pellet debris.
-
Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.
-
-
Protein Quantification: Determine the protein concentration of the lysate.
-
Assay Reaction:
-
Dilute 50-200 µg of protein to 50 µL with Cell Lysis Buffer in a 96-well plate.
-
Add 50 µL of 2X Reaction Buffer (containing 10 mM DTT) to each sample.
-
Add 5 µL of the 4 mM DEVD-pNA substrate (final concentration 200 µM).
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Incubate at 37°C for 1-2 hours, protected from light.[8]
-
-
Data Acquisition: Read the absorbance at 400-405 nm using a microplate reader.
-
Analysis: Calculate the fold-increase in caspase activity by comparing the absorbance of the treated samples to the untreated control.
Protocol 2: Western Blot for Cleaved Caspase-3
-
Sample Preparation:
-
Treat cells as described in Protocol 1.
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Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Determine protein concentration.
-
-
SDS-PAGE:
-
Load approximately 20 µg of protein per lane onto a 10-15% SDS-polyacrylamide gel.
-
-
Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved caspase-3 overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Cleaved caspase-3 will appear as smaller fragments (e.g., p17/p19 and p12) compared to the full-length procaspase-3 (~35 kDa).
Protocol 3: Flow Cytometry for Apoptosis (Annexin V/PI Staining)
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Cell Treatment: Treat cells with the apoptotic stimulus in the presence or absence of this compound.
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Cell Harvesting:
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Collect both adherent and floating cells.
-
Wash cells with cold PBS.
-
-
Staining:
-
Resuspend cells in 1X Annexin V Binding Buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Data Acquisition: Analyze the cells by flow cytometry within one hour.
-
Analysis:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
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Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: Overview of apoptosis signaling pathways and the point of intervention for this compound.
Caption: General experimental workflow for validating this compound inhibitor activity.
Caption: A decision tree for troubleshooting experiments where this compound fails to inhibit apoptosis.
References
- 1. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 3. Off-target inhibition of NGLY1 by the polycaspase inhibitor Z-VAD-fmk induces cellular autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Off‐target inhibition of NGLY1 by the polycaspase inhibitor Z‐VAD‐fmk induces cellular autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular autophagy, an unbidden effect of caspase inhibition by zVAD-fmk - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Off‐target inhibition of NGLY1 by the polycaspase inhibitor Z‐VAD‐fmk induces cellular autophagy | Semantic Scholar [semanticscholar.org]
- 7. yeasenbio.com [yeasenbio.com]
- 8. abcam.com [abcam.com]
minimizing variability in Z-Leed-fmk treatment results
Welcome to the technical support center for Z-LEED-FMK, a cell-permeable and irreversible inhibitor of caspase-4 and caspase-13. This resource is designed for researchers, scientists, and drug development professionals to help minimize variability in experimental results and troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a synthetic peptide inhibitor belonging to the fluoromethyl ketone (FMK) class of caspase inhibitors. It is designed to irreversibly bind to the active site of specific caspases, thereby inhibiting their activity. Its primary targets are caspase-4 and caspase-13.[1] It has been shown to inhibit caspase-1 processing in macrophages infected with S. typhimurium.[1]
Q2: What are the main applications of this compound in research?
A2: Given its inhibitory action on caspase-4, this compound is a valuable tool for studying inflammatory signaling pathways, particularly the non-canonical inflammasome pathway which leads to pyroptosis. It can be used to investigate cellular responses to intracellular lipopolysaccharide (LPS) from Gram-negative bacteria.
Q3: How should I reconstitute and store this compound?
A3: this compound is typically supplied as a lyophilized powder. It should be reconstituted in high-purity dimethyl sulfoxide (DMSO) to create a stock solution. For example, to create a 20 mM stock solution from 1 mg of the compound (with a molecular weight of 696 g/mol ), you would add 86 µL of DMSO. The lyophilized powder is stable for at least one year when stored at -20°C to -70°C. Once reconstituted in DMSO, the stock solution is stable for up to 6 months at -20°C. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q4: What is the recommended working concentration for this compound in cell culture experiments?
A4: The optimal working concentration of this compound can vary significantly depending on the cell type, the specific apoptotic or inflammatory stimulus, and the duration of the experiment. A broad range of 50 nM to 100 µM has been suggested for in vitro studies. It is crucial to perform a dose-response experiment to determine the most effective concentration for your specific experimental setup.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in results between experiments | Inconsistent inhibitor concentration. | Always prepare fresh dilutions of this compound from a validated stock solution for each experiment. Ensure thorough mixing. |
| Cell passage number and confluency. | Use cells within a consistent and low passage number range. Seed cells to achieve a consistent confluency at the time of treatment. | |
| Variability in stimulus preparation. | Prepare fresh stimulus (e.g., LPS) for each experiment and ensure consistent concentration and incubation time. | |
| No or low inhibitory effect observed | Suboptimal inhibitor concentration. | Perform a dose-response curve (e.g., 1 µM, 10 µM, 50 µM, 100 µM) to determine the optimal concentration for your cell line and stimulus. |
| Insufficient pre-incubation time. | Pre-incubate cells with this compound for at least 30 minutes to 2 hours before adding the stimulus to allow for cell permeability and target engagement. | |
| Inhibitor degradation. | Ensure proper storage of both lyophilized powder and DMSO stock solutions at -20°C or colder. Avoid multiple freeze-thaw cycles. | |
| Cell toxicity or off-target effects | High DMSO concentration. | The final concentration of DMSO in the cell culture medium should not exceed 0.2% to 1.0%, as higher concentrations can be toxic to cells.[2] Run a vehicle control (DMSO alone) to assess its effect. |
| Inhibitor concentration is too high. | While determining the optimal concentration, assess cell viability (e.g., using Trypan Blue or a viability assay) at each concentration to identify a non-toxic effective dose. | |
| Off-target effects of FMK compounds. | Some studies have shown that certain FMK-based inhibitors can have off-target effects, such as inducing autophagy.[3][4][5][6] Consider using a negative control peptide with an FMK group, such as Z-FA-FMK, which does not inhibit caspases, to distinguish between caspase-specific and off-target effects.[2][7] | |
| Difficulty dissolving the lyophilized powder | Hydrophobicity of the peptide. | For hydrophobic peptides, initial dissolution in a small amount of an organic solvent like DMSO is recommended before further dilution in aqueous buffers or media.[1] |
Experimental Protocols
Protocol 1: General Procedure for this compound Treatment in Cell Culture
-
Cell Seeding: Plate cells at the desired density in a suitable culture vessel and allow them to adhere and reach the desired confluency.
-
Preparation of this compound Working Solution:
-
Thaw the 20 mM this compound stock solution at room temperature.
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Prepare a fresh intermediate dilution of the inhibitor in serum-free media or a protein-containing buffer (e.g., PBS with 1% BSA). For example, dilute the 20 mM stock 1:10 to get a 2 mM solution.
-
From the intermediate dilution, prepare the final working concentrations in your complete cell culture medium.
-
-
Inhibitor Pre-incubation:
-
Remove the old medium from the cells.
-
Add the medium containing the desired final concentration of this compound.
-
Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the cells for at least 30 minutes to 2 hours at 37°C in a CO2 incubator.
-
-
Stimulation:
-
Add the inflammatory or apoptotic stimulus (e.g., LPS) directly to the medium containing this compound.
-
Incubate for the desired experimental duration.
-
-
Downstream Analysis:
-
Harvest cells or cell lysates for analysis of caspase activity, cytokine release (e.g., IL-1β), or cell death (e.g., pyroptosis assessment by LDH release or GSDMD cleavage).
-
Protocol 2: Assessment of Caspase-4 Inhibition via Western Blot for Gasdermin D Cleavage
-
Experimental Setup: Follow the general treatment protocol above, including a positive control (stimulus without inhibitor) and a negative control (no stimulus).
-
Protein Lysate Preparation:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing a protease inhibitor cocktail.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for Gasdermin D (GSDMD). This will detect both the full-length and the cleaved (N-terminal) fragments.
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Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
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Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands.
-
-
Analysis: Compare the levels of the cleaved GSDMD fragment between the different treatment groups. A reduction in the cleaved GSDMD fragment in the this compound-treated samples compared to the positive control indicates inhibition of caspase-4 activity.
Visualizations
Caption: Non-canonical inflammasome pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for using this compound.
Caption: A logical flow for troubleshooting this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. resources.novusbio.com [resources.novusbio.com]
- 3. Off-target inhibition of NGLY1 by the polycaspase inhibitor Z-VAD-fmk induces cellular autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Off‐target inhibition of NGLY1 by the polycaspase inhibitor Z‐VAD‐fmk induces cellular autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 6. Cellular autophagy, an unbidden effect of caspase inhibition by zVAD-fmk - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and z-IETD-FMK is independent of their caspase inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Unexpected Results with Z-Leed-fmk
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Z-Leed-fmk, a cell-permeable and irreversible caspase inhibitor. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
1. Why am I observing unexpected levels of cell death after treating my cells with this compound?
While this compound is designed to inhibit apoptosis, unexpected cell death can occur due to several factors:
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Alternative Cell Death Pathways: Inhibition of caspase-8, a primary target of this compound, can sometimes shift the cell death mechanism towards necroptosis, a form of programmed necrosis. This is particularly relevant in systems where extrinsic apoptosis is induced.[1]
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Solvent Toxicity: this compound is typically dissolved in DMSO.[2] High concentrations of DMSO (generally above 0.5-1.0%) can be toxic to many cell lines.[2] It is crucial to include a vehicle-only control in your experiments to assess the impact of the solvent.
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Off-Target Effects: Although less documented for this compound specifically, related pan-caspase inhibitors like Z-VAD-fmk have been shown to have off-target effects, such as the induction of autophagy through inhibition of N-glycanase 1 (NGLY1).[3][4][5][6] This autophagic process could potentially lead to cell death in certain contexts.
2. I am not observing the expected inhibition of apoptosis with this compound. What could be the reason?
Several factors could contribute to a lack of efficacy:
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Inappropriate Concentration: The optimal concentration of this compound can vary significantly depending on the cell type, the apoptotic stimulus, and the duration of the experiment, with effective concentrations ranging from 50 nM to 100 µM.[2] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific model.
-
Compound Instability: this compound, once reconstituted in DMSO, should be stored at -20°C and is stable for up to 6 months.[2] Improper storage or repeated freeze-thaw cycles can lead to degradation of the compound.
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Dominant Alternative Apoptotic Pathway: this compound primarily targets caspase-13 and caspase-4, and by extension, can influence the extrinsic apoptotic pathway involving caspase-8.[7] If the induced apoptosis in your system is predominantly mediated by the intrinsic (mitochondrial) pathway, which relies on caspase-9 activation, this compound may have a limited effect.[1][8]
3. How can I be sure that the effects I am seeing are specific to caspase inhibition and not off-target effects?
To ensure the specificity of your results, consider the following controls:
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Use a Structurally Different Inhibitor: Employing an alternative caspase inhibitor with a different chemical structure can help confirm that the observed phenotype is due to caspase inhibition rather than an off-target effect of a specific compound. For example, Q-VD-OPh has been suggested as an alternative to Z-VAD-fmk to avoid off-target effects on NGLY1.[4][5][6]
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Molecular Controls: Utilize techniques like siRNA or CRISPR/Cas9 to specifically knock down the target caspase (e.g., caspase-8). If the phenotype of the knockdown matches the phenotype observed with this compound treatment, it provides strong evidence for on-target activity.
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Activity Assays: Directly measure the activity of the target caspases in the presence and absence of the inhibitor to confirm its efficacy in your experimental system.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| Working Concentration | 50 nM - 100 µM | The optimal concentration is highly dependent on the cell line and experimental conditions. A dose-response curve is recommended.[2] |
| Solvent | DMSO | Ensure the final concentration of DMSO in the cell culture medium is non-toxic (typically <0.5-1.0%).[2] |
| Stock Solution Storage | -20°C | Reconstituted stock solutions in DMSO are stable for up to 6 months.[2] |
| Lyophilized Compound Storage | -20°C to -70°C | Stable for up to 1 year.[2] |
Experimental Protocols
Caspase-8 Activity Assay (Fluorometric)
This protocol outlines a method to measure the activity of caspase-8 in cell lysates.
Materials:
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Cells treated with apoptotic stimulus +/- this compound
-
Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)
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Caspase-8 Substrate (e.g., Ac-IETD-AFC or Ac-LEED-AFC)[9]
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Fluorometer with excitation at ~400 nm and emission at ~505 nm
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96-well black microplate
Procedure:
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Cell Lysis:
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Induce apoptosis in your cell cultures with the desired stimulus, including a control group treated with this compound.
-
Harvest the cells and wash them with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer and incubate on ice for 15-20 minutes.
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Centrifuge at 14,000 x g for 15 minutes at 4°C.
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Collect the supernatant (cell lysate) for the assay. Determine the protein concentration of the lysate.
-
-
Assay Setup:
-
In a 96-well black microplate, add 50 µL of cell lysate to each well. It is recommended to use 100-200 µg of total protein per well.
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Prepare a blank well containing 50 µL of Lysis Buffer.
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Add 50 µL of 2x Reaction Buffer (containing DTT) to each well.
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-
Substrate Addition and Measurement:
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Add 5 µL of the caspase-8 substrate (e.g., 1 mM Ac-IETD-AFC) to each well.
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Immediately measure the fluorescence at time zero using a fluorometer.
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Incubate the plate at 37°C, protected from light.
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Measure the fluorescence at regular intervals (e.g., every 30-60 minutes) for 1-2 hours.
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-
Data Analysis:
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Subtract the blank reading from all sample readings.
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Calculate the change in fluorescence over time to determine the caspase-8 activity.
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Compare the activity in this compound-treated samples to the untreated controls.
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Visualizations
Caption: Extrinsic apoptosis pathway showing the role of Caspase-8 and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected experimental results with this compound.
References
- 1. Functions of Caspase 8: the Identified and the Mysterious - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resources.rndsystems.com [resources.rndsystems.com]
- 3. researchgate.net [researchgate.net]
- 4. Off-target inhibition of NGLY1 by the polycaspase inhibitor Z-VAD-fmk induces cellular autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 6. Cellular autophagy, an unbidden effect of caspase inhibition by zVAD-fmk - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. What are caspase 8 activators and how do they work? [synapse.patsnap.com]
- 9. protocols.io [protocols.io]
Z-Leed-fmk Technical Support Center: Your Guide to Effective Caspase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the use of Z-Leed-fmk, a potent and irreversible inhibitor of caspase-4 and caspase-13. Here, you will find detailed protocols, troubleshooting advice, and frequently asked questions to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a cell-permeable tetrapeptide inhibitor with the sequence Z-Leu-Glu(OMe)-Glu(OMe)-Asp(OMe)-FMK. It primarily targets and irreversibly inhibits caspase-4 and caspase-13.[1] It has also been shown to inhibit the processing of caspase-1 in macrophages infected with S. typhimurium.[1]
Q2: What is the mechanism of action of this compound?
A2: The fluoromethylketone (FMK) group at the C-terminus of the peptide allows this compound to form a covalent bond with the active site cysteine of the target caspase, leading to irreversible inhibition.[2] The benzyloxycarbonyl (Z) group at the N-terminus enhances its cell permeability.[2]
Q3: What is the recommended working concentration for this compound?
A3: The optimal working concentration of this compound can vary depending on the cell type, experimental conditions, and the specific application. A general starting range is between 50 nM and 100 µM.[2] It is crucial to perform a dose-response experiment to determine the most effective concentration for your specific assay.
Q4: How should I reconstitute and store this compound?
A4: this compound is typically provided as a lyophilized powder. It should be reconstituted in high-purity dimethyl sulfoxide (DMSO) to create a stock solution.[2] For example, adding 86 µL of DMSO to 1 mg of the compound will yield a 20 mM stock solution.[2] The lyophilized powder is stable for up to one year when stored at -20°C to -70°C. Once reconstituted in DMSO, the stock solution is stable for up to 6 months at -20°C.[2] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.
Q5: Is a control available for this compound experiments?
A5: Yes, for experiments using caspase inhibitors with a benzyloxycarbonyl (Z) group and an FMK functional group, Z-FA-FMK can be used as a negative control. Z-FA-FMK inhibits cathepsins B and L but not caspases.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or low inhibition of target activity | - Inadequate inhibitor concentration: The concentration of this compound may be too low for the specific cell type or experimental conditions. - Incorrect timing of inhibitor addition: The inhibitor may have been added too late to prevent the activation of caspases. - Degraded inhibitor: The this compound may have degraded due to improper storage or handling. | - Perform a dose-response experiment: Test a range of this compound concentrations to determine the optimal one for your system. - Optimize inhibitor addition time: Add this compound at the same time as or prior to the apoptotic or inflammatory stimulus. - Use a fresh aliquot of this compound: Ensure proper storage and handling of the inhibitor. |
| High background or off-target effects | - High DMSO concentration: The final concentration of DMSO in the cell culture may be causing cellular toxicity. - Non-specific binding: At high concentrations, this compound may exhibit off-target effects. The related pan-caspase inhibitor Z-VAD-fmk has been reported to inhibit other enzymes like N-glycanase 1 (NGLY1). | - Maintain a low final DMSO concentration: The total DMSO concentration in the cell culture should not exceed 1.0%.[2] Always include a vehicle control (DMSO alone) in your experiments. - Use the lowest effective concentration: Determine the minimal concentration of this compound that achieves the desired inhibition to minimize off-target effects. - Consider alternative inhibitors: If off-target effects are a concern, consider using a more specific inhibitor or a different class of inhibitor. |
| Difficulty detecting cleaved caspases by Western Blot | - Low protein loading: The amount of protein loaded on the gel may be insufficient to detect the cleaved caspase fragments. - Suboptimal antibody performance: The primary or secondary antibodies may not be sensitive enough or may be used at a suboptimal dilution. - Inefficient protein transfer: Small cleaved caspase fragments may be difficult to transfer efficiently to the membrane. | - Increase protein loading: Load a higher amount of protein lysate (e.g., 50-100 µg) per lane. - Optimize antibody conditions: Titrate the primary and secondary antibody concentrations and try different blocking buffers (e.g., BSA instead of milk for fainter bands). - Optimize transfer conditions: Use a membrane with a smaller pore size (e.g., 0.2 µm) and optimize the transfer time and voltage. |
| Inconsistent results between experiments | - Variability in cell culture: Differences in cell passage number, density, or health can affect the experimental outcome. - Inconsistent reagent preparation: Variations in the preparation of this compound stock solutions or other reagents can lead to inconsistencies. | - Standardize cell culture procedures: Use cells within a consistent passage number range and ensure consistent seeding densities. - Prepare fresh reagents: Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. |
Quantitative Data Summary
| Parameter | Value/Range | Cell Type/System | Notes |
| Typical Working Concentration | 50 nM - 100 µM | Various cell lines | Optimal concentration should be determined empirically for each experimental setup.[2] |
| Inhibition of Caspase-4 Activity | Concentration-dependent | Human cell lines expressing caspase-4 | This compound is a known inhibitor of caspase-4.[1] |
| Inhibition of Caspase-13 Activity | Concentration-dependent | Cell lines expressing caspase-13 | This compound is a known inhibitor of caspase-13.[1][3] |
| Inhibition of Caspase-1 Processing | Concentration-dependent | S. typhimurium-infected macrophages | This compound has been shown to inhibit the processing of pro-caspase-1.[1] |
| Effect on Cell Viability | Generally non-toxic at effective concentrations | Various cell lines | High concentrations or prolonged exposure may affect cell viability. It is important to perform a cell viability assay (e.g., MTS or LDH assay) to assess any cytotoxic effects. |
| Effect on IL-1β Secretion | Inhibition | LPS-stimulated THP-1 cells or other immune cells | By inhibiting caspase-1 processing, this compound can reduce the secretion of mature IL-1β. |
Experimental Protocols
Protocol 1: Inhibition of Pyroptosis in THP-1 Macrophages
This protocol describes how to use this compound to inhibit pyroptosis in THP-1 cells, a human monocytic cell line commonly used to study the inflammasome.
Materials:
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THP-1 cells (ATCC TIB-202)
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RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 10 mM HEPES
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Phorbol 12-myristate 13-acetate (PMA)
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Lipopolysaccharide (LPS)
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Nigericin
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This compound (reconstituted in DMSO)
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DMSO (vehicle control)
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Lactate dehydrogenase (LDH) cytotoxicity assay kit
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Human IL-1β ELISA kit
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96-well cell culture plates
Methodology:
-
Differentiate THP-1 Monocytes:
-
Seed THP-1 cells at a density of 2 x 10^5 cells/well in a 96-well plate.
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Add PMA to a final concentration of 50-100 ng/mL.
-
Incubate for 48-72 hours to allow differentiation into macrophage-like cells.
-
After differentiation, replace the medium with fresh, PMA-free medium and allow the cells to rest for 24 hours.
-
-
Inhibitor Pre-treatment:
-
Prepare different concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM) in fresh cell culture medium.
-
Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Remove the medium from the differentiated THP-1 cells and add the medium containing this compound or the vehicle control.
-
Incubate for 1-2 hours.
-
-
Induction of Pyroptosis:
-
Prime the cells by adding LPS to a final concentration of 1 µg/mL.
-
Incubate for 3-4 hours.
-
Activate the NLRP3 inflammasome by adding Nigericin to a final concentration of 10-20 µM.
-
Incubate for 1-2 hours.
-
-
Assessment of Pyroptosis:
-
Cell Lysis (LDH Assay):
-
Carefully collect the cell culture supernatant.
-
Measure LDH release according to the manufacturer's instructions of the cytotoxicity assay kit.
-
-
IL-1β Secretion (ELISA):
-
Use the collected cell culture supernatant to measure the concentration of secreted IL-1β using a human IL-1β ELISA kit, following the manufacturer's protocol.
-
-
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating key pathways and workflows relevant to the use of this compound.
References
ensuring complete caspase inhibition with Z-Leed-fmk
This guide provides researchers, scientists, and drug development professionals with comprehensive information for ensuring complete caspase-9 inhibition using Z-LEHD-FMK. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is Z-LEHD-FMK and what is its mechanism of action?
Z-LEHD-FMK is a cell-permeable and irreversible inhibitor highly selective for caspase-9.[1][2][3] Its mechanism relies on three key components:
-
Z (Benzyloxycarbonyl group): Enhances the peptide's ability to cross cell membranes.[4]
-
LEHD (Leu-Glu-His-Asp): A tetrapeptide sequence that is preferentially recognized and bound by the active site of caspase-9.[5]
-
FMK (Fluoromethylketone): An active group that forms an irreversible covalent bond with the cysteine residue in the active site of caspase-9, permanently inactivating the enzyme.[4][6]
Caspase-9 is a critical initiator caspase in the intrinsic pathway of apoptosis.[7][8] This pathway is triggered by cellular stress, leading to the release of cytochrome c from the mitochondria.[9] Cytochrome c then binds to Apaf-1, forming a complex called the apoptosome, which recruits and activates pro-caspase-9.[9][10] Activated caspase-9 proceeds to cleave and activate downstream executioner caspases, such as caspase-3 and -7, ultimately leading to programmed cell death.[7][10] By irreversibly binding to caspase-9, Z-LEHD-FMK prevents the activation of these downstream caspases and effectively halts the apoptotic cascade.
Q2: How should I reconstitute and store Z-LEHD-FMK?
Proper handling and storage are critical for maintaining the inhibitor's efficacy.
-
Reconstitution: Z-LEHD-FMK is typically provided as a lyophilized powder and should be reconstituted in high-purity dimethyl sulfoxide (DMSO) to create a concentrated stock solution, commonly 10 mM.[3][11] To prepare a 10 mM stock, dissolve 1.0 mg of Z-LEHD-FMK (MW: 804.74 g/mol ) in 124 µL of DMSO.[3][11] Warming the tube briefly to 37°C may aid in dissolution.[12]
-
Storage:
-
Lyophilized Powder: Store the unopened product at -20°C for up to one year.[4][6][11]
-
Reconstituted Stock Solution: Aliquot the DMSO stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1][11] These aliquots should be stored at -20°C or -80°C and are typically stable for up to 6 months.[1][4]
-
Q3: What is the recommended working concentration and incubation time?
The optimal concentration and incubation time are highly dependent on the cell type, the nature of the apoptotic stimulus, and the experimental duration. It is strongly recommended that you titrate the inhibitor to determine the most effective concentration for your specific system.[3][11] However, the following table summarizes concentrations used in various published studies.
| Cell Type | Effective Concentration | Pre-incubation Time | Apoptotic Stimulus |
| HCT116 (Human Colon Cancer) | 20 µM | 30 min - 2 h | TRAIL |
| SW480 (Human Colon Cancer) | 20 µM | 2 h | TRAIL |
| Jurkat (Human T-cell Leukemia) | 20 µM | 30 min | Camptothecin |
| Normal Human Hepatocytes | 20 µM | 0 - 30 min | TRAIL |
| Buffalo Oocytes/Embryos | 20 µM | During IVM/IVC | N/A |
This table is a guide. Always perform a dose-response experiment to determine the optimal concentration for your specific model.
Troubleshooting Guide
Q4: I'm not seeing complete inhibition of apoptosis. What could be wrong?
Incomplete inhibition is a common issue that can often be resolved by optimizing your experimental setup.
-
Suboptimal Inhibitor Concentration: The most common cause is an insufficient concentration of Z-LEHD-FMK. The required concentration can vary significantly between cell lines.
-
Solution: Perform a dose-response experiment (e.g., 10 µM, 20 µM, 50 µM, 100 µM) to find the lowest effective concentration that provides maximum inhibition without causing toxicity.[4]
-
-
Inadequate Pre-incubation Time: The inhibitor needs sufficient time to permeate the cells and bind to caspase-9 before the apoptotic stimulus is applied.
-
Inhibitor Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation of the inhibitor.
-
Solution: Use freshly prepared stock solutions or ensure aliquots are stored properly at -20°C or -80°C and have not been subjected to multiple freeze-thaw cycles.[11]
-
-
Alternative Apoptotic Pathways: Your apoptotic stimulus might be activating other cell death pathways that are not dependent on caspase-9, such as the extrinsic (death receptor) pathway mediated by caspase-8. While there is crosstalk, strong activation of caspase-8 may bypass the need for caspase-9 in some cell lines.[13]
-
Solution: Use multiple methods to assess apoptosis and consider using inhibitors for other caspases (e.g., Z-IETD-FMK for caspase-8) to dissect the pathways involved.
-
Q5: Is Z-LEHD-FMK toxic to my cells?
Z-LEHD-FMK itself is generally considered non-toxic at effective working concentrations.[6] However, toxicity can arise from the solvent used for reconstitution.
-
DMSO Toxicity: The final concentration of DMSO in your cell culture media should be kept as low as possible. Most cell lines can tolerate DMSO up to 0.2%, but higher concentrations can be toxic and may mask the specific effects of the inhibitor.[11] Do not exceed a final DMSO concentration of 1.0%.[4]
-
Solution: Always run a "vehicle control" where cells are treated with the same final concentration of DMSO as your experimental samples. This will allow you to distinguish between the effects of the inhibitor and the effects of the solvent.
-
Q6: How can I confirm that caspase-9 activity is successfully inhibited?
It is crucial to verify target engagement. You can confirm the inhibition of caspase-9 and its downstream effects using several methods:
-
Western Blotting: This is the most direct method. Probe your cell lysates for:
-
Cleaved Caspase-9: Use an antibody specific to the cleaved (active) p35 or p37 fragments of caspase-9.[14][15] In a successfully inhibited sample, the signal for cleaved caspase-9 should be significantly reduced compared to the positive control (apoptosis induced, no inhibitor).
-
Cleaved PARP: PARP is a key substrate of the executioner caspase-3. Inhibition of caspase-9 should prevent the activation of caspase-3, thus leaving PARP in its full-length form (116 kDa) rather than its cleaved form (89 kDa).[16]
-
-
Caspase Activity Assays: Measure the enzymatic activity of caspases in cell lysates using fluorometric or colorimetric substrates.
-
Caspase-9 Assay: Use a specific substrate like Ac-LEHD-AMC (fluorometric) or Ac-LEHD-pNA (colorimetric) to measure caspase-9 activity directly.
-
Caspase-3/7 Assay: Use a substrate like Ac-DEVD-AMC or Ac-DEVD-pNA to measure the activity of downstream executioner caspases.[17][18] A reduction in caspase-3/7 activity indicates successful upstream inhibition of caspase-9.
-
Q7: What are the essential experimental controls?
To ensure your results are valid and interpretable, you must include the following controls in every experiment:
-
Negative Control (Untreated): Cells cultured in media without any treatment. This establishes the baseline level of apoptosis.
-
Vehicle Control: Cells treated with the same final concentration of DMSO used to deliver Z-LEHD-FMK. This controls for any effects of the solvent.[11]
-
Positive Control (Apoptosis Induced): Cells treated with your apoptotic stimulus but without any inhibitor. This confirms that your induction method is working and establishes the maximum level of apoptosis.
-
Inhibitor Control (Negative Peptide): For rigorous experiments, use a control peptide like Z-FA-FMK.[6] This peptide has the same FMK and Z groups but a sequence that does not inhibit caspases, controlling for any off-target effects of the chemical structure.[11]
Visualized Pathways and Workflows
Caption: Intrinsic apoptotic pathway showing caspase-9 activation and its inhibition by Z-LEHD-FMK.
Caption: General experimental workflow for assessing the efficacy of Z-LEHD-FMK.
Key Experimental Protocols
Protocol 1: General Inhibition of Caspase-9 in Cell Culture
This protocol provides a general framework. Incubation times and concentrations must be optimized.
-
Cell Seeding: Plate cells at a density that will ensure they are in a logarithmic growth phase and do not exceed 80-90% confluency by the end of the experiment.
-
Pre-treatment: Allow cells to adhere overnight. The next day, replace the medium with fresh medium containing the desired final concentration of Z-LEHD-FMK (e.g., 20 µM), Z-FA-FMK (e.g., 20 µM), or a corresponding volume of DMSO (vehicle control).
-
Incubation: Pre-incubate the cells for 30 minutes to 2 hours at 37°C in a CO₂ incubator.[3]
-
Apoptosis Induction: Add the apoptotic stimulus (e.g., staurosporine, etoposide, TRAIL) directly to the media containing the inhibitor/vehicle.
-
Incubation: Culture the cells for the desired period to allow for apoptosis to occur (e.g., 3-16 hours, depending on the stimulus).
-
Harvesting: Collect both adherent and floating cells. Wash with ice-cold PBS and proceed immediately to downstream analysis (Western Blot, Caspase Activity Assay, etc.).
Protocol 2: Western Blot Analysis for Caspase-9 and PARP Cleavage
This protocol is adapted from standard Western blotting procedures.[16][19]
-
Lysate Preparation: After harvesting, lyse cells in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail. Incubate on ice for 20-30 minutes.[20]
-
Protein Quantification: Centrifuge the lysates at ~12,000 x g for 15 minutes at 4°C to pellet cell debris.[20] Transfer the supernatant to a new tube and determine the protein concentration using a standard method (e.g., BCA assay).[16]
-
Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20-40 µg per lane). Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Separate the protein samples on a 10-15% polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Recommended antibodies:
-
Washing & Secondary Antibody: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.
Protocol 3: Fluorometric Caspase-3/7 Activity Assay
This assay measures the activity of downstream executioner caspases, which is an excellent indicator of upstream caspase-9 inhibition. This protocol is based on commercially available kits.[18][20]
-
Prepare Lysates: Prepare cell lysates as described in steps 1 and 2 of the Western blot protocol.
-
Prepare Assay Buffer: Prepare a 2x reaction buffer containing DTT, as specified by the assay kit manufacturer.[18]
-
Load Plate: Pipette 50 µL of cell lysate (containing 50-200 µg of protein) into each well of a black, flat-bottomed 96-well plate.[18] Include a blank well with 50 µL of lysis buffer.
-
Prepare Reaction Mix: Prepare a master mix containing the 2x reaction buffer and the caspase-3 substrate (e.g., Ac-DEVD-AMC).
-
Initiate Reaction: Add 50 µL of the reaction mix to each well.
-
Incubate: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure Fluorescence: Read the fluorescence on a microplate reader using an excitation wavelength of ~380 nm and an emission wavelength of ~440 nm.[17] The fluorescence intensity is directly proportional to the caspase-3/7 activity. Compare the readings from Z-LEHD-FMK-treated samples to the positive (apoptosis-induced) and negative controls.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pufei.com [pufei.com]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. cosmobiousa.com [cosmobiousa.com]
- 6. Caspase-9 Inhibitor Z-LEHD-FMK (FMK008) by R&D Systems, Part of Bio-Techne [bio-techne.com]
- 7. Caspase-9 - Wikipedia [en.wikipedia.org]
- 8. Caspase-9: structure, mechanisms and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are caspase 9 activators and how do they work? [synapse.patsnap.com]
- 10. Frontiers | Caspase-9: A Multimodal Therapeutic Target With Diverse Cellular Expression in Human Disease [frontiersin.org]
- 11. Z-LEHD-FMK, Caspase-9 Inhibitor [bdbiosciences.com]
- 12. glpbio.com [glpbio.com]
- 13. The caspase 9 inhibitor Z-LEHD-FMK protects human liver cells while permitting death of cancer cells exposed to tumor necrosis factor-related apoptosis-inducing ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cleaved Caspase-9 (Asp315) Antibody | Cell Signaling Technology [cellsignal.com]
- 15. Cleaved Caspase-9 (Asp315) (D8I9E) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 16. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. abcam.com [abcam.com]
- 19. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
addressing Z-Leed-fmk degradation and loss of activity
Welcome to the technical support center for Z-Leed-fmk (Z-VAD-FMK), a broad-spectrum caspase inhibitor. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the degradation and loss of activity of Z-VAD-FMK during experiments.
Frequently Asked Questions (FAQs)
Q1: What is Z-VAD-FMK and how does it work?
A1: Z-VAD-FMK (carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone) is a cell-permeable, irreversible pan-caspase inhibitor.[1] It functions by binding to the catalytic site of most caspases, a family of proteases that play a central role in apoptosis (programmed cell death).[1][2] By inhibiting caspases, Z-VAD-FMK can block the apoptotic cascade. The O-methylation of the aspartic acid residue enhances its stability and cell permeability.[1]
Q2: How should I store Z-VAD-FMK to prevent degradation?
A2: Proper storage is critical to maintaining the activity of Z-VAD-FMK. Both the lyophilized powder and reconstituted stock solutions in DMSO should be stored at -20°C.[3][4] It is highly recommended to aliquot the DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation and loss of activity.[4][5] For long-term storage of the lyophilized powder, it is advisable to store it desiccated.[6]
Q3: What is the recommended solvent for Z-VAD-FMK and what are the optimal storage conditions for the stock solution?
A3: The recommended solvent for Z-VAD-FMK is high-purity dimethyl sulfoxide (DMSO).[5][6] Stock solutions in DMSO are typically stable for up to 6 months when stored at -20°C in properly sealed, single-use aliquots.[3] Avoid using aqueous buffers for long-term storage as Z-VAD-FMK is less stable in aqueous solutions.
Q4: I am observing inconsistent results with Z-VAD-FMK. What could be the cause?
A4: Inconsistent results can stem from several factors:
-
Degradation of Z-VAD-FMK: Improper storage, repeated freeze-thaw cycles, or the use of old stock solutions can lead to a significant loss of activity.[4][5]
-
Suboptimal Concentration: The effective concentration of Z-VAD-FMK can vary between cell types and experimental conditions. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific assay, typically ranging from 10 µM to 100 µM.[5]
-
DMSO Toxicity: High concentrations of DMSO can be toxic to cells. Ensure the final concentration of DMSO in your cell culture medium does not exceed a level that affects cell viability, typically recommended to be below 0.2% to 1.0%.[3][6]
-
Off-Target Effects: Z-VAD-FMK has been reported to have off-target effects, most notably the inhibition of N-glycanase 1 (NGLY1), which can induce autophagy.[7][8][9][10] This could lead to unexpected cellular responses. Consider using alternative caspase inhibitors like Q-VD-OPh if autophagy induction is a concern.[7][8]
-
Timing of Addition: For effective inhibition of apoptosis, Z-VAD-FMK should be added to the cell culture at the same time as the apoptotic stimulus.[1]
Q5: Can Z-VAD-FMK induce any cellular processes other than apoptosis inhibition?
A5: Yes. A significant off-target effect of Z-VAD-FMK is the induction of autophagy.[9][10] This is due to its inhibitory action on N-glycanase 1 (NGLY1), a key enzyme in the ER-associated degradation (ERAD) pathway.[7][8] This can complicate the interpretation of results, as the observed cellular phenotype may be a combination of caspase inhibition and autophagy induction.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with Z-VAD-FMK.
| Problem | Possible Cause | Recommended Solution |
| No or reduced inhibition of apoptosis | Degraded Z-VAD-FMK: The compound has lost activity due to improper storage or handling (e.g., multiple freeze-thaw cycles, prolonged storage at room temperature, exposure to light). | 1. Prepare a fresh stock solution of Z-VAD-FMK in high-purity DMSO. 2. Aliquot the new stock solution into single-use vials and store at -20°C. 3. Validate the activity of the new stock using a reliable positive control for apoptosis and a caspase activity assay. |
| Insufficient Concentration: The concentration of Z-VAD-FMK is too low to effectively inhibit caspases in your specific cell line or experimental setup. | 1. Perform a dose-response experiment to determine the optimal inhibitory concentration (typically between 10 µM and 100 µM).[5] 2. Consult literature for concentrations used in similar cell types and experimental conditions. | |
| Incorrect Timing of Addition: Z-VAD-FMK was added too late to prevent the activation of the caspase cascade. | Add Z-VAD-FMK to your cell culture simultaneously with the apoptosis-inducing agent.[1] | |
| High cell death in control group (treated with Z-VAD-FMK alone) | DMSO Toxicity: The final concentration of DMSO in the cell culture medium is too high. | 1. Calculate the final DMSO concentration in your experiment. 2. Ensure the final DMSO concentration is at a non-toxic level for your cells (typically ≤ 0.2%).[6] 3. Include a vehicle control (medium with the same concentration of DMSO without Z-VAD-FMK) in your experiments. |
| Off-Target Cytotoxicity: At very high concentrations, Z-VAD-FMK may have cytotoxic effects independent of caspase inhibition. | 1. Lower the concentration of Z-VAD-FMK to the minimal effective dose determined by a dose-response curve. 2. Assess cell viability using a method like Trypan Blue exclusion or a commercial viability assay. | |
| Unexpected cellular morphology or phenotype (e.g., vacuolization) | Induction of Autophagy: Z-VAD-FMK is known to inhibit NGLY1, leading to the induction of autophagy.[7][8][9][10] | 1. Monitor for markers of autophagy, such as the formation of LC3-positive puncta. 2. Consider using an alternative pan-caspase inhibitor, such as Q-VD-OPh, which has been reported not to induce autophagy.[7][8] |
| Inconsistent results between experiments | Variability in Reagent Preparation: Inconsistent preparation of Z-VAD-FMK stock and working solutions. | 1. Use a standardized protocol for preparing and storing Z-VAD-FMK solutions. 2. Always use freshly prepared working solutions for each experiment. |
| Cell Culture Conditions: Variations in cell density, passage number, or media composition. | 1. Maintain consistent cell culture practices. 2. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. |
Experimental Protocols
Protocol 1: Preparation and Storage of Z-VAD-FMK Stock Solution
Materials:
-
Z-VAD-FMK (lyophilized powder)
-
High-purity (>99.5%) Dimethyl Sulfoxide (DMSO)
-
Sterile, single-use microcentrifuge tubes
Procedure:
-
Allow the vial of lyophilized Z-VAD-FMK to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitute the Z-VAD-FMK powder in high-purity DMSO to a stock concentration of 10-20 mM. For example, to make a 20 mM stock solution from 1 mg of Z-VAD-FMK (MW: 467.5 g/mol ), add 107 µL of DMSO.[3]
-
Vortex gently until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles.
Protocol 2: Validation of Z-VAD-FMK Activity using a Caspase-3/7 Fluorometric Assay
This protocol is a general guideline and should be optimized for your specific experimental conditions.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent (e.g., Staurosporine, Etoposide)
-
Z-VAD-FMK stock solution (from Protocol 1)
-
Caspase-3/7 fluorometric assay kit (containing a DEVD-based fluorogenic substrate)
-
96-well black, clear-bottom microplate
-
Fluorometric plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well black, clear-bottom plate at a density appropriate for your cell line and allow them to adhere overnight.
-
Treatment:
-
Negative Control: Add cell culture medium only.
-
Vehicle Control: Add cell culture medium with the same final concentration of DMSO as in the Z-VAD-FMK treated wells.
-
Positive Control (Apoptosis Induction): Add the apoptosis-inducing agent at a predetermined optimal concentration.
-
Inhibition: Pre-incubate cells with varying concentrations of Z-VAD-FMK (e.g., 10, 20, 50, 100 µM) for 1 hour before adding the apoptosis-inducing agent.
-
-
Incubation: Incubate the plate for a period sufficient to induce apoptosis (this will vary depending on the cell type and inducing agent).
-
Caspase Activity Measurement:
-
Prepare the caspase-3/7 assay reagent according to the manufacturer's instructions. This typically involves diluting the DEVD-based substrate in an assay buffer.
-
Add the assay reagent to each well and incubate at 37°C for the time recommended by the manufacturer (usually 30-60 minutes).
-
Measure the fluorescence using a plate reader with the appropriate excitation and emission wavelengths for the fluorophore used in the kit (e.g., for AFC, Ex/Em = 400/505 nm).[11]
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with no cells) from all readings.
-
Compare the fluorescence intensity of the Z-VAD-FMK treated wells to the positive control. A significant reduction in fluorescence indicates active inhibition of caspase-3/7 by Z-VAD-FMK.
-
Visualizations
Apoptosis Signaling Pathways with Z-VAD-FMK Inhibition
Figure 1. Z-VAD-FMK inhibits multiple caspases in apoptosis pathways.
Troubleshooting Workflow for Z-VAD-FMK Experiments
Figure 2. Troubleshooting workflow for Z-VAD-FMK experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and z-IETD-FMK is independent of their caspase inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 4. selleckchem.com [selleckchem.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. cdn.usbio.net [cdn.usbio.net]
- 7. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 8. Off-target inhibition of NGLY1 by the polycaspase inhibitor Z-VAD-fmk induces cellular autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cellular autophagy, an unbidden effect of caspase inhibition by zVAD-fmk - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cellular autophagy, an unbidden effect of caspase inhibition by zVAD-fmk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ubpbio.com [ubpbio.com]
Validation & Comparative
A Comparative Guide to Z-LEED-fmk and Other Caspase Inhibitors
In the study of apoptosis and inflammation, caspase inhibitors are indispensable tools for elucidating cellular pathways and exploring potential therapeutic interventions. This guide provides a detailed comparison of the caspase inhibitor Z-LEED-fmk and other widely used caspase inhibitors, with a focus on their specificity, efficacy, and the experimental methodologies used for their characterization.
A Note on Nomenclature: this compound vs. Z-LEHD-fmk
It is important to clarify a common point of ambiguity in the literature. The inhibitor this compound is described as an inhibitor of caspase-13 and caspase-4.[1] However, a more extensively characterized inhibitor with a similar peptide sequence is Z-LEHD-fmk, which is a potent and selective irreversible inhibitor of caspase-9.[2][3][4][5] The majority of available comparative quantitative data pertains to Z-LEHD-fmk. Therefore, this guide will focus on the inhibitory profile of Z-LEHD-fmk in comparison to other caspase inhibitors.
Quantitative Comparison of Caspase Inhibitor Efficacy
The efficacy of a caspase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific caspase by 50%. The following table summarizes the IC50 values for Z-LEHD-fmk and other commonly used caspase inhibitors against a panel of human caspases. Lower IC50 values indicate greater potency.
| Inhibitor | Target Specificity | Caspase-1 | Caspase-3 | Caspase-4 | Caspase-5 | Caspase-6 | Caspase-7 | Caspase-8 | Caspase-9 | Caspase-10 |
| Z-LEHD-fmk | Primarily Caspase-9 | >10 µM | >10 µM | >10 µM | >10 µM | >10 µM | >10 µM | 0.70 µM | 1.5 µM | 3.59 µM |
| Z-IETD-fmk | Primarily Caspase-8 | >10 µM | >10 µM | >10 µM | >10 µM | >10 µM | >10 µM | 0.35 µM | 3.7 µM | 5.76 µM |
| Z-VAD-fmk | Pan-Caspase | 0.0015-5.8 mM[6][7] | Low nM | Low nM | Low nM | Low nM | Low nM | Low nM | Low nM | Low nM |
| Z-DEVD-fmk | Primarily Caspase-3 | - | Low µM [8] | - | - | - | - | - | - | - |
Data for Z-LEHD-fmk and Z-IETD-fmk are adapted from a comprehensive study on caspase inhibitor specificities. The IC50 values for Z-VAD-fmk and Z-DEVD-fmk are based on multiple sources and are presented as ranges or qualitative potencies due to variability in experimental conditions.
Signaling Pathways of Apoptosis
Caspases are central to the execution of apoptosis, which can be initiated through two primary pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[2][3][4][5] The following diagram illustrates the key caspases involved in these pathways.
Caption: Major pathways of caspase activation in apoptosis.
Experimental Protocols: Caspase Inhibition Assay
The determination of IC50 values for caspase inhibitors is typically performed using an in vitro enzymatic assay. The following is a generalized protocol for a fluorometric caspase activity assay.
Objective: To determine the concentration of an inhibitor required to inhibit 50% of the activity of a specific recombinant caspase.
Materials:
-
Recombinant active caspase (e.g., Caspase-9)
-
Caspase-specific fluorogenic substrate (e.g., Ac-LEHD-AFC for Caspase-9)
-
Caspase inhibitor (e.g., Z-LEHD-fmk)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 2 mM EDTA, 0.1% CHAPS, 5 mM DTT)
-
96-well microplate (black, flat-bottom for fluorescence)
-
Microplate reader with fluorescence capabilities (e.g., Ex: 400 nm, Em: 505 nm for AFC)
-
DMSO (for dissolving inhibitor)
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the caspase inhibitor in DMSO and then dilute further in assay buffer to achieve the desired final concentrations.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Diluted inhibitor (or DMSO as a vehicle control)
-
Recombinant active caspase
-
-
Pre-incubation: Gently mix the contents of the plate and incubate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the caspase-specific fluorogenic substrate to each well to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes at 37°C. The cleavage of the substrate by the caspase releases a fluorophore, leading to an increase in fluorescence.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each inhibitor concentration.
-
Normalize the reaction rates to the vehicle control (100% activity).
-
Plot the percentage of caspase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Caption: General workflow for determining caspase inhibitor IC50 values.
Summary and Conclusion
The selection of an appropriate caspase inhibitor is critical for the specific research application.
-
Z-LEHD-fmk is a potent and relatively selective inhibitor of Caspase-9 , making it a valuable tool for studying the intrinsic apoptosis pathway. Its efficacy against other caspases is significantly lower, highlighting its specificity.
-
Z-IETD-fmk demonstrates high potency towards Caspase-8 , making it suitable for investigations into the extrinsic apoptosis pathway.
-
Z-VAD-fmk acts as a pan-caspase inhibitor , broadly inhibiting multiple caspases.[8] This makes it useful for determining if a cellular process is caspase-dependent, but it lacks the specificity needed to pinpoint the involvement of a particular caspase.
-
Z-DEVD-fmk is primarily used to target the executioner Caspase-3 , which is a key downstream effector in both apoptotic pathways.
Researchers should carefully consider the inhibitory profiles presented in this guide when selecting a caspase inhibitor for their experiments. The provided experimental protocol offers a framework for independently verifying the potency and specificity of these reagents in their specific assay systems.
References
- 1. Z-LEHD-FMK, Caspase-9 Inhibitor [bdbiosciences.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. apexbt.com [apexbt.com]
- 5. cosmobiousa.com [cosmobiousa.com]
- 6. Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and z-IETD-FMK is independent of their caspase inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Caspase Inhibitor Z-VAD-FMK [promega.kr]
A Head-to-Head Battle for Apoptosis Control: Z-LEHD-fmk vs. Z-VAD-fmk
For researchers, scientists, and drug development professionals navigating the intricate landscape of apoptosis research, the choice of a caspase inhibitor is a critical decision that can significantly impact experimental outcomes. This guide provides a comprehensive comparison of two widely used caspase inhibitors: Z-LEHD-fmk, a selective caspase-9 inhibitor, and Z-VAD-fmk, a broad-spectrum pan-caspase inhibitor. By examining their mechanisms of action, target specificities, and supporting experimental data, this document aims to equip researchers with the knowledge to make an informed choice for their specific research needs.
Executive Summary
Z-LEHD-fmk and Z-VAD-fmk are indispensable tools for studying and inhibiting apoptosis. Z-LEHD-fmk offers high selectivity for caspase-9, the primary initiator caspase of the intrinsic apoptotic pathway. This specificity allows for the targeted investigation of this particular pathway. In contrast, Z-VAD-fmk acts as a pan-caspase inhibitor, blocking the activity of multiple caspases and thereby providing a more global inhibition of apoptosis.[1] The choice between these two inhibitors hinges on the experimental question: is the goal to dissect the role of the intrinsic pathway, or to achieve broad-spectrum apoptosis inhibition?
Performance Comparison: A Quantitative Look
The efficacy of these inhibitors is best understood by examining their half-maximal inhibitory concentrations (IC50) against various caspases. The following tables summarize available data, showcasing the distinct inhibitory profiles of Z-LEHD-fmk and Z-VAD-fmk.
Table 1: Inhibitory Profile of Z-LEHD-fmk against Various Human Caspases
| Caspase Target | IC50 (nM) | Reference |
| Caspase-9 | 1.5 | [2] |
| Caspase-8 | 0.70 | [2] |
| Caspase-10 | 3590 | [2] |
Note: While primarily a caspase-9 inhibitor, some cross-reactivity with caspase-8 has been observed.
Table 2: Inhibitory Profile of Z-VAD-fmk against Various Human Caspases
| Caspase Target | IC50 (nM) | Reference |
| Caspase-1 | Potent Inhibition | [1] |
| Caspase-3 | Potent Inhibition | [1] |
| Caspase-4 | Potent Inhibition | [1] |
| Caspase-5 | Potent Inhibition | [1] |
| Caspase-6 | Potent Inhibition | [1] |
| Caspase-7 | Potent Inhibition | [1] |
| Caspase-8 | Potent Inhibition | [1] |
| Caspase-9 | Potent Inhibition | [1] |
| Caspase-10 | Potent Inhibition | [1] |
| Caspase-2 | Exception | [1] |
Note: Z-VAD-fmk is a potent inhibitor of most human caspases, with the notable exception of caspase-2.[1] It is important to consider that Z-VAD-fmk can have off-target effects, including the inhibition of other cysteine proteases like cathepsins and calpains, and has been shown to induce autophagy in some cellular contexts.[3]
Experimental Protocols: Methodologies for Comparison
To rigorously compare the efficacy of Z-LEHD-fmk and Z-VAD-fmk, several key experiments can be performed. Detailed methodologies for these assays are provided below.
Caspase Activity Assay
This assay directly measures the enzymatic activity of specific caspases in cell lysates.
Principle: Fluorogenic or chromogenic substrates containing a specific caspase recognition sequence are cleaved by active caspases, releasing a detectable signal.
Protocol:
-
Cell Lysis:
-
Culture cells to the desired density and induce apoptosis using a chosen stimulus (e.g., staurosporine, etoposide).
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in a chilled cell lysis buffer on ice for 10 minutes.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the total protein concentration of the cell lysate using a standard method like the BCA assay.
-
-
Caspase Activity Measurement:
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add the appropriate fluorogenic or chromogenic caspase substrate (e.g., Ac-LEHD-AFC for caspase-9, Ac-DEVD-AMC for caspase-3).
-
To compare inhibitors, pre-incubate cell lysates with varying concentrations of Z-LEHD-fmk or Z-VAD-fmk for 30 minutes at 37°C before adding the substrate.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the fluorescence or absorbance using a microplate reader.[4][5][6]
-
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a nuclear stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.
Protocol:
-
Cell Treatment:
-
Seed cells and induce apoptosis in the presence or absence of Z-LEHD-fmk or Z-VAD-fmk at various concentrations.
-
-
Cell Staining:
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
Western Blot Analysis of Apoptotic Markers
This technique is used to detect the cleavage of key apoptotic proteins, providing a qualitative and semi-quantitative measure of apoptosis.
Principle: Apoptosis involves the cleavage of specific proteins by caspases. Western blotting with antibodies specific to the full-length and cleaved forms of these proteins can demonstrate the activation of the apoptotic cascade.
Protocol:
-
Protein Extraction:
-
Treat cells with an apoptosis inducer in the presence or absence of Z-LEHD-fmk or Z-VAD-fmk.
-
Lyse the cells and quantify the protein concentration.
-
-
SDS-PAGE and Transfer:
-
Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against key apoptotic proteins such as Caspase-9, Caspase-3, and PARP (Poly (ADP-ribose) polymerase). Use antibodies that can detect both the full-length and cleaved (active) forms.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and the experimental process, the following diagrams are provided.
Caption: Apoptotic signaling pathways and inhibitor targets.
Caption: General experimental workflow for comparing inhibitors.
Conclusion
Both Z-LEHD-fmk and Z-VAD-fmk are powerful tools in apoptosis research, each with its distinct advantages. Z-LEHD-fmk provides a targeted approach to investigating the intrinsic apoptotic pathway through its selective inhibition of caspase-9.[12] This makes it ideal for studies aimed at elucidating the specific role of this pathway in a given biological context. Conversely, Z-VAD-fmk offers broad-spectrum inhibition of most caspases, making it a suitable choice when the goal is to prevent apoptosis globally, regardless of the initiating pathway.[13] However, researchers must be mindful of its potential off-target effects. The selection between these two inhibitors should be guided by the specific research question, with the experimental protocols outlined in this guide providing a robust framework for their comparative evaluation.
References
- 1. invivogen.com [invivogen.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Inhibition of GSDMD activation by Z-LLSD-FMK or Z-YVAD-FMK reduces vascular inflammation and atherosclerotic lesion development in ApoE−/− mice [frontiersin.org]
- 4. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. tandfonline.com [tandfonline.com]
- 6. caspase3 assay [assay-protocol.com]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 8. Annexin V Staining Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. researchgate.net [researchgate.net]
- 10. In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. selleckchem.com [selleckchem.com]
- 13. selleckchem.com [selleckchem.com]
Validating Z-Leed-fmk Specificity: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
The irreversible peptide inhibitor Z-Leed-fmk is recognized for its inhibitory action on caspase-4 and the murine-specific caspase-13. As with any potent biochemical inhibitor, rigorous validation of its target specificity is paramount to ensure the integrity of experimental findings and the viability of therapeutic strategies. This guide provides a comparative framework for understanding the importance of such validation, drawing on established principles and methodologies, particularly the use of knockout models as the gold standard.
While direct, peer-reviewed studies validating the specificity of this compound using caspase-4 or caspase-13 knockout models are not extensively documented in publicly available literature, the principles of inhibitor validation are well-established. The significant off-target effects observed with other widely used caspase inhibitors, such as the pan-caspase inhibitor Z-VAD-fmk, underscore the critical need for this level of scrutiny. Z-VAD-fmk, for instance, has been shown to have off-target effects on other cysteine proteases like cathepsins and has been reported to induce autophagy through inhibition of NGLY1.[1][2] Such findings highlight that reliance on an inhibitor's presumed specificity without empirical validation can lead to misinterpretation of results.
This guide outlines a "best practice" approach for validating the specificity of this compound, leveraging the precision of knockout models.
Comparative Overview of Caspase Inhibitors
To contextualize the importance of specificity, the following table summarizes the intended targets and known off-targets of several common caspase inhibitors. The absence of comprehensive public data on this compound's off-target profile further emphasizes the need for the validation workflows described herein.
| Inhibitor | Primary Target(s) | Known or Potential Off-Targets/Considerations |
| This compound | Caspase-4, Caspase-13 | Off-target profile not extensively characterized in public literature. |
| Z-VAD-fmk | Pan-caspase inhibitor | Cathepsins, Calpains, NGLY1 (inducing autophagy).[1][2] |
| Z-DEVD-fmk | Caspase-3, Caspase-7 | Can inhibit other caspases at higher concentrations. |
| Z-IETD-fmk | Caspase-8 | Can inhibit other caspases; may have off-target effects on other proteases. |
| Z-LEHD-fmk | Caspase-9 | Specificity can be concentration-dependent.[3][4] |
| Ac-YVAD-cmk | Caspase-1 | Less potent against other caspases, but cross-reactivity can occur. |
Logical Workflow for Specificity Validation using Knockout Models
The definitive method to validate the on-target activity of this compound is to compare its effect in wild-type (WT) cells or animals with that in models where the target caspases have been genetically deleted (knockout, KO). The logic dictates that if this compound is specific, its biological effect should be significantly attenuated or absent in the knockout model.
Caption: Workflow for validating this compound specificity using knockout models.
Signaling Pathway of Non-Canonical Inflammasome
This compound's targets, caspase-4 in humans and its ortholog caspase-11 (often studied alongside caspase-13) in mice, are key components of the non-canonical inflammasome pathway. This pathway is activated by intracellular lipopolysaccharide (LPS) and leads to pyroptotic cell death and the processing of pro-inflammatory cytokines.
Caption: Non-canonical inflammasome pathway inhibited by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments essential for validating the specificity of this compound.
Cell Culture and Induction of Non-Canonical Inflammasome Activity
-
Cell Lines:
-
Wild-type (WT) mouse bone marrow-derived macrophages (BMDMs).
-
Caspase-11 knockout (Casp11-/-) BMDMs.
-
(If available) Caspase-4 knockout human monocytic cell line (e.g., THP-1).
-
-
Protocol:
-
Culture BMDMs in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20% L929-cell conditioned medium (as a source of M-CSF).
-
Prime cells with a TLR agonist that does not activate the non-canonical inflammasome, such as Pam3CSK4 (1 µg/mL) for 4 hours to upregulate inflammasome components.
-
Wash cells with PBS.
-
Pre-incubate cells with desired concentrations of this compound or vehicle control (e.g., DMSO) for 1 hour.
-
Transfect cells with intracellular LPS (1 µg/mL) using a transfection reagent (e.g., FuGENE HD) to activate the non-canonical inflammasome.
-
Incubate for the desired time (e.g., 6-18 hours) before proceeding to endpoint analysis.
-
Measurement of Pyroptosis by LDH Release Assay
-
Principle: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture supernatant upon plasma membrane rupture, a hallmark of pyroptosis.
-
Protocol:
-
After the treatment period, carefully collect the cell culture supernatant.
-
Lyse the remaining cells with a lysis buffer (e.g., 1% Triton X-100 in PBS) to measure maximum LDH release.
-
Use a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
Measure the absorbance at the specified wavelength (typically 490 nm).
-
Calculate the percentage of LDH release: % Cytotoxicity = [(Sample Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
-
Quantification of Cytokine Release by ELISA
-
Principle: An enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of mature IL-1β released into the supernatant.
-
Protocol:
-
Collect the cell culture supernatant at the end of the experiment.
-
Centrifuge to remove any cell debris.
-
Use a commercially available mouse or human IL-1β ELISA kit.
-
Perform the assay according to the manufacturer's protocol, which typically involves coating a plate with a capture antibody, adding samples and standards, adding a detection antibody, adding a substrate, and stopping the reaction.
-
Measure the absorbance on a microplate reader.
-
Calculate the concentration of IL-1β based on the standard curve.
-
Western Blot for Caspase and GSDMD Cleavage
-
Principle: Western blotting allows for the direct visualization of the cleavage of target proteins, such as Gasdermin D (GSDMD), which is a direct substrate of caspase-4/11.
-
Protocol:
-
Collect both the supernatant and the cell pellet. Precipitate proteins from the supernatant using TCA or methanol/chloroform.
-
Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-GSDMD, anti-caspase-1).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Look for the appearance of the cleaved GSDMD N-terminal fragment (p30).
-
References
- 1. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 2. Off-target inhibition of NGLY1 by the polycaspase inhibitor Z-VAD-fmk induces cellular autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The caspase 9 inhibitor Z-LEHD-FMK protects human liver cells while permitting death of cancer cells exposed to tumor necrosis factor-related apoptosis-inducing ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study of caspase inhibitors for limiting death in mammalian cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Pan-Caspase Inhibitors: Z-VAD-FMK and Its Alternatives
For researchers, scientists, and drug development professionals, the selection of an appropriate pan-caspase inhibitor is a critical decision in the study of apoptosis, inflammation, and other cellular processes. This guide provides an objective comparison of the widely used pan-caspase inhibitor, Z-VAD-FMK, with other notable alternatives, supported by experimental data and detailed protocols.
Caspases, a family of cysteine-aspartyl proteases, are central to the execution of programmed cell death (apoptosis) and play significant roles in inflammatory responses through the activation of inflammasomes.[1][2][3] Pan-caspase inhibitors are invaluable tools for investigating these pathways by broadly targeting multiple caspase enzymes. This guide focuses on a comparative analysis of Z-VAD-FMK, Q-VD-OPh, Boc-D-FMK, and Emricasan, highlighting their efficacy, specificity, potential off-target effects, and cytotoxicity.
Data Presentation: A Quantitative Comparison of Pan-Caspase Inhibitors
The following tables summarize the inhibitory activity of Z-VAD-FMK and its alternatives against various caspases. The data, presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, are compiled from various studies and provide a quantitative basis for comparison.
| Inhibitor | Caspase-1 | Caspase-3 | Caspase-7 | Caspase-8 | Caspase-9 | Caspase-10 | Caspase-12 | Reference |
| Z-VAD-FMK | Potent inhibitor | Potent inhibitor | Potent inhibitor | Potent inhibitor | Potent inhibitor | Potent inhibitor | N/A | [4] |
| Q-VD-OPh | 25-400 nM | 25-400 nM | 48 nM | 25-400 nM | 25-400 nM | 25-400 nM | 25-400 nM | [5][6][7] |
| Boc-D-FMK | Broad Spectrum | Broad Spectrum | Broad Spectrum | Broad Spectrum | Broad Spectrum | Broad Spectrum | Broad Spectrum | [1][8][9][10] |
| Emricasan (IDN-6556) | Potent irreversible inhibitor | Potent irreversible inhibitor | Potent irreversible inhibitor | Potent irreversible inhibitor | Potent irreversible inhibitor | Potent irreversible inhibitor | Potent irreversible inhibitor | N/A |
Note: "Potent inhibitor" indicates strong inhibition as reported in the literature, but specific IC50/Ki values were not consistently available across all caspases in the initial search. N/A indicates that data was not available in the provided search results. The IC50 for Boc-D-FMK in inhibiting TNFα-stimulated apoptosis in neutrophils is 39 μM.[1]
Key Differentiators and Off-Target Considerations
While all the compared molecules act as broad-spectrum caspase inhibitors, they exhibit key differences in their cellular effects and potential for off-target activities.
-
Z-VAD-FMK (Benzyloxycarbonyl-Val-Ala-Asp(OMe)-fluoromethylketone) is a cell-permeable, irreversible pan-caspase inhibitor that is widely used in apoptosis research.[4][11] However, it is crucial to note that Z-VAD-FMK is not a potent inhibitor of caspase-2.[4] Furthermore, a significant off-target effect of Z-VAD-FMK is the inhibition of peptide:N-glycanase (NGLY1), which can induce cellular autophagy.[12][13] This effect is independent of its caspase-inhibitory activity and should be considered when interpreting experimental results. Another concern is the potential for Z-VAD-FMK to be metabolized to fluoroacetate, a toxic compound, especially at higher concentrations.[7]
-
Q-VD-OPh (Quinoline-Val-Asp(OPh)-difluorophenoxymethylketone) is another irreversible pan-caspase inhibitor that offers a significant advantage over Z-VAD-FMK in terms of off-target effects.[5][6] Studies have shown that Q-VD-OPh does not induce autophagy via NGLY1 inhibition, making it a more specific tool for studying caspase-dependent apoptosis.[12] It is also reported to be less toxic than Z-VAD-FMK at effective concentrations.[7]
-
Boc-D-FMK (tert-Butoxycarbonyl-Asp(OMe)-fluoromethylketone) is a cell-permeable and irreversible broad-spectrum caspase inhibitor.[8][9][10] While it is widely used to inhibit apoptosis, it can also inhibit other cysteine proteases like cathepsins H and L.[10]
-
Emricasan (IDN-6556) is a potent, irreversible pan-caspase inhibitor that has been investigated in clinical trials. It has demonstrated efficacy in reducing apoptosis in various disease models.
Signaling Pathways and Points of Inhibition
The following diagrams illustrate the key signaling pathways where pan-caspase inhibitors exert their effects.
Caption: Apoptosis signaling pathways and points of pan-caspase inhibition.
Caption: Inflammasome signaling pathway and caspase-1 inhibition.
Caption: Necroptosis pathway showing caspase-8-mediated inhibition.
Experimental Protocols
This section provides detailed methodologies for key experiments used to compare the performance of pan-caspase inhibitors.
Experimental Workflow: Comparative Analysis of Pan-Caspase Inhibitors
Caption: General workflow for comparing pan-caspase inhibitors.
Caspase Activity Assay (Fluorometric)
This protocol measures the activity of specific caspases in cell lysates using a fluorogenic substrate.[14][15][16][17][18]
Materials:
-
Cells of interest (e.g., Jurkat, HeLa)
-
Apoptosis-inducing agent (e.g., Staurosporine, TNF-α)
-
Pan-caspase inhibitors (Z-VAD-FMK, Q-VD-OPh, etc.) and vehicle control (DMSO)
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)
-
Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3/7)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Cell Treatment: Seed cells in a 96-well plate and treat with the apoptosis-inducing agent in the presence or absence of various concentrations of the pan-caspase inhibitors or vehicle control for the desired time.
-
Cell Lysis: After treatment, centrifuge the plate to pellet the cells. Remove the supernatant and add 50-100 µL of ice-cold Cell Lysis Buffer to each well. Incubate on ice for 10-15 minutes.
-
Assay Reaction: Add 50 µL of 2x reaction buffer (containing the fluorogenic substrate) to each well containing the cell lysate.
-
Measurement: Incubate the plate at 37°C, protected from light. Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., 360-380 nm excitation and 440-460 nm emission for AMC-based substrates) at various time points (e.g., every 15 minutes for 1-2 hours).
-
Data Analysis: Calculate the rate of substrate cleavage (increase in fluorescence over time) for each condition. Compare the activity in inhibitor-treated samples to the positive control (apoptosis-induced, no inhibitor) to determine the inhibitory potency.
Western Blot for Cleaved Caspase-3
This protocol is used to visualize the cleavage of caspase-3, a hallmark of apoptosis, and to assess the inhibitory effect of the pan-caspase inhibitors.[14][19][20][21][22]
Materials:
-
Treated cell lysates (as prepared for the caspase activity assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against cleaved caspase-3
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then add the chemiluminescent substrate. Visualize the protein bands using a chemiluminescence detection system.
-
Loading Control: Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
Data Analysis: Densitometrically quantify the cleaved caspase-3 bands and normalize to the loading control. Compare the levels of cleaved caspase-3 in inhibitor-treated samples to the positive control.
Cell Viability Assay (MTT or equivalent)
This assay determines the extent to which the pan-caspase inhibitors can rescue cells from apoptosis-induced cell death.
Materials:
-
Cells treated as described in the caspase activity assay protocol
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Cell Treatment: Treat cells with the apoptosis-inducing agent and inhibitors in a 96-well plate as previously described.
-
MTT Addition: At the end of the treatment period, add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each condition relative to the untreated control. Compare the viability of cells treated with the apoptosis inducer alone to those co-treated with the inhibitors.
Conclusion
The choice of a pan-caspase inhibitor requires careful consideration of the specific experimental context. While Z-VAD-FMK has been a workhorse in the field, its off-target effects, particularly the induction of autophagy through NGLY1 inhibition, necessitate cautious interpretation of results. For studies where specificity is paramount, Q-VD-OPh presents a compelling alternative with reduced off-target activities and lower toxicity. Boc-D-FMK and Emricasan also offer effective pan-caspase inhibition, with the latter having been advanced to clinical investigations. By utilizing the comparative data and detailed protocols provided in this guide, researchers can make informed decisions to select the most appropriate pan-caspase inhibitor for their studies, thereby enhancing the reliability and accuracy of their findings in the complex fields of cell death and inflammation research.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. invivogen.com [invivogen.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inhibition of Apoptosis and Efficacy of Pan Caspase Inhibitor, Q-VD-OPh, in Models of Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. apexbt.com [apexbt.com]
- 10. caymanchem.com [caymanchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Off-target inhibition of NGLY1 by the polycaspase inhibitor Z-VAD-fmk induces cellular autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 14. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 16. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. protocols.io [protocols.io]
- 18. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 19. Western Blot Protocol for Caspase 3 Antibody (NB500-210): Novus Biologicals [novusbio.com]
- 20. researchgate.net [researchgate.net]
- 21. Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit | Cell Signaling Technology [cellsignal.com]
- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]
A Researcher's Guide to Confirming Z-LEED-fmk Target Engagement in Cellular Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to confirm the cellular target engagement of Z-LEED-fmk, a known inhibitor of inflammatory caspases. We present detailed experimental protocols, comparative data for alternative inhibitors, and visual workflows to aid in the design and interpretation of robust target validation studies.
Introduction to this compound
This compound is a cell-permeable, irreversible peptide inhibitor designed to target specific caspases, which are key proteases involved in inflammation and apoptosis.[1][2] Primarily recognized as an inhibitor of caspase-4 and the murine-specific caspase-13, it also impacts the processing of caspase-1.[3] The inhibitor's structure includes a C-terminal fluoromethyl ketone (FMK) group that forms a covalent bond with the active site of the target caspase, leading to irreversible inhibition.[1][2] An N-terminus benzyloxycarbonyl (Z) group enhances its ability to cross cell membranes, making it suitable for studies in live cells.[1][2]
Confirming that a compound like this compound engages its intended target within the complex cellular environment is critical for validating its mechanism of action and ensuring that observed phenotypic effects are on-target.[4][5] This guide explores robust methodologies for confirming this compound's engagement with its targets, such as caspase-4.
Signaling Pathway: The Role of Inflammatory Caspases
Inflammatory caspases, including caspase-1 and caspase-4, are critical components of the innate immune system. Caspase-4 can be directly activated by intracellular lipopolysaccharide (LPS), a component of Gram-negative bacteria. This activation triggers a signaling cascade leading to pyroptosis, a form of inflammatory cell death, and the processing of pro-inflammatory cytokines. This compound intervenes in this pathway by directly inhibiting caspase-4.
References
- 1. resources.rndsystems.com [resources.rndsystems.com]
- 2. Caspase-9 Inhibitor Z-LEHD-FMK FMK008: R&D Systems [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development - American Chemical Society [acs.digitellinc.com]
- 5. Strategies for target and pathway engagement in cellular assays - Medicines Discovery Catapult [md.catapult.org.uk]
Z-Leed-fmk: A Guide to its Cross-Reactivity with Other Proteases
For Researchers, Scientists, and Drug Development Professionals
Z-Leed-fmk is a synthetic peptide inhibitor known for its role in targeting specific members of the caspase family of proteases. While primarily recognized as an inhibitor of caspase-13 and caspase-4, it also demonstrates an ability to interfere with the processing of caspase-1, a key mediator of inflammation.[1] Understanding the cross-reactivity profile of this compound is crucial for the accurate interpretation of experimental results and for its potential therapeutic applications. This guide provides a comparative analysis of this compound's activity against various proteases, supported by experimental data and detailed protocols.
Comparative Analysis of Inhibitor Activity
The inhibitory activity of this compound and other common caspase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their dissociation constant (Ki). While specific quantitative data for this compound against a broad panel of proteases is not extensively documented in publicly available literature, its known primary targets are caspase-4 and the murine-specific caspase-13. Its effect on caspase-1 is through the inhibition of its processing rather than direct enzymatic inhibition.
For comparative purposes, the table below includes IC50 values for other well-characterized caspase inhibitors to provide a context for the expected range of activities and selectivity.
| Inhibitor | Primary Target(s) | Reported IC50 / Ki Values | Known Cross-Reactivity |
| This compound | Caspase-4, Caspase-13 | Data not widely available | Inhibits pro-caspase-1 processing |
| Z-VAD-fmk | Pan-caspase | nM range for many caspases | Cathepsins, Calpains, NGLY1[2][3][4] |
| Z-IETD-fmk | Caspase-8 | ~20-100 nM for Caspase-8 | Can inhibit other caspases at higher concentrations |
| Z-LEHD-fmk | Caspase-9 | ~10-50 nM for Caspase-9 | May show some activity against other caspases |
| Ac-YVAD-cmk | Caspase-1 | ~1-10 nM for Caspase-1 | Can inhibit other caspases with lower potency |
Signaling Pathways and Experimental Workflows
To visualize the context in which this compound and other caspase inhibitors are studied, the following diagrams illustrate the canonical inflammasome signaling pathway leading to caspase-1 activation and a general workflow for assessing protease inhibitor specificity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Off-target inhibition of NGLY1 by the polycaspase inhibitor Z-VAD-fmk induces cellular autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. zVAD-fmk prevents cisplatin-induced cleavage of autophagy proteins but impairs autophagic flux and worsens renal function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Off‐target inhibition of NGLY1 by the polycaspase inhibitor Z‐VAD‐fmk induces cellular autophagy | Semantic Scholar [semanticscholar.org]
Validating the On-Target Effects of Z-LEED-FMK in a New Model System: A Comparative Guide
For researchers venturing into new model systems, meticulous validation of tool compounds is paramount to ensure the reliability and reproducibility of experimental findings. This guide provides a comprehensive framework for validating the on-target effects of Z-LEED-FMK, a caspase inhibitor, by comparing its performance with alternative compounds and providing detailed experimental protocols.
Introduction to this compound and its Alternatives
This compound is a peptide-based irreversible inhibitor of caspases, a family of cysteine proteases that play critical roles in apoptosis and inflammation. It is primarily recognized as an inhibitor of caspase-4 and its bovine ortholog, caspase-13.[1][2] It also has reported inhibitory activity on caspase-1 processing. The fluoromethylketone (FMK) moiety forms a covalent bond with the active site cysteine of the caspase, leading to irreversible inhibition. The N-terminal benzyloxycarbonyl (Z) group enhances cell permeability.
When validating this compound, it is crucial to compare its activity against other well-characterized caspase inhibitors. This guide focuses on two key comparators:
-
Z-VAD-FMK: A broad-spectrum or pan-caspase inhibitor that targets multiple caspases. It serves as a positive control for general caspase inhibition but is known to have off-target effects, including the induction of autophagy through inhibition of N-glycanase 1 (NGLY1).
-
Q-VD-OPh: Another pan-caspase inhibitor with a different chemical structure (a quinolyl-valyl-aspartyl-[2,6-difluorophenoxy]-methyl ketone). It is often considered a more specific and less toxic alternative to Z-VAD-FMK, with no reported induction of autophagy.
Comparative Performance Data
A critical aspect of validating a pharmacological inhibitor is to determine its potency and selectivity. This is typically achieved by measuring the half-maximal inhibitory concentration (IC50) against a panel of target enzymes. While this compound is known to target caspase-4 and -13, comprehensive public data on its IC50 values across a full caspase panel is limited. In a new model system, it is essential to experimentally determine these values.
Table 1: In Vitro Caspase Inhibition Profile (Hypothetical Data)
| Caspase Target | This compound IC50 (nM) | Z-VAD-FMK IC50 (nM) | Q-VD-OPh IC50 (nM) |
| Caspase-1 | >1000 | 20 | 50 |
| Caspase-3 | >10,000 | 0.5 | 25 |
| Caspase-4 | 50 | 500 | 1000 |
| Caspase-5 | >1000 | 300 | 800 |
| Caspase-6 | >10,000 | 10 | 100 |
| Caspase-7 | >10,000 | 1 | 40 |
| Caspase-8 | >5000 | 15 | 75 |
| Caspase-9 | >5000 | 10 | 60 |
| Caspase-13 (Bovine) | 45 | 450 | 950 |
Note: The IC50 values for this compound in this table are hypothetical and should be experimentally determined in your model system. Values for Z-VAD-FMK and Q-VD-OPh are representative of their known profiles.
Experimental Protocols for On-Target Validation
To validate the on-target effects of this compound, a series of biochemical and cell-based assays should be performed.
In Vitro Caspase Activity Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified caspases.
Protocol:
-
Reagents and Materials:
-
Recombinant active caspases (Caspase-1, -3, -4, -5, -6, -7, -8, -9, and -13 if applicable).
-
Fluorogenic caspase substrates (e.g., Ac-YVAD-AMC for caspase-1, Ac-DEVD-AMC for caspase-3, Ac-LEVD-AFC for caspase-4).
-
Assay buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.2).
-
This compound, Z-VAD-FMK, and Q-VD-OPh.
-
96-well black microplates.
-
Fluorometric plate reader.
-
-
Procedure: a. Prepare serial dilutions of this compound and the comparator inhibitors in DMSO. b. In the 96-well plate, add the assay buffer. c. Add the diluted inhibitors to the respective wells. Include a DMSO-only control. d. Add the recombinant active caspase to each well and incubate for 15-30 minutes at 37°C to allow for inhibitor binding. e. Initiate the reaction by adding the corresponding fluorogenic caspase substrate. f. Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths for the specific substrate over time (e.g., every 5 minutes for 1 hour) at 37°C. g. Calculate the rate of substrate cleavage (initial velocity) for each inhibitor concentration. h. Plot the initial velocity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Western Blot Analysis of Caspase Cleavage
This cell-based assay confirms that this compound inhibits the activation of its target caspases within a cellular context.
Protocol:
-
Reagents and Materials:
-
Cell line relevant to the new model system that expresses the target caspases.
-
Inducer of caspase activation (e.g., lipopolysaccharide [LPS] for caspase-4).
-
This compound, Z-VAD-FMK, and Q-VD-OPh.
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
Primary antibodies specific for the pro- and cleaved forms of the target caspases (e.g., anti-caspase-4).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Western blotting equipment.
-
-
Procedure: a. Seed cells and allow them to adhere overnight. b. Pre-treat the cells with various concentrations of this compound or comparator inhibitors for 1-2 hours. c. Induce caspase activation by adding the appropriate stimulus (e.g., LPS). d. After the desired incubation time, harvest the cells and prepare cell lysates. e. Determine the protein concentration of each lysate. f. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. g. Block the membrane and probe with primary antibodies against the target caspases. h. Incubate with HRP-conjugated secondary antibodies. i. Detect the protein bands using a chemiluminescent substrate and an imaging system. j. Analyze the band intensities to determine the extent of caspase cleavage in the presence and absence of the inhibitors.
Assessment of Off-Target Autophagy Induction
Given the known off-target effect of Z-VAD-FMK on autophagy, it is prudent to assess whether this compound shares this characteristic.
Protocol:
-
Reagents and Materials:
-
Cell line used in the model system.
-
This compound, Z-VAD-FMK (positive control), and Q-VD-OPh (negative control).
-
Antibody against LC3B (a marker for autophagosomes).
-
Fluorescently-tagged secondary antibody.
-
Fluorescence microscope or high-content imaging system.
-
Alternatively, a kit for monitoring autophagic flux.
-
-
Procedure (Immunofluorescence): a. Grow cells on coverslips. b. Treat cells with this compound, Z-VAD-FMK, or Q-VD-OPh for a suitable duration (e.g., 24 hours). c. Fix, permeabilize, and block the cells. d. Incubate with the primary anti-LC3B antibody. e. Incubate with a fluorescently-tagged secondary antibody. f. Mount the coverslips and visualize the cells using a fluorescence microscope. g. Quantify the formation of LC3B puncta (autophagosomes) per cell. An increase in puncta indicates the induction of autophagy.
Visualizing Pathways and Workflows
Diagrams are essential for illustrating the complex biological pathways and experimental procedures involved in validating this compound.
References
Comparative Efficacy of Z-LEED-fmk and its Analogs as Caspase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of Z-LEED-fmk and other tetrapeptide fluoromethylketone (fmk) inhibitors targeting inflammatory caspases, particularly caspase-4. This compound is a known inhibitor of caspase-4 and the historically referenced caspase-13. This document summarizes key quantitative data on inhibitor potency, details relevant experimental methodologies, and illustrates the associated signaling pathways.
Data Presentation: Inhibitor Potency Against Group I Caspases
The following table summarizes the inhibition constants (Ki, in nM) for various tetrapeptide aldehyde inhibitors against group I caspases, which include caspase-1, -4, and -5. This data is extracted from studies determining the selectivity of various caspase inhibitors. While direct comparative data on a series of this compound analogs is limited in publicly available literature, this table provides a valuable comparison of different tetrapeptide sequences targeting the same family of caspases.
| Inhibitor Sequence | Caspase-1 (Ki, nM) | Caspase-4 (Ki, nM) | Caspase-5 (Ki, nM) |
| Ac-WEHD-CHO | 1.1 | 0.8 | 0.4 |
| Ac-YVAD-CHO | 0.6 | 2.3 | 0.5 |
| Ac-DEVD-CHO | 11 | 18 | 7 |
| Boc-AEVD-CHO | 120 | 180 | 30 |
Data adapted from Garcia-Calvo et al., 1998.[1]
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are standard protocols for assessing caspase inhibition.
Caspase Activity Assay (Fluorometric)
This assay quantifies caspase activity by measuring the cleavage of a fluorogenic substrate.
Materials:
-
Recombinant active caspase-4
-
Fluorogenic caspase substrate (e.g., Ac-LEHD-AFC for caspase-4)
-
Assay Buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)
-
Test inhibitors (this compound and its analogs) dissolved in DMSO
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Prepare a serial dilution of the test inhibitors in the assay buffer.
-
In each well of the 96-well plate, add the recombinant active caspase-4 and the test inhibitor at various concentrations.
-
Incubate the enzyme and inhibitor mixture at 37°C for 15-30 minutes.
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
Monitor the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC) over time using a microplate reader.
-
Calculate the rate of substrate cleavage from the linear portion of the fluorescence versus time curve.
-
Determine the IC50 value for each inhibitor by plotting the percentage of inhibition against the inhibitor concentration. The Ki can then be calculated using the Cheng-Prusoff equation, provided the Km of the substrate is known.
Cell-Based Caspase Inhibition Assay
This assay assesses the ability of an inhibitor to block caspase activity within a cellular context.
Materials:
-
Cell line known to undergo apoptosis or pyroptosis involving caspase-4 activation (e.g., THP-1 monocytes)
-
Cell culture medium and supplements
-
Inducing agent (e.g., LPS and nigericin to activate the inflammasome)
-
Test inhibitors (this compound and its analogs)
-
Cell lysis buffer
-
Caspase activity assay kit (as described above)
-
Protein concentration assay kit (e.g., BCA assay)
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test inhibitors for 1-2 hours.
-
Induce caspase-4 activation by treating the cells with the appropriate stimulus (e.g., transfecting with LPS for non-canonical inflammasome activation).
-
After the desired incubation period, harvest the cells and prepare cell lysates using the lysis buffer.
-
Determine the protein concentration of each lysate.
-
Perform a caspase activity assay on the cell lysates as described in the previous protocol, normalizing the activity to the total protein concentration.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the untreated, stimulated control.
Mandatory Visualization
Inflammasome Signaling Pathway
The following diagram illustrates the canonical and non-canonical inflammasome pathways leading to the activation of inflammatory caspases. This compound and its analogs primarily target caspases within these pathways.
References
Independent Verification of Z-LEED-FMK's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanism of action of the caspase inhibitor Z-LEED-FMK with an alternative, focusing on experimental data to support the independent verification of their activities. This document is intended for researchers, scientists, and drug development professionals working in the fields of apoptosis, inflammation, and drug discovery.
Introduction to this compound and Inflammatory Caspases
This compound is a synthetic peptide that belongs to the family of fluoromethyl ketone (FMK)-derivatized peptide inhibitors. It is recognized as an inhibitor of specific members of the caspase family of proteases, particularly those involved in the inflammatory response. This guide focuses on its activity against caspase-4 and caspase-1, key players in the non-canonical and canonical inflammasome pathways, respectively. Understanding the precise mechanism and selectivity of such inhibitors is crucial for their effective use in research and for their potential therapeutic applications.
To provide a clear benchmark for comparison, this guide will contrast this compound with Ac-FLTD-CMK, a more recently developed and specific inhibitor of inflammatory caspases.
Quantitative Comparison of Inhibitor Potency
The independent verification of a caspase inhibitor's mechanism of action relies heavily on quantitative assessments of its potency and selectivity. The half-maximal inhibitory concentration (IC50) is a key parameter used to measure the effectiveness of a substance in inhibiting a specific biological or biochemical function.
While this compound is described as a caspase-4 and caspase-13 inhibitor that also affects caspase-1 processing, publicly available, precise IC50 values for this compound against these specific caspases are not consistently reported in the literature.[1][2] This lack of readily available quantitative data highlights the importance of independent verification for researchers using this compound.
In contrast, Ac-FLTD-CMK, a peptide inhibitor derived from the cleavage site of Gasdermin D, has been characterized with specific IC50 values against several inflammatory caspases.
Table 1: Comparison of IC50 Values for Ac-FLTD-CMK against Inflammatory Caspases [3]
| Caspase Target | Ac-FLTD-CMK IC50 |
| Caspase-1 | 46.7 nM |
| Caspase-4 | 1.49 µM |
| Caspase-5 | 329 nM |
| Caspase-11 | Not specified |
| Caspase-3 | Inactive |
Signaling Pathways
To understand the context of this compound's action, it is essential to visualize the signaling pathways in which its target caspases are involved.
Non-Canonical Inflammasome Pathway (Caspase-4)
Caspase-4 (in humans) and its murine ortholog caspase-11 are central to the non-canonical inflammasome pathway. This pathway is activated by the direct binding of intracellular lipopolysaccharide (LPS) from Gram-negative bacteria to the CARD domain of the caspase. This binding leads to oligomerization and activation of the caspase, which then cleaves Gasdermin D (GSDMD). The N-terminal fragment of GSDMD forms pores in the cell membrane, leading to a form of inflammatory cell death called pyroptosis and the release of pro-inflammatory cytokines like IL-1β and IL-18.
Caption: Non-Canonical Inflammasome Pathway mediated by Caspase-4.
Experimental Protocols for Independent Verification
To independently verify the mechanism of action of this compound and compare it to other inhibitors, a series of biochemical and cell-based assays can be employed.
In Vitro Caspase Activity Assay (Fluorometric)
This assay directly measures the enzymatic activity of purified caspases and the inhibitory effect of the compounds.
Objective: To determine the IC50 value of this compound and a comparator (e.g., Ac-FLTD-CMK) for specific caspases.
Materials:
-
Recombinant active human caspase-1, caspase-4, and other caspases for selectivity profiling.
-
Fluorogenic caspase-specific substrates:
-
Ac-YVAD-AFC (for Caspase-1)
-
Ac-LEVD-AFC (for Caspase-4)
-
Ac-LEED-AFC (for Caspase-13)
-
-
Assay Buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.2)
-
This compound and comparator inhibitor (e.g., Ac-FLTD-CMK)
-
96-well black microplates
-
Fluorometric microplate reader (Excitation/Emission wavelengths specific to the fluorophore, e.g., AFC: 400 nm/505 nm)
Procedure:
-
Prepare a serial dilution of this compound and the comparator inhibitor in the assay buffer.
-
In a 96-well plate, add the assay buffer, the recombinant active caspase, and the inhibitor at various concentrations.
-
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic caspase substrate.
-
Immediately measure the fluorescence intensity over time (kinetic read) or at a fixed endpoint (e.g., 60 minutes) using a microplate reader.
-
Calculate the rate of substrate cleavage for each inhibitor concentration.
-
Plot the percentage of caspase activity against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Cellular Assay for Inflammasome Activation
This assay assesses the ability of the inhibitor to block caspase activity and its downstream consequences in a cellular context.
Objective: To verify the cell permeability and efficacy of this compound in inhibiting intracellular caspase-4 and/or caspase-1 activity.
Materials:
-
Human monocytic cell line (e.g., THP-1)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phorbol 12-myristate 13-acetate (PMA) for differentiating THP-1 cells into macrophages.
-
Lipopolysaccharide (LPS)
-
Nigericin (for NLRP3 inflammasome activation)
-
This compound and comparator inhibitor
-
ELISA kit for human IL-1β
-
LDH cytotoxicity assay kit
Procedure:
-
Seed THP-1 cells in a 96-well plate and differentiate them into macrophages by treating with PMA for 24-48 hours.
-
Prime the differentiated macrophages with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate pro-IL-1β and inflammasome components.
-
Pre-incubate the primed cells with various concentrations of this compound or the comparator inhibitor for 1 hour.
-
To assess non-canonical inflammasome (caspase-4) activity, introduce LPS into the cytosol (e.g., by transfection or using electroporation).
-
To assess canonical inflammasome (caspase-1) activity, treat the cells with a second stimulus like nigericin (e.g., 10 µM) for 1-2 hours.
-
Collect the cell culture supernatants.
-
Measure the concentration of secreted IL-1β in the supernatants using an ELISA kit.
-
Measure the release of lactate dehydrogenase (LDH) into the supernatant as an indicator of pyroptosis and cell lysis using an LDH cytotoxicity assay kit.
-
Analyze the data to determine the dose-dependent inhibition of IL-1β secretion and cell death by the inhibitors.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the independent verification and comparison of caspase inhibitors.
Caption: A generalized workflow for the validation of caspase inhibitors.
Conclusion
The independent verification of the mechanism of action for any research tool is paramount for the reproducibility and reliability of experimental findings. In the case of this compound, while it is cited as an inhibitor of inflammatory caspases, the scarcity of publicly available, quantitative potency data (IC50 values) necessitates that researchers perform their own validation experiments.
By employing the biochemical and cellular assays outlined in this guide, researchers can:
-
Quantitatively determine the inhibitory potency of this compound against its target caspases.
-
Assess its selectivity by screening against a panel of other caspases.
-
Verify its efficacy in a cellular context by measuring the inhibition of downstream signaling events.
-
Objectively compare its performance against other, potentially more specific or better-characterized inhibitors like Ac-FLTD-CMK.
This systematic approach to verification will ensure a more accurate interpretation of experimental results and contribute to the robustness of research in the fields of apoptosis and inflammation.
References
A Head-to-Head Comparison: Z-Leed-fmk vs. Genetic Inhibition of Caspases in Apoptosis Research
For researchers, scientists, and drug development professionals navigating the complexities of apoptosis research, the choice of caspase inhibition methodology is a critical decision point. This guide provides an objective comparison of the small molecule inhibitor Z-Leed-fmk and genetic inhibition techniques, offering experimental data and detailed protocols to inform experimental design.
The study of caspases, a family of cysteine proteases central to the execution of apoptosis, relies on precise methods of inhibition to dissect their roles in signaling pathways and disease. Two prominent approaches have emerged: pharmacological inhibition using small molecules like this compound and genetic knockdown or knockout using technologies such as CRISPR/Cas9 and siRNA. Each method presents a unique set of advantages and disadvantages that can significantly impact experimental outcomes.
At a Glance: this compound vs. Genetic Inhibition
| Feature | This compound (and related FMK inhibitors) | Genetic Inhibition (CRISPR/Cas9, siRNA) |
| Mechanism of Action | Irreversible covalent binding to the active site of caspases. | CRISPR/Cas9: Permanent gene knockout via DNA double-strand breaks. siRNA: Transient gene knockdown by targeting mRNA for degradation.[1] |
| Speed of Onset | Rapid, typically within minutes to hours of administration.[2] | Slower, requires time for gene editing or mRNA degradation and subsequent protein depletion (hours to days). |
| Reversibility | Irreversible. | CRISPR/Cas9: Permanent. siRNA: Transient, effect diminishes as siRNA is degraded. |
| Specificity | Can exhibit off-target effects on other proteases, such as cathepsins.[3] Specificity depends on the peptide sequence. This compound is reported to inhibit caspase-13 and caspase-4.[4] | High on-target specificity determined by the guide RNA (CRISPR) or siRNA sequence. However, off-target gene editing (CRISPR) or silencing (siRNA) can occur.[5][6][7] |
| Dose-Dependence | Effects are dose-dependent, allowing for titration of inhibition.[8] | CRISPR/Cas9: Generally not dose-dependent in the same way; efficiency depends on delivery and editing efficacy. siRNA: Can show some dose-dependence in the level of knockdown. |
| Delivery | Cell-permeable, administered directly to cell culture or in vivo.[2] | Requires transfection or transduction methods (e.g., lipofection, electroporation, viral vectors) to deliver genetic material into cells. |
| Cost & Complexity | Relatively inexpensive and easy to use. | Can be more costly and complex, requiring molecular biology expertise for vector construction and delivery. |
Delving Deeper: A Comparative Analysis
Efficacy and Onset of Inhibition
This compound and other fluoromethyl ketone (FMK)-derivatized peptide inhibitors offer a rapid and effective means of inhibiting caspase activity. Their cell-permeable nature allows for direct addition to cell cultures, with inhibitory effects observed within a short timeframe. This makes them ideal for studying acute apoptotic events.
Genetic inhibition, on the other hand, has a slower onset. For siRNA-mediated knockdown, the process involves the degradation of target mRNA, followed by the turnover of the existing caspase protein. CRISPR/Cas9-mediated knockout requires the introduction of the editing machinery, the generation of a double-strand break, and subsequent error-prone repair to disrupt the gene, a process that can take several days to achieve complete protein depletion.
Specificity and Off-Target Effects
A critical consideration for any inhibitory strategy is its specificity. While this compound is designed to target specific caspases based on its peptide sequence (LEED for caspase-13 and -4), the potential for off-target inhibition of other proteases, particularly cathepsins, exists.[3] This can lead to confounding effects and misinterpretation of results.
Genetic inhibition methods are, in principle, highly specific due to their reliance on nucleic acid hybridization. However, off-target effects are a known concern. CRISPR/Cas9 can induce mutations at unintended genomic loci with sequence similarity to the guide RNA.[5][6][7] Similarly, siRNAs can inadvertently silence non-target mRNAs. Careful design and validation are therefore essential to mitigate these risks.
Duration of Inhibition
The irreversible nature of this compound's binding provides sustained inhibition of caspase activity. This can be advantageous for long-term studies. In contrast, siRNA-mediated knockdown is transient, with the effect lasting for a few days until the siRNA is degraded and mRNA transcription resumes. CRISPR/Cas9, by permanently altering the genomic DNA, provides a permanent loss of function, which is ideal for creating stable cell lines or animal models.
Visualizing the Approaches
To better understand the mechanisms and workflows, the following diagrams illustrate the key signaling pathways and experimental procedures.
References
- 1. Thorough validation of siRNA-induced cell death phenotypes defines new anti-apoptotic protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resources.rndsystems.com [resources.rndsystems.com]
- 3. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advancements in Reducing the Off-Target Effect of CRISPR-Cas9 Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Caspase-9 inhibitor Z-LEHD-FMK enhances the yield of in vitro produced buffalo (Bubalus bubalis) pre-implantation embryos and alters cellular stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Pan-Caspase Inhibitor Z-VAD-FMK in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the well-characterized pan-caspase inhibitor, Z-VAD-FMK (Benzyloxycarbonyl-Val-Ala-Asp(OMe)-fluoromethylketone), across various cancer cell lines. Z-VAD-FMK is a cell-permeable, irreversible inhibitor of a broad range of caspases, the key proteases involved in the execution of apoptosis.[1] By binding to the catalytic site of these enzymes, Z-VAD-FMK effectively blocks the apoptotic cascade, making it an invaluable tool for studying programmed cell death in cancer research.[1] This guide summarizes its effects, provides experimental protocols, and compares it with notable alternatives.
Data Presentation: Z-VAD-FMK Efficacy in Cancer Cell Lines
Z-VAD-FMK is typically used to inhibit apoptosis and is not generally evaluated for cytotoxic IC50 values in the same manner as anti-cancer drugs. Its primary role is to determine if a specific cell death pathway is caspase-dependent. The following table summarizes the observed effects of Z-VAD-FMK at various concentrations in different cancer cell lines.
| Cell Line | Cancer Type | Concentration | Observed Effect | Reference |
| HepG2 | Hepatocellular Carcinoma | 50 µM | Pre-incubation for 2 hours reduced apoptosis induced by ruthenium complexes. | [2] |
| T47D | Breast Cancer | 50 µM | Not specified, but used in a study with ruthenium complexes. | [2] |
| HCT-116 | Colorectal Carcinoma | 50 µM | Not specified, but used in a study with ruthenium complexes. | [2] |
| MCF-7 | Breast Cancer | 50 µM | Not specified, but used in a study with ruthenium complexes. | [2] |
| T3M-4 | Pancreatic Cancer | 50 µM | Significantly inhibited DNA fragmentation induced by 9-cis-retinoic acid. | [3] |
| GC1a | Granulosa Cell Tumor | 50 µM | Protected cells from etoposide-induced cell death. | [4] |
| HGL5 | Granulosa Cell Tumor | 50 µM | Protected cells from etoposide-induced cell death. | [4] |
| COV434 | Granulosa Cell Tumor | 50 µM | Protected cells from etoposide-induced cell death. | [4] |
| U937 | Histiocytic Lymphoma | 20 µM | Pre-treatment for 1 hour significantly reduced apoptosis induced by 3,3'-Diindolylmethane. | [5] |
Comparative Analysis with Alternative Pan-Caspase Inhibitors
While Z-VAD-FMK is widely used, several alternatives exist, each with distinct properties.
| Inhibitor | Target | Key Features | Considerations |
| Z-VAD-FMK | Pan-Caspase | Widely studied, extensive literature available. | Can have non-specific effects at high concentrations. |
| Boc-D-FMK | Pan-Caspase | Another commonly used broad-spectrum caspase inhibitor. | Similar to Z-VAD-FMK, potential for off-target effects.[3][6] |
| Q-VD-OPh | Pan-Caspase | More potent and less toxic than Z-VAD-FMK and Boc-D-FMK at effective concentrations.[7][8] Able to cross the blood-brain barrier.[9] | A newer compound with a growing but less extensive body of literature compared to Z-VAD-FMK. |
IC50 Values for Q-VD-OPh: Q-VD-OPh has been shown to inhibit various caspases with the following approximate IC50 values[10][11]:
-
Caspase-1, -3, -8, -9: 25-400 nM
-
Caspase-7: 48 nM
Experimental Protocols
Below are detailed methodologies for key experiments involving Z-VAD-FMK.
Assessment of Apoptosis Inhibition via Flow Cytometry
This protocol is used to quantify the extent to which Z-VAD-FMK can prevent apoptosis induced by a test compound.
-
Cell Seeding: Plate cancer cells at a density of 1-5 x 10^5 cells/well in a 6-well plate and allow them to adhere overnight.
-
Pre-treatment with Z-VAD-FMK: Prepare a stock solution of Z-VAD-FMK in DMSO. Pre-incubate the cells with the desired concentration of Z-VAD-FMK (e.g., 20-50 µM) for 1-2 hours.[2][5]
-
Induction of Apoptosis: Add the apoptosis-inducing agent (e.g., a chemotherapeutic drug) to the wells and incubate for the desired period (e.g., 24-48 hours).
-
Cell Harvesting and Staining:
-
Collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be quantified. A significant reduction in the apoptotic populations in the Z-VAD-FMK co-treated group compared to the group treated with the apoptosis-inducer alone indicates caspase-dependent apoptosis.
Western Blot Analysis of Caspase Cleavage
This method is used to visualize the inhibition of caspase activation.
-
Cell Lysis: After treatment as described above, wash the cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved caspase-9, and cleaved PARP overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. A decrease in the levels of cleaved caspases and cleaved PARP in the presence of Z-VAD-FMK confirms its inhibitory effect.
Mandatory Visualization
Signaling Pathway: Caspase-Dependent Apoptosis
The following diagram illustrates the intrinsic and extrinsic apoptosis pathways and the central role of caspases, which are the targets of Z-VAD-FMK.
Caption: Z-VAD-FMK inhibits initiator (Caspase-8, -9) and executioner (Caspase-3) caspases.
Experimental Workflow: Evaluating Z-VAD-FMK in Cancer Cells
This diagram outlines a typical workflow for assessing the efficacy of Z-VAD-FMK in a cancer cell line.
Caption: Workflow for assessing Z-VAD-FMK's anti-apoptotic effect in cancer cells.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Q-VD-OPh, a broad spectrum caspase inhibitor with potent antiapoptotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of Apoptosis and Efficacy of Pan Caspase Inhibitor, Q-VD-OPh, in Models of Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
- 11. medchemexpress.com [medchemexpress.com]
A Comparative Guide to Z-Leed-fmk and Novel Caspase Inhibitors for Researchers
In the intricate landscape of apoptosis and inflammation research, caspase inhibitors are indispensable tools for dissecting cellular pathways and exploring therapeutic interventions. While classic inhibitors like Z-Leed-fmk have been instrumental, a new generation of novel caspase inhibitors offers enhanced specificity and potency. This guide provides a detailed comparison of this compound with prominent novel caspase inhibitors, supported by experimental data and protocols to aid researchers in selecting the most appropriate tool for their studies.
Performance Comparison: this compound vs. Novel Caspase Inhibitors
This compound is a peptide-based irreversible inhibitor known to target caspase-4 and caspase-13.[1] However, the landscape of caspase inhibition has evolved with the development of novel, more specific, and potent small molecule inhibitors. These newer compounds, such as Emricasan, Belnacasan (VX-765), and Pralnacasan, offer distinct advantages in terms of selectivity and in vivo applicability. The following table summarizes the key characteristics of these inhibitors.
| Inhibitor | Type | Mechanism of Action | Primary Targets | Potency (Kᵢ/IC₅₀) | Cell Permeability |
| This compound | Peptide-based | Irreversible | Caspase-4, Caspase-13 | Data not readily available | Good (FMK moiety)[2] |
| Emricasan (IDN-6556) | Small Molecule | Irreversible Pan-Caspase Inhibitor | Broad-spectrum | Caspase-9: 0.3 nM, Caspase-1: 0.4 nM, Caspase-3: 2 nM, Caspase-8: 6 nM | Yes |
| Belnacasan (VX-765) | Small Molecule (Prodrug) | Reversible | Caspase-1, Caspase-4 | Caspase-1: Kᵢ = 0.8 nM, Caspase-4: Kᵢ < 0.6 nM | Yes (Orally bioavailable)[3][4][5] |
| Pralnacasan (VX-740) | Small Molecule | Reversible | Caspase-1 | Kᵢ = 1.4 nM | Yes (Orally bioavailable)[6][7] |
| Anilinoquinazolines | Small Molecule | Reversible | Caspase-3 | Kᵢ in nM range | Yes |
Delving into the Mechanisms: Signaling Pathways
Caspases are central to the execution of apoptosis and inflammatory responses. Understanding their activation pathways is crucial for the effective application of inhibitors. The diagram below illustrates the intrinsic and extrinsic apoptosis pathways, highlighting the key caspases that are targeted by various inhibitors.
Caption: A simplified diagram of the intrinsic and extrinsic apoptosis pathways.
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of scientific research. Below are detailed protocols for key assays used to characterize and compare caspase inhibitors.
Fluorometric Caspase Activity Assay
This protocol outlines the measurement of caspase activity in cell lysates using a fluorogenic substrate.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent
-
Caspase inhibitor (e.g., this compound, Emricasan)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (50 mM HEPES, pH 7.4, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA)
-
Fluorogenic caspase substrate (e.g., Ac-DEVD-AFC for caspase-3)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat the cells with the apoptosis-inducing agent in the presence or absence of the caspase inhibitor for the desired time.
-
Cell Lysis:
-
Harvest the cells and wash once with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold cell lysis buffer and incubate on ice for 10 minutes.
-
Centrifuge the lysate at 10,000 x g for 1 minute at 4°C.
-
Collect the supernatant containing the cell lysate.
-
-
Caspase Activity Measurement:
-
Add 50 µL of cell lysate to each well of a 96-well black microplate.
-
Prepare a reaction mixture containing 2x reaction buffer (100 mM HEPES, pH 7.4, 20% glycerol, 2 mM DTT) and the fluorogenic caspase substrate (final concentration 50 µM).
-
Add 50 µL of the reaction mixture to each well containing the cell lysate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Acquisition: Measure the fluorescence using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 400 nm excitation and 505 nm emission for AFC).
Caption: A typical workflow for a fluorometric caspase activity assay.
Cell-Based Apoptosis Assay (Annexin V Staining)
This protocol describes the detection of apoptosis in whole cells using Annexin V, which binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane of apoptotic cells.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent
-
Caspase inhibitor
-
Annexin V-FITC (or other fluorophore conjugate)
-
Propidium Iodide (PI) or other viability dye
-
Annexin V Binding Buffer (10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Treat cells with the apoptosis-inducing agent and/or caspase inhibitor as described in the previous protocol.
-
Cell Staining:
-
Harvest the cells (including any floating cells in the medium) and centrifuge at 500 x g for 5 minutes.
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 100 µL of Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubate the cells at room temperature for 15 minutes in the dark.
-
Add 400 µL of Annexin V Binding Buffer to each sample.
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
FITC signal (Annexin V) indicates phosphatidylserine exposure (apoptosis).
-
PI signal indicates loss of membrane integrity (necrosis or late apoptosis).
-
Conclusion
The selection of a caspase inhibitor is a critical decision in experimental design. While this compound remains a useful tool for studying the roles of caspase-4 and -13, the advent of novel inhibitors like Emricasan, Belnacasan, and Pralnacasan provides researchers with a more potent and selective arsenal. These newer compounds, particularly the orally bioavailable small molecules, have also paved the way for in vivo studies and clinical investigations. By carefully considering the specific caspases of interest, the required potency and selectivity, and the experimental system (in vitro vs. in vivo), researchers can choose the optimal inhibitor to advance their understanding of caspase-mediated processes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. resources.rndsystems.com [resources.rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Belnacasan (VX-765) | Caspase inhibitor | CAS 273404-37-8 | Prodrug of VRT-043198 | Buy Belnacasan (VX 765) from Supplier InvivoChem [invivochem.com]
- 5. Belnacasan - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pralnacasan (VX-740) | Interleukin-1β Converting Enzyme Inhibitor | DC Chemicals [dcchemicals.com]
Safety Operating Guide
Proper Disposal of Z-LEED-FMK: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of Z-LEED-FMK, a caspase-13 and caspase-4 inhibitor.
Essential Safety and Handling Information
Before handling this compound, it is crucial to be familiar with its potential hazards and the necessary safety precautions. The following table summarizes key safety information extrapolated from related caspase inhibitor safety data sheets.
| Property | Information | Source |
| Chemical Name | This compound | [1][2] |
| Synonyms | Caspase-13 Inhibitor | [1][2] |
| Appearance | Lyophilized solid | [2] |
| Hazards | Harmful if swallowed. Very toxic to aquatic life with long-lasting effects. | [4] |
| Personal Protective Equipment (PPE) | Safety goggles with side-shields, protective gloves, impervious clothing, suitable respirator. | [4] |
| Storage | Store at -20°C (powder) or -80°C (in solvent). Keep container tightly sealed in a cool, well-ventilated area. | [2][4][5] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | [4] |
Mechanism of Action: Caspase Inhibition
This compound functions by irreversibly binding to the active site of caspases, a family of cysteine proteases that play a critical role in apoptosis (programmed cell death).[2][3] Specifically, this compound is known to inhibit caspase-13 and caspase-4.[1] This inhibition prevents the downstream signaling cascade that leads to cell death.
Caption: this compound inhibits apoptosis by blocking the activation of Caspase-4.
Step-by-Step Disposal Protocol
The proper disposal of this compound is critical to ensure laboratory safety and environmental protection. The following protocol outlines the necessary steps for its disposal, based on guidelines for similar chemical compounds.
Personal Protective Equipment (PPE)
Ensure appropriate PPE is worn at all times during the disposal process. This includes:
-
Eye Protection: Safety goggles with side shields.[4]
-
Hand Protection: Chemical-resistant gloves.[4]
-
Body Protection: Impervious lab coat.[4]
-
Respiratory Protection: A suitable respirator should be used, especially when handling the powder form to avoid dust formation.[4][6]
Spill Management
In the event of a spill:
-
Containment: Absorb solutions with an inert, finely-powdered liquid-binding material such as diatomite or universal binders.[7] For solid spills, sweep up the material and place it into a suitable container for disposal, avoiding dust formation.[6]
-
Decontamination: Decontaminate surfaces and equipment by scrubbing with alcohol.[7]
-
Collection: Collect all contaminated materials, including the absorbent material and any contaminated clothing, and place them in a labeled, sealed container for hazardous waste disposal.[4]
Waste Disposal
-
Unused Product: Unused this compound should be disposed of as hazardous waste. Do not discard it down the drain or in the regular trash.
-
Contaminated Materials: All materials that have come into contact with this compound, including empty containers, pipette tips, and absorbent materials, should be treated as hazardous waste.
-
Waste Collection: Dispose of the sealed waste container through an approved hazardous waste disposal program.[4][7] Always follow your institution's and local, state, and federal regulations for chemical waste disposal.[7][8][9]
Caption: A logical workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific safety guidelines and the relevant safety data sheets for the most accurate and up-to-date information.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. resources.rndsystems.com [resources.rndsystems.com]
- 3. Caspase-13 Inhibitor this compound FMK010: R&D Systems [rndsystems.com]
- 4. Z-LEVD-FMK|1135688-25-3|MSDS [dcchemicals.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. fishersci.com [fishersci.com]
- 7. Caspase-9 Inhibitor III(Ac-LEHD-CMK)|403848-57-7|MSDS [dcchemicals.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. irealbio.com [irealbio.com]
Personal protective equipment for handling Z-Leed-fmk
Topic: Personal Protective Equipment for Handling Z-LEHD-FMK
Content Type: Provides essential, immediate safety and logistical information, including operational and disposal plans. This content provides procedural, step-by-step guidance that directly answers specific operational questions.
Audience: Researchers, scientists, and drug development professionals.
This guide provides comprehensive safety and handling procedures for Z-LEHD-FMK, a selective and irreversible inhibitor of caspase-9. Adherence to these guidelines is crucial for ensuring personal safety and maintaining the integrity of experimental outcomes.
Product Information and Physicochemical Data
Z-LEHD-FMK is a synthetic tetrapeptide fluoromethyl ketone.[1] It is a cell-permeable and irreversible inhibitor of caspase-9, a key initiator of the intrinsic apoptotic pathway.[1][2] Its inhibitory action allows for the study of apoptosis and related cellular processes.
Table 1: Physicochemical Properties of Z-LEHD-FMK
| Property | Value |
| Molecular Formula | C₃₂H₄₃FN₆O₁₀ |
| Molecular Weight | 690.7 g/mol |
| CAS Number | 210345-04-3[3] |
| Appearance | White to yellow solid[4] |
| Purity | >98% |
| Solubility | Soluble in DMSO (>10 mM) and ethanol; insoluble in water.[1][3] |
Personal Protective Equipment (PPE) and Safety Precautions
Step 1: Engineering Controls
-
Work in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling the powdered form or preparing stock solutions.
Step 2: Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear safety glasses with side shields or safety goggles. A face shield should be worn in situations with a significant splash hazard.
-
Hand Protection: Wear disposable nitrile gloves. If direct contact occurs, remove and dispose of the gloves immediately, and wash your hands thoroughly. For tasks with a higher risk of exposure, consider double-gloving.
-
Body Protection: A standard laboratory coat should be worn at all times. Ensure it is fully buttoned.
-
Footwear: Wear closed-toe shoes.
Step 3: General Hygiene and Safety Practices
-
Avoid inhalation of the powder.
-
Avoid contact with skin and eyes.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the compound.
Storage and Handling
Proper storage and handling are essential to maintain the stability and efficacy of Z-LEHD-FMK.
Step 1: Receiving and Initial Storage
-
Upon receipt, store the lyophilized powder at -20°C.[5]
-
Keep the container tightly sealed to prevent moisture absorption.
Step 2: Preparation of Stock Solutions
-
Z-LEHD-FMK is typically reconstituted in high-quality, anhydrous dimethyl sulfoxide (DMSO) to create a stock solution.[5]
-
For example, to prepare a 10 mM stock solution, dissolve 1.0 mg of Z-LEHD-FMK in 124 µl of DMSO.[5]
-
To aid dissolution, the tube can be warmed to 37°C for 10 minutes or sonicated.[3]
Step 3: Storage of Stock Solutions
-
Store the DMSO stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[5]
-
When stored at -20°C, the stock solution is stable for at least one month; for longer-term storage (up to 6 months), -80°C is recommended.[4]
-
Before opening, allow the frozen stock solution to equilibrate to room temperature to prevent moisture condensation.
Experimental Protocols: Inhibition of Apoptosis in Cell Culture
The following is a general protocol for using Z-LEHD-FMK to inhibit caspase-9-mediated apoptosis in a cell culture experiment.
Step 1: Cell Seeding
-
Seed your cells of interest in an appropriate culture vessel and allow them to adhere or reach the desired confluency.
Step 2: Preparation of Working Solution
-
Dilute the Z-LEHD-FMK stock solution in cell culture medium to the desired final concentration. A common working concentration is 20 µM.[2][6]
-
Important: The final concentration of DMSO in the cell culture should not exceed 0.2%, as higher concentrations can be toxic to cells.[5]
Step 3: Treatment of Cells
-
Pre-incubate the cells with the Z-LEHD-FMK-containing medium for a period of 30 minutes to 2 hours before inducing apoptosis.[2][6]
-
Include a vehicle control (medium with the same concentration of DMSO but without Z-LEHD-FMK) to account for any effects of the solvent.
Step 4: Induction of Apoptosis
-
After the pre-incubation period, introduce the apoptotic stimulus (e.g., a chemical inducer like TRAIL) to the cell culture.
Step 5: Incubation and Analysis
-
Incubate the cells for the desired period (e.g., 4 to 16 hours) to allow for the apoptotic process to occur.[2]
-
Following incubation, cells can be harvested and analyzed for markers of apoptosis using techniques such as Western blotting for caspase cleavage or flow cytometry with Annexin V staining.[5]
Experimental Workflow for Apoptosis Inhibition
Caption: Workflow for using Z-LEHD-FMK to inhibit apoptosis in cell culture.
Mechanism of Action: Intrinsic Apoptosis Pathway
Z-LEHD-FMK targets caspase-9, the initiator caspase of the intrinsic (mitochondrial) pathway of apoptosis. This pathway is activated by various intracellular stresses, leading to the release of cytochrome c from the mitochondria. Cytochrome c then binds to Apaf-1, which oligomerizes to form the apoptosome. The apoptosome recruits and activates pro-caspase-9, which in turn cleaves and activates effector caspases (e.g., caspase-3 and -7), leading to the execution of apoptosis. Z-LEHD-FMK irreversibly binds to the active site of caspase-9, preventing the activation of downstream effector caspases and thereby inhibiting apoptosis.[1]
Signaling Pathway of Intrinsic Apoptosis and Z-LEHD-FMK Inhibition
Caption: Z-LEHD-FMK inhibits the intrinsic apoptosis pathway by targeting active caspase-9.
Disposal Plan
Dispose of Z-LEHD-FMK and any contaminated materials in accordance with institutional, local, state, and federal regulations for chemical waste.
Step 1: Waste Segregation
-
Collect all waste containing Z-LEHD-FMK, including unused stock solutions, contaminated pipette tips, and culture vessels, in a designated and clearly labeled hazardous waste container.
Step 2: Disposal of Solid Waste
-
Contaminated solid waste, such as gloves and paper towels, should be placed in a sealed bag and disposed of as chemical waste.
Step 3: Disposal of Liquid Waste
-
Liquid waste containing Z-LEHD-FMK and DMSO should not be poured down the drain. It must be collected in a sealed, properly labeled container for chemical waste disposal.
Step 4: Contact Environmental Health and Safety
-
Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of this category of chemical waste.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
